Product packaging for Remodelin hydrobromide(Cat. No.:CAS No. 1622921-15-6; 949912-58-7)

Remodelin hydrobromide

Cat. No.: B2657546
CAS No.: 1622921-15-6; 949912-58-7
M. Wt: 363.28
InChI Key: XNWBCMSPDCSWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Remodelin hydrobromide is an orally active and potent small-molecule inhibitor of N-acetyltransferase 10 (NAT10), an acetyltransferase with roles in RNA modification and cellular processes. By inhibiting NAT10, this compound influences key pathways involved in cell proliferation and survival. Its research value is demonstrated across multiple disease models, showing promise in oncology and the study of premature aging syndromes. In cancer research, this compound suppresses the growth of various cancer cells, including prostate cancer and hepatocellular carcinoma, both in vitro and in xenograft models. It slows DNA replication and induces cell cycle arrest and apoptosis. Studies in acute myeloid leukemia (AML) cells show that its pro-apoptotic effect is linked to enhanced endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR) pathway. Recent research in osteosarcoma also identifies key downstream targets, such as ESR2, IGF1, and MAPK1, providing deeper insight into its mechanism of action. Beyond oncology, this compound has significant research applications in studying Hutchinson-Gilford Progeria Syndrome (HGPS). It corrects nuclear shape defects in laminopathic cells, improves genomic stability, and has been shown to enhance healthspan in a mouse model of the disease. From a pharmacological standpoint, it exhibits favorable properties for in vivo research, with an oral bioavailability of 43.5% in mice. This compound is supplied as a solid with a CAS Number 1622921-15-6. It is soluble in DMSO but insoluble in water. This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15BrN4S B2657546 Remodelin hydrobromide CAS No. 1622921-15-6; 949912-58-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWBCMSPDCSWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-acetyltransferase 10 (NAT10) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyltransferase 10 (NAT10) is a unique enzyme with dual substrate specificity, acetylating both proteins and RNA. Its central role in diverse cellular processes, including ribosome biogenesis, DNA damage response, and cytoskeletal regulation, has positioned it as a compelling therapeutic target. Dysregulation of NAT10 is implicated in various pathologies, from cancer to premature aging syndromes like Hutchinson-Gilford progeria syndrome (HGPS). This technical guide provides a comprehensive overview of NAT10 inhibition, with a primary focus on the well-characterized inhibitor Remodelin. We delve into the molecular mechanisms of NAT10, the downstream consequences of its inhibition, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating NAT10-targeted therapeutics.

Introduction to N-acetyltransferase 10 (NAT10)

NAT10 is the only known human enzyme that catalyzes N4-acetylcytidine (ac4C) on RNA, a modification that enhances the stability and translational efficiency of messenger RNA (mRNA) and is crucial for the proper processing of ribosomal RNA (rRNA) and transfer RNA (tRNA).[1][2][3] Beyond its role as an RNA acetyltransferase, NAT10 also functions as a protein lysine acetyltransferase, targeting substrates such as α-tubulin and histones.[4][5][6] This dual functionality underscores NAT10's involvement in a wide array of cellular functions, including:

  • Ribosome Biogenesis: NAT10-mediated ac4C modification of 18S rRNA is essential for proper ribosome assembly and function.[6]

  • mRNA Translation: By acetylating cytidine residues in mRNA, NAT10 can influence the stability and translation of transcripts encoding key regulatory proteins.[1][2][3]

  • Cytoskeletal Dynamics: NAT10-dependent acetylation of α-tubulin contributes to the regulation of microtubule stability and dynamics.[4]

  • DNA Damage Response: NAT10 is involved in the cellular response to DNA damage, highlighting its role in maintaining genomic integrity.[3]

  • Nuclear Architecture: Through its effects on the cytoskeleton, NAT10 influences nuclear shape and organization.[7]

Given its multifaceted roles, it is not surprising that aberrant NAT10 activity is linked to several diseases, most notably cancer, where it is frequently overexpressed, and laminopathies like HGPS.[3][8]

Remodelin: A Key NAT10 Inhibitor

Remodelin has been widely studied as a selective inhibitor of NAT10.[9][10][11] It has been instrumental in elucidating the cellular functions of NAT10 and has shown therapeutic potential in various disease models.

Mechanism of Action and Cellular Effects

Remodelin is reported to inhibit the acetyltransferase activity of NAT10, leading to a cascade of downstream cellular effects.[7][9] However, it is important to note that one study has suggested Remodelin may act as a cryptic assay interference compound and might not directly inhibit NAT10-catalyzed cytidine acetylation in all contexts.[12] Despite this, the phenotypic effects observed upon Remodelin treatment have been consistently linked to the functional roles of NAT10.

The primary cellular consequences of Remodelin treatment include:

  • Correction of Nuclear Defects: In cells with defective Lamin A/C, such as those from HGPS patients, Remodelin has been shown to improve nuclear architecture and reduce the prevalence of misshapen nuclei.[3][7] This effect is mediated by the reorganization of the microtubule network.[7]

  • Anti-Cancer Activity: Remodelin exhibits potent anti-proliferative effects in a range of cancer cell lines, including prostate, breast, and hepatocellular carcinoma.[4][9][10] It can induce cell cycle arrest, slow down DNA replication, and inhibit cancer cell migration and invasion.[9][10]

  • Reversal of Epithelial-Mesenchymal Transition (EMT): In breast cancer models, Remodelin has been shown to reverse the EMT, a key process in cancer metastasis, by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal marker vimentin.[4]

  • Modulation of Cellular Metabolism: Recent studies have indicated that Remodelin can alter mitochondrial lipid metabolism in cancer cells, suggesting a link between NAT10 and metabolic pathways.[13]

In Vitro and In Vivo Efficacy of Remodelin

The following tables summarize the quantitative data from key studies on Remodelin's efficacy.

Table 1: In Vitro Efficacy of Remodelin

Cell LineCancer TypeConcentrationEffectCitation
AR-positive and AR-negative Prostate Cancer CellsProstate Cancer10-40 µMDose-dependent inhibition of cell proliferation[9][10]
Prostate Cancer CellsProstate Cancer20 µMInhibition of DNA replication[9][10]
LmnaG609G/G609G FibroblastsHGPS1 µMDecrease in nuclear shape defects[9]
Breast Cancer Cell LinesBreast CancerNot specifiedReduced cell viability and attenuated doxorubicin resistance[4]

Table 2: In Vivo Efficacy of Remodelin

Animal ModelCancer/Disease TypeDosageEffectCitation
Tumor xenograft nude miceAR-negative Prostate Cancer2 or 20 mg/kg (i.p.)Significant reduction in tumor growth[9][10]
LmnaG609G/G609G mouse modelHGPS100 mg/kg (p.o.)Enhanced healthspan[9][10]
Xenograft tumor models (A549 cells)Non-Small Cell Lung CancerNot specifiedAttenuated tumor growth, invasion, and migration[8]

Other NAT10 Inhibitors

While Remodelin is the most extensively studied NAT10 inhibitor, recent research has identified other small molecules with NAT10-inhibitory activity. One such compound is NAT10-2023 , which has been shown to effectively block NAT10 activity, reduce intracellular RNA ac4C levels, and suppress tumor progression in hepatocellular carcinoma models by destabilizing SMAD3 mRNA.[14] The development of novel NAT10 inhibitors with improved specificity and potency is an active area of research.

Signaling Pathways and Experimental Workflows

The inhibition of NAT10 triggers a complex network of signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate some of these key pathways and a general workflow for studying NAT10 inhibitors.

NAT10_Signaling_Pathways cluster_upstream NAT10 Inhibition cluster_downstream Downstream Effects Remodelin Remodelin / NAT10 Inhibitor NAT10 NAT10 Remodelin->NAT10 Inhibits Tubulin α-tubulin NAT10->Tubulin Acetylates mRNA mRNA NAT10->mRNA Acetylates (ac4C) rRNA rRNA NAT10->rRNA Acetylates (ac4C) Microtubule Microtubule Reorganization Tubulin->Microtubule Translation Altered mRNA Stability/Translation mRNA->Translation Ribosome Impaired Ribosome Biogenesis rRNA->Ribosome NuclearShape Improved Nuclear Shape Microtubule->NuclearShape EMT EMT Reversal Translation->EMT Proliferation Decreased Cell Proliferation Translation->Proliferation Ribosome->Proliferation

Figure 1: Signaling pathways affected by NAT10 inhibition.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Cellular Validation cluster_functional Functional Assays cluster_invivo In Vivo Validation InVitroAssay In Vitro NAT10 Acetylation Assay CellViability Cell Viability Assay (e.g., MTS) InVitroAssay->CellViability Validate Hits acRIP acRIP-seq (ac4C levels) CellViability->acRIP Confirm Target Engagement WesternBlot Western Blot (EMT Markers) CellViability->WesternBlot Assess Downstream Effects Immunofluorescence Immunofluorescence (Nuclear Shape, Microtubules) CellViability->Immunofluorescence Assess Phenotypic Changes MigrationAssay Transwell Migration/ Invasion Assay WesternBlot->MigrationAssay Immunofluorescence->MigrationAssay Xenograft Xenograft Tumor Models MigrationAssay->Xenograft Test In Vivo Efficacy

Figure 2: Experimental workflow for NAT10 inhibitor validation.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying NAT10 and its inhibitors.

In Vitro NAT10 Acetylation Assay

This assay measures the ability of a compound to inhibit the acetyltransferase activity of NAT10 in a cell-free system.

  • Reagents:

    • Recombinant human NAT10 protein

    • Substrate (e.g., purified tubulin or a synthetic peptide)

    • Acetyl-CoA

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)

    • Test compound (e.g., Remodelin) dissolved in DMSO

    • Detection reagent (e.g., a specific antibody for acetylated substrate or a colorimetric/fluorometric method to measure CoA-SH production)

  • Procedure:

    • In a microplate, combine NAT10 enzyme, substrate, and assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding Acetyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction.

    • Detect the level of substrate acetylation or CoA-SH production using the chosen detection method.

    • Calculate the IC50 value of the inhibitor.

Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq)

This technique is used to identify and quantify ac4C modifications on a transcriptome-wide scale.

  • RNA Preparation:

    • Isolate total RNA from cells treated with the NAT10 inhibitor or a control.

    • Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-ac4C antibody conjugated to magnetic beads.

    • Wash the beads to remove non-specifically bound RNA.

    • Elute the ac4C-containing RNA fragments.

  • Library Preparation and Sequencing:

    • Prepare a cDNA library from the immunoprecipitated RNA and an input control (fragmented RNA that did not undergo immunoprecipitation).

    • Perform high-throughput sequencing of the libraries.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Identify peaks of enrichment in the acRIP sample compared to the input control to locate ac4C sites.

    • Analyze the differential ac4C modification patterns between inhibitor-treated and control samples.

Nuclear Shape Analysis

This method quantifies changes in nuclear morphology, which is particularly relevant for studying the effects of NAT10 inhibitors in laminopathies.

  • Cell Culture and Staining:

    • Culture cells on glass coverslips.

    • Treat with the NAT10 inhibitor or a control.

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).

    • Stain the nuclei with a DNA dye (e.g., DAPI).

    • Optionally, perform immunofluorescence for lamins or other nuclear envelope proteins.

  • Image Acquisition:

    • Acquire images of the stained nuclei using a fluorescence microscope.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment the nuclei.

    • Measure various shape parameters, such as:

      • Circularity: 4π(area/perimeter²). A value of 1.0 indicates a perfect circle.

      • Aspect Ratio: The ratio of the major axis to the minor axis of the nucleus.

      • Solidity: The ratio of the nuclear area to the area of its convex hull.

Transwell Cell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate and invade, which are key features of metastasis.

  • Assay Setup:

    • Use Transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the membrane with a basement membrane extract (e.g., Matrigel).

    • Plate the cells in the upper chamber in serum-free medium, with or without the NAT10 inhibitor.

    • Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

  • Incubation:

    • Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

  • Quantification:

    • Remove the non-migrated/non-invaded cells from the top of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the bottom of the membrane (e.g., with crystal violet).

    • Count the stained cells in several microscopic fields to quantify migration/invasion.

Western Blotting for EMT Markers

This technique is used to detect changes in the expression of key proteins involved in the epithelial-mesenchymal transition.

  • Protein Extraction and Quantification:

    • Lyse the cells treated with the NAT10 inhibitor or a control to extract total protein.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against EMT markers (e.g., anti-E-cadherin, anti-vimentin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for Microtubule Staining

This method allows for the visualization of the microtubule network to assess changes in cytoskeletal organization.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat with the NAT10 inhibitor or a control.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative that preserves microtubule structure (e.g., ice-cold methanol or paraformaldehyde followed by a permeabilization step).

  • Immunostaining:

    • Block the cells to reduce non-specific antibody binding.

    • Incubate with a primary antibody against a microtubule component (e.g., anti-α-tubulin).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging:

    • Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.

Conclusion and Future Directions

NAT10 has emerged as a critical regulator of fundamental cellular processes, and its inhibition represents a promising therapeutic strategy for a variety of diseases, including cancer and progeria. Remodelin, as a pioneering NAT10 inhibitor, has been invaluable in validating NAT10 as a drug target. The ongoing development of novel, more specific NAT10 inhibitors, such as NAT10-2023, holds great promise for the future.

Further research is needed to fully elucidate the complex signaling networks regulated by NAT10 and to understand the precise mechanisms by which its inhibition leads to therapeutic effects. The potential for combining NAT10 inhibitors with other therapies, such as chemotherapy or immunotherapy, is an exciting avenue for future investigation. The detailed methodologies provided in this guide are intended to facilitate these research efforts and accelerate the translation of NAT10-targeted therapies into the clinic.

References

An In-depth Technical Guide to the Synthesis and Purification of Remodelin Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin is a potent and selective inhibitor of N-acetyltransferase 10 (NAT10), a novel therapeutic target implicated in various diseases, including cancer and progeria. This technical guide provides a comprehensive overview of the synthesis and purification of Remodelin and its hydrobromide salt, intended to aid researchers in its preparation for preclinical studies. Detailed experimental protocols, quantitative data, and a summary of the compound's mechanism of action are presented.

Synthesis of Remodelin

The synthesis of Remodelin (4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole) is achieved through a two-step process. The first step involves the formation of the thiosemicarbazone precursor, followed by a Hantzsch thiazole synthesis.

Step 1: Synthesis of 2-Cyclopentylidenehydrazine-1-carbothioamide

The initial step is the synthesis of the key intermediate, 2-cyclopentylidenehydrazine-1-carbothioamide, from the condensation of cyclopentanone and thiosemicarbazide.

Experimental Protocol:

A general procedure for the synthesis of thiosemicarbazones involves the reaction of equimolar amounts of the corresponding ketone or aldehyde with thiosemicarbazide in a suitable solvent, often with an acid catalyst.

  • Dissolve thiosemicarbazide in a minimal amount of a suitable solvent (e.g., ethanol or aqueous ethanol).

  • Add an equimolar amount of cyclopentanone to the solution.

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Note: While a specific yield for this intermediate was not found in the searched literature, this is a standard, high-yielding reaction.

Step 2: Synthesis of Remodelin

The final step in the synthesis of the Remodelin free base is the cyclization reaction between 2-cyclopentylidenehydrazine-1-carbothioamide and 2-bromo-4′-cyanoacetophenone.

Experimental Protocol:

The synthesis of Remodelin is accomplished via the following procedure[1]:

  • To a solution of 2-cyclopentylidenehydrazine-1-carbothioamide in a suitable solvent such as absolute ethanol, add an equimolar amount of 2-bromo-4′-cyanoacetophenone.

  • The reaction mixture is refluxed for several hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product can be isolated by pouring the reaction mixture into crushed ice, which should induce precipitation.

  • The resulting solid is collected by filtration, washed with water, and dried.

Quantitative Data:

ProductStarting MaterialsSolventReaction ConditionYield
Remodelin2-cyclopentylidenehydrazine-1-carbothioamide and 2-bromo-4′-cyanoacetophenoneEthanolReflux88.2%

Purification of Remodelin

The crude Remodelin can be purified using standard chromatographic techniques.

Experimental Protocol:

A general method for the purification of structurally similar thiazole derivatives involves column chromatography on silica gel.

  • The crude Remodelin is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of the eluent).

  • The solution is loaded onto a silica gel column.

  • The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate. The polarity of the eluent is gradually increased to facilitate the separation of the product from impurities.[1]

  • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified Remodelin.

Synthesis of Remodelin Hydrobromide

The hydrobromide salt of Remodelin can be prepared by treating the free base with hydrobromic acid.

Experimental Protocol:

A general procedure for the formation of a hydrobromide salt from a basic compound is as follows:

  • Dissolve the purified Remodelin free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Slowly add a solution of hydrobromic acid (e.g., HBr in acetic acid or gaseous HBr) to the stirred solution of Remodelin. The amount of HBr should be stoichiometric (one equivalent) or in slight excess.

  • The hydrobromide salt is expected to precipitate out of the solution.

  • The mixture may be stirred at room temperature or cooled to facilitate complete precipitation.

  • The solid this compound is collected by filtration, washed with the anhydrous solvent to remove any excess acid, and then dried under vacuum.

Note: Specific quantitative data for the synthesis and purification of this compound, such as yield and purity, were not available in the searched literature.

Mechanism of Action: NAT10 Inhibition and Downstream Signaling

Remodelin functions as a potent inhibitor of N-acetyltransferase 10 (NAT10). NAT10 is an enzyme responsible for the N4-acetylation of cytidine (ac4C) on RNA, a modification that can influence RNA stability and translation. By inhibiting NAT10, Remodelin modulates the expression of key proteins involved in cellular processes, including cell proliferation and oncogenesis.

One of the key signaling pathways affected by Remodelin is the Wnt/β-catenin pathway. In several cancers, the inhibition of NAT10 by Remodelin has been shown to downregulate this pathway, leading to anti-tumor effects.[1][2]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Remodelin in the context of the Wnt/β-catenin signaling pathway.

Remodelin_Signaling_Pathway cluster_remodelin Remodelin Intervention cluster_cellular_processes Cellular Processes cluster_nucleus Nuclear Events Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 inhibits KIF23_mRNA KIF23 mRNA NAT10->KIF23_mRNA acetylates (ac4C) stabilizes KIF23_protein KIF23 Protein KIF23_mRNA->KIF23_protein translation GSK3B GSK-3β KIF23_protein->GSK3B inhibits beta_catenin β-catenin GSK3B->beta_catenin phosphorylates for degradation nucleus Nucleus beta_catenin->nucleus translocates to Degradation Degradation beta_catenin->Degradation TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription induces beta_catenin_n β-catenin beta_catenin_n->TCF_LEF activates

Caption: Remodelin inhibits NAT10, leading to reduced stabilization of KIF23 mRNA. This decreases KIF23 protein levels, which in turn relieves the inhibition of GSK-3β. Active GSK-3β promotes the degradation of β-catenin, thereby inhibiting its nuclear translocation and the subsequent transcription of Wnt target genes.

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Remodelin_Workflow cluster_synthesis Synthesis cluster_purification Purification start Cyclopentanone + Thiosemicarbazide step1 Synthesis of 2-Cyclopentylidenehydrazine-1-carbothioamide start->step1 step2 Synthesis of Remodelin (Hantzsch Reaction) step1->step2 purify1 Recrystallization/ Filtration step1->purify1 step3 Formation of This compound step2->step3 purify2 Column Chromatography (Silica Gel) step2->purify2 reagents2 + 2-bromo-4'-cyanoacetophenone reagents2->step2 end This compound step3->end purify3 Filtration and Drying step3->purify3 reagents3 + HBr reagents3->step3

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for research purposes. The synthetic route is robust and high-yielding for the free base. While a specific protocol for the hydrobromide salt formation is not detailed in the literature, a general procedure is provided. The elucidation of Remodelin's mechanism of action as a NAT10 inhibitor that modulates the Wnt/β-catenin signaling pathway provides a strong rationale for its further investigation as a potential therapeutic agent. This guide is intended to facilitate the preparation of this compound and support ongoing research into its biological activities and therapeutic potential.

References

Remodelin Hydrobromide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide, a small molecule initially identified as a promising agent for the treatment of Hutchinson-Gilford progeria syndrome (HGPS) and various cancers, has been the subject of intensive research to elucidate its precise mechanism of action. The primary reported target of Remodelin is N-acetyltransferase 10 (NAT10), an enzyme implicated in diverse cellular processes including ribosome biogenesis, microtubule function, and DNA damage response. This technical guide provides a comprehensive overview of the target identification and validation of this compound, presenting the seminal findings that established NAT10 as its putative target, alongside subsequent studies that have introduced critical perspectives on its specificity and potential off-target effects. This document details the experimental methodologies, summarizes key quantitative data, and visualizes the complex biological pathways and experimental workflows involved in the ongoing scientific discourse surrounding Remodelin's mode of action.

Introduction

This compound emerged from a phenotypic screen for compounds capable of correcting nuclear morphology defects in cells depleted of Lamin A/C, a key cellular feature of laminopathies such as HGPS.[1] Its ability to ameliorate the cellular phenotypes associated with premature aging and to exhibit anti-proliferative effects in cancer cell lines spurred significant interest in its molecular target.[2][3] This guide will first detail the initial identification of NAT10 as the primary target of Remodelin and the validation of this interaction through genetic and chemical biology approaches. Subsequently, it will present conflicting evidence suggesting Remodelin may act as a cryptic assay interference compound with multiple cellular targets, thereby offering a balanced and critical perspective essential for its future development and application.

Initial Target Identification: N-acetyltransferase 10 (NAT10)

The initial hypothesis for Remodelin's target centered on enzymes involved in post-translational modifications that could influence nuclear architecture. This led to the investigation of N-acetyltransferase 10 (NAT10), a unique enzyme with both protein and RNA acetyltransferase activities.

Chemical Proteomics Approach

A key experiment in identifying NAT10 as a target involved the use of a "clickable" chemical probe analogous to Remodelin. This probe, featuring an alkyne handle, was used in combination with click chemistry for affinity purification of interacting proteins from cell lysates.

  • Probe Synthesis: A clickable analog of Remodelin is synthesized with a terminal alkyne group.

  • Cell Treatment: Human osteosarcoma (U2OS) cells are treated with the clickable probe or a negative control probe.

  • Cell Lysis: Cells are harvested and lysed in a buffer compatible with click chemistry.

  • Click Reaction: The alkyne-tagged proteins in the lysate are conjugated to an azide-biotin tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Affinity Purification: Biotinylated proteins are captured using streptavidin-coated beads.

  • Elution and Protein Identification: The captured proteins are eluted, separated by SDS-PAGE, and identified by mass spectrometry.[1]

Genetic Validation

The link between Remodelin and NAT10 was further strengthened by genetic studies. Depletion of NAT10 using small interfering RNA (siRNA) phenocopied the effects of Remodelin treatment, specifically the rescue of nuclear shape defects in Lamin A/C deficient cells.[1]

  • Cell Culture: U2OS cells are cultured to the desired confluency.

  • Transfection: Cells are transfected with siRNA duplexes targeting NAT10 mRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Cells are incubated for 48-72 hours to allow for mRNA and protein knockdown.

  • Validation of Knockdown: The efficiency of NAT10 depletion is confirmed by Western blotting or qRT-PCR.

  • Phenotypic Analysis: The effect of NAT10 knockdown on nuclear morphology is assessed by immunofluorescence microscopy and quantitative image analysis.[1]

Proposed Mechanism of Action: Inhibition of NAT10

The prevailing hypothesis posits that Remodelin directly inhibits the acetyltransferase activity of NAT10. This inhibition is thought to mediate the observed cellular effects, including the reorganization of the microtubule network, which in turn influences nuclear shape.

Signaling Pathway

Remodelin_NAT10_Pathway Remodelin Remodelin hydrobromide NAT10 NAT10 Remodelin->NAT10 Inhibition AcetylatedTubulin Acetylated α-tubulin NAT10->AcetylatedTubulin Acetylation Tubulin α-tubulin Tubulin->NAT10 Microtubule Microtubule Network AcetylatedTubulin->Microtubule Reorganization NuclearShape Nuclear Shape & Integrity Microtubule->NuclearShape Maintenance

Caption: Proposed signaling pathway of Remodelin action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEndpointIC50 / Effective ConcentrationReference
U2OS (siLMNA)Nuclear Shape RescueIncreased Nuclear Circularity10 µM[1]
HGPS FibroblastsNuclear Shape RescueReduced Nuclear Blebbing1 µM[1]
Prostate Cancer (VCaP)Cell ProliferationInhibition of Growth10-40 µM[4]
Prostate Cancer (PC-3)Cell ProliferationInhibition of Growth10-40 µM[4]
Hepatocellular CarcinomaCell ViabilityCCK-8 AssaySynergistic with Doxorubicin[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey FindingsReference
HGPS Mouse Model100 mg/kg, p.o.Enhanced healthspan, ameliorated weight loss and cardiac pathology[3]
Prostate Cancer Xenograft2 or 20 mg/kg, i.p.Reduced tumor growth[4]

Conflicting Evidence and the Assay Interference Hypothesis

Despite the compelling initial evidence, a subsequent in-depth study challenged the specificity of Remodelin as a direct inhibitor of NAT10's known enzymatic activity on cytidine.[5] This research suggests that Remodelin may be a "cryptic assay interference chemotype" that interacts with multiple protein targets.

Biophysical and Proteomic Analyses

A series of rigorous biophysical and proteomic experiments were conducted to probe the direct interaction between Remodelin and NAT10, and to assess its broader cellular targets.

Assay_Interference_Workflow cluster_biophysical Biophysical Assays cluster_proteomic Proteomic & Reactivity Assays cluster_cellular Cellular Assays DSLS Differential Static Light Scattering (DSLS) NoDirectBinding NoDirectBinding DSLS->NoDirectBinding No stabilization of NAT10 ITC Isothermal Titration Calorimetry (ITC) ITC->NoDirectBinding No direct binding to NAT10 active site ALARM_NMR ALARM NMR ThiolReactivity ThiolReactivity ALARM_NMR->ThiolReactivity Indicates thiol reactivity Affinity_Profiling Proteome-wide Affinity Profiling MultipleTargets MultipleTargets Affinity_Profiling->MultipleTargets Interacts with multiple proteins ac4C_Quant N4-acetylcytidine (ac4C) Quantification NoEffect NoEffect ac4C_Quant->NoEffect Does not affect NAT10-mediated ac4C Remodelin Remodelin hydrobromide Remodelin->DSLS Remodelin->ITC Remodelin->ALARM_NMR Remodelin->Affinity_Profiling Remodelin->ac4C_Quant NAT10 NAT10 NAT10->DSLS NAT10->ITC RNA RNA NAT10->RNA ac4C modification CellularProteome Cellular Proteome CellularProteome->Affinity_Profiling RNA->ac4C_Quant

Caption: Experimental workflow to assess Remodelin's target specificity.

  • Differential Static Light Scattering (DSLS): This technique measures the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature of the protein upon ligand binding indicates a direct interaction. In the case of Remodelin and NAT10, no significant thermal stabilization of NAT10 was observed.[5]

  • ALARM (A Larum Beginning with A Resonance Method) NMR: This method uses NMR spectroscopy to detect the reactivity of small molecules with a sensor protein containing hyper-reactive cysteine residues. Remodelin was shown to be thiol-reactive in this assay, a characteristic of many pan-assay interference compounds (PAINS).[5]

  • Proteome-wide Affinity Profiling: This approach uses chemical probes to identify the full spectrum of protein targets of a small molecule in a cellular context. These studies indicated that Remodelin interacts with multiple cellular proteins, not just NAT10.[5]

  • N4-acetylcytidine (ac4C) Quantification: As NAT10 is the only known enzyme responsible for cytidine acetylation in RNA, its inhibition should lead to a decrease in cellular ac4C levels. However, treatment with Remodelin did not significantly alter ac4C levels in several cell lines, as measured by mass spectrometry-based methods.[5]

Discussion and Future Directions

It is possible that the phenotypic effects of Remodelin are mediated through a pathway that is independent of NAT10's cytidine acetyltransferase activity, or that Remodelin's effects are the result of interactions with multiple targets. The thiol-reactivity of Remodelin also suggests that some of its cellular effects could be due to non-specific covalent modification of proteins.

Future research should focus on:

  • Developing more specific NAT10 inhibitors: The controversy surrounding Remodelin highlights the need for structurally distinct and rigorously validated NAT10 inhibitors to dissect its biological functions.

  • Deconvoluting the off-target effects of Remodelin: A comprehensive understanding of the full target profile of Remodelin is necessary to interpret its biological activities and potential therapeutic applications.

  • Investigating alternative mechanisms of action: It is crucial to explore whether the observed phenotypic effects of Remodelin, such as the rescue of nuclear morphology, can be achieved through pathways that do not directly involve the inhibition of NAT10's known enzymatic functions.

References

The Shifting Paradigm of NAT10 Inhibition: A Technical Guide to the Discovery and Scientific Journey of Remodelin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of Remodelin, a small molecule initially identified as a specific inhibitor of N-acetyltransferase 10 (NAT10). We delve into the initial groundbreaking research that positioned Remodelin as a promising therapeutic agent and explore the subsequent studies that have led to a more nuanced and complex understanding of its mechanism of action. This guide presents key quantitative data, detailed experimental protocols, and elucidates the intricate signaling pathways associated with NAT10, offering a critical resource for researchers in the fields of cancer biology, aging, and drug discovery. The central narrative acknowledges the pivotal controversy surrounding Remodelin's direct enzymatic inhibition of NAT10, presenting evidence for its classification as a cryptic assay interference chemotype, a crucial consideration for future research and development endeavors.

Introduction: The Emergence of NAT10 as a Therapeutic Target

N-acetyltransferase 10 (NAT10) is a unique enzyme with dual functionality, acting as both a protein and an RNA acetyltransferase.[1] Its primary recognized role is as the sole enzyme responsible for N4-acetylcytidine (ac4C) modification on RNA, a critical epitranscriptomic mark influencing RNA stability and translation.[2][3] Dysregulation of NAT10 has been implicated in a variety of pathological conditions, including various cancers, premature aging syndromes like Hutchinson-Gilford Progeria Syndrome (HGPS), and viral infections.[2][4][5] This has positioned NAT10 as a compelling target for therapeutic intervention.

The Discovery of Remodelin: A Promising Beginning

In 2014, a seminal study by Larrieu and colleagues identified a small molecule, 4-(4-Cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole, which they named "Remodelin".[4] This discovery stemmed from a screen for compounds that could correct the misshapen nuclei characteristic of cells depleted of Lamin A/C, a cellular phenotype observed in laminopathies such as HGPS.[4]

Quantitative Data on Remodelin's Biological Activity

Numerous studies have investigated the biological effects of Remodelin across various cell lines, particularly in the context of cancer. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Remodelin in different cancer cell lines.

Table 1: IC50 Values of Remodelin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
OCI-LY1Diffuse Large B-cell Lymphoma~20[6]
U2932Diffuse Large B-cell Lymphoma~30[6]
MCF-7 (Capecitabine-resistant)Breast CancerNot specified, but reversed resistance
MDA-MB-231 (Capecitabine-resistant)Breast CancerNot specified, but reversed resistance
U2OSOsteosarcoma3.96025 (greatest inhibitory effect at 500 µM)
MG63Osteosarcoma31.25 (greatest inhibitory effect at 500 µM)
PC-3Prostate Cancer~20 (at 48h)[7]
DU145Prostate Cancer~20 (at 48h)[7]
VCaPProstate Cancer~20 (at 48h)[7]

Table 2: In Vivo Efficacy of Remodelin

Cancer ModelDosing RegimenOutcomeCitation
AR-negative prostate cancer xenograft2 or 20 mg/kg, i.p., once every two days for 4 weeksSignificant reduction in tumor growth[8]
HGPS mouse model (LmnaG609G/G609G)100 mg/kg, p.o.Enhanced healthspan[8]
Cervical cancer xenograftNot specifiedPrevented tumor growth[9]

A Paradigm Shift: The Controversy Surrounding Remodelin's Mechanism of Action

While the initial discovery of Remodelin as a NAT10 inhibitor was met with significant interest, subsequent research has introduced a critical counter-narrative. A 2020 study by Shrimp and colleagues presented compelling evidence suggesting that Remodelin is a "cryptic assay interference chemotype" that does not directly inhibit the N4-acetylcytidine (ac4C) activity of NAT10.[3][10]

Their findings, based on biophysical analyses and cellular assays, indicated no direct interaction between Remodelin and the NAT10 acetyltransferase active site.[3][10] Furthermore, they demonstrated that Remodelin treatment did not affect cellular levels of ac4C, a direct downstream product of NAT10's enzymatic activity.[3] This research suggests that the observed cellular effects of Remodelin may be due to off-target effects or a mechanism independent of direct NAT10 acetyltransferase inhibition.[3][10]

This controversy highlights the complexities of drug discovery and the importance of rigorous validation of a compound's mechanism of action. While Remodelin clearly demonstrates biological activity, its direct link to NAT10 inhibition is now a subject of scientific debate.

Signaling Pathways Associated with NAT10

NAT10 is implicated in the regulation of several critical signaling pathways, primarily through its role in modulating the stability and translation of key mRNA transcripts. Understanding these pathways is crucial for elucidating the potential downstream consequences of NAT10 modulation.

References

Remodelin Hydrobromide: A Deep Dive into its Effects on Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide has emerged as a small molecule of significant interest within the scientific community, primarily recognized for its potent inhibitory action against N-acetyltransferase 10 (NAT10).[1][2][3][4][5] This activity gives it the potential to influence a range of cellular processes, from nuclear architecture to cell proliferation and metabolism.[2][6][7] Its therapeutic potential is currently being explored in diverse areas, including premature aging syndromes like Hutchinson-Gilford Progeria Syndrome (HGPS) and various cancers.[2][4][6] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cellular pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanistic action. Recent studies, however, also suggest that Remodelin may function as a cryptic assay interference compound with the potential for off-target effects, a critical consideration for researchers.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Target/AssayCell Line(s)Concentration/IC50Experimental ContextReference
NAT10 Inhibition-Not specifiedPotent acetyl-transferase NAT10 inhibitor.[1][3]
Monoamine Oxidase B (MAOB) InhibitionBaculovirus infected BTI-TN-5B1-4 insect cellsIC50 = 0.22387 μMInhibition of human recombinant MAOB assessed by hydrogen peroxide production.[1]
Cell ProliferationPC-3 and VCaP cells0, 2, 10, 20, or 40 µMEvaluation of cell proliferation after 48 hours of treatment.[1][3]
Cell ProliferationAR-positive and AR-negative prostate cancer cells10-40 µMDose-dependent inhibition of NAT10 activity and cell proliferation over 1-7 days.[4][6]
DNA ReplicationProstate cancer cells20 µMInhibition of NAT10 and slowing of DNA replication after 24 hours.[4][6]
Nuclear Shape and Genomic StabilityLmnaG609G/G609G fibroblasts1 µMDecrease in nuclear shape defects and increase in genomic stability after 7 days.[4][6]

Table 2: In Vivo Data for this compound

Animal ModelDosage and AdministrationOutcomeReference
Tumor xenograft nude mice (AR-negative prostate cancer)2 or 20 mg/kg, i.p., once every two days for 4 weeksSignificant reduction in tumor growth.[4][6]
LmnaG609G/G609G HGPS mouse model100 mg/kg, p.o.Inhibition of NAT10 and enhancement of healthspan.[4][6]
Mice5 mg/kg, p.o.T1/2 of 1.81 hours and oral bioavailability (F%) of 43.5%.[4][6]

Key Signaling Pathways and Mechanisms of Action

This compound's primary reported mechanism of action is the inhibition of NAT10, an enzyme responsible for the N4-acetylation of cytidine in RNA (ac4C).[2][3] This inhibition is believed to underlie many of its observed cellular effects. However, it is crucial to note that some studies suggest Remodelin's effects may not be solely due to direct NAT10 inhibition, pointing towards potential off-target interactions or assay interference.[8]

NAT10 Inhibition and Rescue of Nuclear Architecture

In conditions like HGPS, which are caused by mutations in the LMNA gene, the nuclear lamina is disrupted, leading to abnormal nuclear morphology and premature aging. Remodelin, through its inhibition of NAT10, has been shown to rescue the nuclear shape in cells depleted of Lamin A/C.[1][2][3] This effect is mediated by the reorganization of microtubules, leading to improved nuclear fitness.[1][3]

NAT10_Inhibition_Nuclear_Architecture Remodelin Remodelin hydrobromide NAT10 NAT10 Remodelin->NAT10 inhibits Microtubules Microtubule Reorganization NAT10->Microtubules influences NuclearShape Improved Nuclear Shape Microtubules->NuclearShape CellularFitness Enhanced Cellular Fitness NuclearShape->CellularFitness

Remodelin's inhibition of NAT10 leads to microtubule reorganization and improved nuclear morphology.
Inhibition of the Epithelial-Mesenchymal Transition (EMT) Pathway in Cancer

In non-small cell lung cancer (NSCLC), NAT10 has been identified as a potential therapeutic target.[9] Elevated levels of NAT10 are associated with decreased E-cadherin and increased N-cadherin and vimentin, hallmarks of EMT, a process crucial for cancer cell invasion and metastasis. Remodelin has been shown to attenuate NSCLC proliferation, invasion, and migration by inhibiting NAT10 and subsequently suppressing the EMT pathway.[9]

EMT_Pathway_Inhibition cluster_remodelin Remodelin Action cluster_emt EMT Pathway cluster_outcome Cellular Outcome Remodelin Remodelin hydrobromide NAT10 NAT10 Remodelin->NAT10 inhibits Proliferation Proliferation Remodelin->Proliferation inhibits Invasion Invasion Remodelin->Invasion inhibits Migration Migration Remodelin->Migration inhibits E_cadherin E-cadherin (Epithelial marker) NAT10->E_cadherin downregulates N_cadherin N-cadherin (Mesenchymal marker) NAT10->N_cadherin upregulates Vimentin Vimentin (Mesenchymal marker) NAT10->Vimentin upregulates E_cadherin->Proliferation N_cadherin->Invasion Vimentin->Migration

Remodelin inhibits the EMT pathway by targeting NAT10, thereby reducing cancer cell progression.
Alteration of Mitochondrial Lipid Metabolism

Untargeted metabolomics studies in cancer cells treated with Remodelin have revealed significant alterations in metabolic pathways.[7] Specifically, Remodelin treatment led to changes in mitochondrial fatty acid metabolism and a decrease in total cholesterol and triglycerides.[7] This was associated with altered expression of genes involved in the mitochondrial fatty acid elongation (MFAE) pathway, such as ECHS1 and MECR.[7]

Lipid_Metabolism_Alteration Remodelin Remodelin hydrobromide MFAE_Genes ECHS1 & MECR (MFAE Pathway Genes) Remodelin->MFAE_Genes alters expression Mito_Metabolism Mitochondrial Fatty Acid Metabolism MFAE_Genes->Mito_Metabolism regulates Lipid_Accumulation Decreased Cholesterol & Triglycerides Mito_Metabolism->Lipid_Accumulation leads to

Remodelin alters mitochondrial lipid metabolism by affecting the expression of key MFAE pathway genes.

Detailed Experimental Protocols

To ensure the reproducibility and clear understanding of the cited data, this section provides detailed methodologies for key experiments.

Cell Proliferation Assay
  • Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

  • Cell Lines: PC-3 and VCaP prostate cancer cells.[3]

  • Methodology:

    • Cells are seeded in appropriate multi-well plates and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing different concentrations of this compound (e.g., 0, 2, 10, 20, or 40 µM). A vehicle control (DMSO) is also included.

    • Cells are incubated for a specified period (e.g., 48 hours).

    • Cell proliferation is assessed using a standard method such as the Cell Counting Kit-8 (CCK-8) assay or by direct cell counting.

    • Absorbance is measured at the appropriate wavelength, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.

Cell_Proliferation_Workflow Start Seed cells in multi-well plates Adhesion Allow cells to adhere overnight Start->Adhesion Treatment Treat with varying concentrations of Remodelin (0-40 µM) Adhesion->Treatment Incubation Incubate for 48 hours Treatment->Incubation Assay Perform CCK-8 assay or direct cell count Incubation->Assay Analysis Measure absorbance and calculate cell viability Assay->Analysis

Workflow for assessing the impact of Remodelin on cell proliferation.
Western Blot Analysis for EMT Markers

  • Objective: To determine the effect of Remodelin on the expression of key EMT protein markers.

  • Methodology:

    • Cells are treated with this compound at the desired concentration and for the specified duration.

    • Total protein is extracted from the cells using a suitable lysis buffer.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against NAT10, E-cadherin, and Vimentin. A loading control antibody (e.g., GAPDH or β-actin) is also used.

    • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Animal Model: Male nude athymic BALB/c nu/nu mice.[10]

  • Methodology:

    • Cancer cells (e.g., AR-negative prostate cancer cells) are subcutaneously injected into the flanks of the mice.

    • When tumors reach a palpable size, mice are randomly assigned to treatment and control groups.

    • This compound is administered (e.g., 2 or 20 mg/kg, intraperitoneally) at regular intervals (e.g., once every two days for 4 weeks). The control group receives a vehicle solution.

    • Tumor size is measured periodically using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

This compound is a promising small molecule with demonstrated effects on several critical cellular pathways. Its primary reported activity as a NAT10 inhibitor links it to the regulation of nuclear integrity, cell proliferation, and the EMT pathway, highlighting its therapeutic potential in aging-related diseases and cancer. The discovery of its influence on mitochondrial lipid metabolism opens up new avenues for research into its broader cellular effects.

However, the report suggesting that Remodelin may act as an assay interference compound and may not be a specific inhibitor of NAT10-catalyzed RNA acetylation warrants careful consideration.[8] Future research should focus on elucidating its precise molecular targets and distinguishing between its on-target and potential off-target effects. A deeper understanding of its mechanism of action will be crucial for its successful translation into clinical applications. Researchers utilizing Remodelin should be mindful of its potential for non-specific interactions and employ orthogonal assays to validate their findings.

References

Remodelin's Impact on Microtubule Reorganization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Remodelin, a small molecule initially identified for its ability to correct nuclear architecture defects in laminopathic cells, exerts its effects through the modulation of the microtubule cytoskeleton. The primary target of Remodelin is N-acetyltransferase 10 (NAT10), an enzyme responsible for acetylating various substrates, including α-tubulin. By inhibiting NAT10, Remodelin induces a reorganization of the microtubule network, which is functionally linked to the rescue of cellular phenotypes such as nuclear misshaping. This technical guide provides an in-depth analysis of the mechanism, quantitative data, and experimental protocols relevant to understanding Remodelin's role in microtubule dynamics for researchers, scientists, and drug development professionals.

Introduction: Microtubule Dynamics and NAT10

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, fundamental to cell structure, division, and intracellular transport. Their constant remodeling is governed by a process of dynamic instability—stochastic switching between phases of polymerization and depolymerization. This process is tightly regulated by a host of microtubule-associated proteins (MAPs) and post-translational modifications (PTMs) of tubulin.

One such modification is the acetylation of α-tubulin on lysine 40 (K40), a marker of stable microtubules. N-acetyltransferase 10 (NAT10) has been identified as a key enzyme involved in this process, localizing to the nucleolus and the midbody during cytokinesis.[1] NAT10-mediated acetylation is believed to enhance microtubule stability.[2] Dysregulation of NAT10 and the associated microtubule network has been implicated in various pathologies, including cancer and premature aging syndromes like Hutchinson-Gilford progeria syndrome (HGPS).[3][4]

Mechanism of Action: Remodelin-Induced Microtubule Reorganization

Remodelin is a selective, orally active inhibitor of NAT10.[2][5] Its mechanism of action on the cytoskeleton is not one of direct interaction with tubulin. Unlike classic microtubule-targeting agents such as nocodazole or colchicine, Remodelin does not induce widespread microtubule depolymerization.[4] Instead, it modulates the microtubule network's organization by inhibiting its target, NAT10.

The prevailing model suggests that by inhibiting NAT10's acetyltransferase activity, Remodelin alters the acetylation state of α-tubulin.[2] This leads to a global "reorganization" of the microtubule network.[4][6] This reorganized cytoskeleton is less rigid, which in turn alleviates the mechanical stress on the nucleus, leading to the correction of nuclear shape defects observed in laminopathic cells.[4][6] Therefore, the primary effect of Remodelin is a subtle but significant modulation of microtubule stability and arrangement, rather than outright assembly or disassembly.

Signaling and Logical Pathways

The mechanism through which Remodelin rescues nuclear architecture can be depicted as a logical pathway flowing from enzyme inhibition to cytoskeletal alteration and finally to a change in cell morphology.

Remodelin_Mechanism Proposed Mechanism of Remodelin Action Remodelin Remodelin NAT10 NAT10 Acetyltransferase Remodelin->NAT10 Inhibits Tubulin_Ac Altered α-Tubulin Acetylation NAT10->Tubulin_Ac Modulates MT_Reorg Microtubule Network Reorganization Tubulin_Ac->MT_Reorg Leads to Nuclear_Rescue Rescue of Nuclear Architecture Defects MT_Reorg->Nuclear_Rescue Results in

Caption: Proposed mechanism of Remodelin action.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Remodelin from various in vitro and in vivo studies.

Table 1: In Vitro Activity of Remodelin
ParameterValueCell Line / SystemNotesCitation(s)
Cell Proliferation Inhibition 10-40 µMProstate Cancer CellsDose-dependent inhibition of NAT10 activity and proliferation over 1-7 days.[5]
DNA Replication Inhibition 20 µMProstate Cancer CellsSlows DNA replication after 24 hours of treatment.[5]
Nuclear Shape Correction 1 µMLmnaG609G/G609G FibroblastsDecreases nuclear shape defects and increases genomic stability after 7 days.[5]
Doxorubicin Resistance VariesBreast Cancer Cell LinesAttenuates doxorubicin resistance.[3]
Table 2: In Vivo Pharmacokinetic and Efficacy Data of Remodelin (Murine Models)
ParameterDosageAdministrationModelKey FindingCitation(s)
Tumor Growth Inhibition 2 or 20 mg/kgi.p. (every 2 days)AR-Negative Prostate Cancer XenograftSignificantly reduces tumor growth over 4 weeks.[5]
Healthspan Enhancement 100 mg/kgp.o.HGPS Mouse Model (LmnaG609G/G609G)Inhibits NAT10 and enhances healthspan.[5]
Half-life (T1/2) 5 mg/kgp.o.Mouse1.81 hours[5]
Oral Bioavailability (F%) 5 mg/kgp.o.Mouse43.5%[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are synthesized from standard protocols and adapted for the investigation of Remodelin.

Protocol 1: Cell-Based Microtubule Network Analysis by Immunofluorescence

This protocol describes how to visualize the effects of Remodelin on the microtubule cytoskeleton in cultured cells.

IF_Workflow Workflow: Immunofluorescence Analysis of Microtubules cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_analysis Imaging & Analysis A 1. Seed cells on glass coverslips B 2. Treat with Remodelin (e.g., 1-20 µM) and controls (DMSO, Nocodazole) for 24h A->B C 3. Fix with ice-cold Methanol or PFA/Glutaraldehyde B->C D 4. Permeabilize with 0.5% Triton X-100 C->D E 5. Block with 3% BSA D->E F 6. Incubate with Primary Ab (e.g., anti-α-tubulin) E->F G 7. Incubate with Fluorophore- conjugated Secondary Ab F->G H 8. Counterstain nuclei with DAPI G->H I 9. Mount coverslips H->I J 10. Acquire images via confocal microscopy I->J K 11. Analyze microtubule organization & nuclear shape J->K

Caption: Experimental workflow for microtubule immunofluorescence.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, U2OS, or HGPS fibroblasts) onto sterile glass coverslips in a 24-well plate and allow them to adhere for 18-24 hours.

  • Treatment: Treat cells with varying concentrations of Remodelin (e.g., 1 µM, 10 µM, 20 µM). Include a vehicle control (DMSO) and a positive control for microtubule disruption (e.g., 10 µM Nocodazole). Incubate for 24 hours.

  • Fixation: Wash cells briefly with pre-warmed PBS. Fix with ice-cold methanol for 5 minutes at -20°C, or with 3% paraformaldehyde + 0.1% glutaraldehyde in PBS for 10 minutes at room temperature for better preservation.[7]

  • Permeabilization: If using a paraformaldehyde fixative, wash with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.[7]

  • Blocking: Wash with PBS and block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Staining: Incubate with a primary antibody against α-tubulin (e.g., rat anti-tubulin, 1:1000 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Staining: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rat, 1:1000 dilution) in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes to stain nuclei. Wash once more. Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a confocal or high-resolution fluorescence microscope. Analyze microtubule network morphology qualitatively. For quantitative analysis of the associated nuclear shape phenotype, use software like ImageJ or CellProfiler to measure parameters such as nuclear circularity, area, and solidity.[8][9]

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring changes in light scattering (turbidity).

Tubulin_Assay_Workflow Workflow: In Vitro Tubulin Polymerization Assay A 1. Prepare reaction mix on ice: - Purified Tubulin (e.g., 3 mg/mL) - Polymerization Buffer (e.g., G-PEM) - GTP (1 mM) B 2. Add Test Compounds: - Remodelin (various conc.) - DMSO (vehicle control) - Paclitaxel (enhancer control) - Nocodazole (inhibitor control) A->B C 3. Transfer to pre-warmed 37°C 96-well plate B->C D 4. Measure absorbance at 340 nm every 30-60 seconds for 1 hour in a 37°C plate reader C->D E 5. Plot Absorbance vs. Time to generate polymerization curves D->E

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Methodology:

  • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., bovine brain tubulin) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP and 10% glycerol (G-PEM buffer).[10] Keep all solutions on ice.

  • Reaction Setup: In a 96-well plate on ice, prepare reaction mixtures. For each reaction, add the tubulin solution and the test compound.

    • Test Wells: Remodelin at final concentrations of 1 µM, 10 µM, 50 µM.

    • Controls: Vehicle (DMSO), a polymerization enhancer (e.g., 10 µM Paclitaxel), and a polymerization inhibitor (e.g., 10 µM Nocodazole).

  • Initiate Polymerization: Transfer the 96-well plate to a spectrophotometer pre-warmed to 37°C. The temperature shift from ice to 37°C initiates polymerization.

  • Data Acquisition: Immediately begin measuring the optical density (absorbance) at 340 nm every 30-60 seconds for at least 60 minutes. Ensure the plate reader maintains a constant 37°C temperature.

  • Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the curves from Remodelin-treated wells to controls. Based on existing literature, Remodelin is not expected to significantly alter the polymerization curve, unlike the positive controls.[4]

Controversies and Future Directions

While Remodelin is widely cited as a NAT10 inhibitor, some studies have raised questions about its specificity and mechanism. Research has suggested that Remodelin may be a "cryptic assay interference compound" that interacts with multiple protein targets.[11] One study found that Remodelin treatment did not affect bulk α-tubulin acetylation or N4-acetylcytidine (ac4C) levels on RNA, a key modification catalyzed by NAT10.[11]

These findings suggest that the observed phenotypic effects of Remodelin might be unrelated to the direct inhibition of NAT10's known acetylation activities or could be mediated through off-target effects. This highlights the need for further investigation to:

  • Conclusively determine the direct molecular interactions of Remodelin in cells.

  • Elucidate the precise mechanism linking NAT10 function to the organization of the microtubule network.

  • Explore whether the effects of Remodelin on microtubules are dependent on specific cellular contexts or stress conditions.

Conclusion

Remodelin represents a valuable chemical probe for studying the interplay between the cytoskeleton and nuclear architecture. Its reported mechanism, centered on the inhibition of NAT10 and subsequent reorganization of the microtubule network, provides a novel therapeutic avenue for diseases characterized by nuclear defects, such as laminopathies and certain cancers.[3][4] However, researchers should remain aware of the ongoing debate regarding its precise mechanism of action. The experimental frameworks provided in this guide offer a robust starting point for professionals seeking to further investigate and harness the therapeutic potential of modulating microtubule organization via the NAT10 pathway.

References

The Impact of Remodelin on Mitochondrial Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin, a small molecule inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a significant modulator of mitochondrial lipid metabolism, particularly in the context of cancer biology.[1][2] This technical guide provides an in-depth analysis of the effects of Remodelin, summarizing key quantitative findings, detailing relevant experimental methodologies, and visualizing the associated molecular pathways. By inhibiting NAT10, Remodelin instigates notable changes in mitochondrial fatty acid elongation and beta-oxidation, leading to a significant reduction in key lipid species.[1] These findings position Remodelin as a compelling agent for further investigation in the development of novel therapeutics targeting metabolic vulnerabilities in cancer.

Introduction to Remodelin and NAT10

Remodelin is a potent and specific inhibitor of N-acetyltransferase 10 (NAT10), an enzyme responsible for the N4-acetylation of cytidine in RNA. While initially investigated for its role in reversing cellular phenotypes associated with nuclear lamina defects, recent studies have unveiled its profound impact on cellular metabolism.[1][2] NAT10 has been implicated in various cellular processes, including ribosome biogenesis and mRNA stability. Its inhibition by Remodelin offers a unique pharmacological tool to probe the downstream consequences of NAT10 activity, particularly its influence on mitochondrial function and lipid homeostasis.

Quantitative Effects of Remodelin on Cellular Metabolites

Treatment of cancer cells with Remodelin leads to substantial alterations in the cellular metabolome, with a pronounced effect on lipid profiles. An untargeted metabolomics analysis revealed that out of 138 detected metabolites, 52 were significantly modified following Remodelin exposure.[1] The most affected pathways were mitochondrial fatty acid elongation (MFAE) and beta-oxidation.[1]

Table 1: Summary of Metabolites Significantly Altered by Remodelin Treatment [1]

Metabolite CategorySpecific Metabolites AlteredDirection of Change
Mitochondrial Fatty Acid Metabolism Lauroyl-CoA, (S)-3-hydroxyhexadecanoyl-CoANot specified in abstract
Sterol Lipids CholesterolStatistically significant decrease
Glycerolipids TriglyceridesStatistically significant decrease
Coenzymes NAD+Not specified in abstract

Impact of Remodelin on Gene Expression

The metabolic changes induced by Remodelin are accompanied by significant alterations in the expression of genes involved in mitochondrial fatty acid metabolism. This suggests that the effects of Remodelin extend to the transcriptional regulation of metabolic pathways.

Table 2: Genes with Altered Expression Following Remodelin Treatment [1]

GenePathwayFunction
ECHS1 Mitochondrial Fatty Acid Elongation (MFAE) & Beta-OxidationEnoyl-CoA hydratase, short chain 1
MECR Mitochondrial Fatty Acid Elongation (MFAE)Mitochondrial trans-2-enoyl-CoA reductase

Signaling Pathway and Mechanism of Action

Remodelin exerts its effects by directly inhibiting the enzymatic activity of NAT10. This inhibition leads to downstream consequences on mitochondrial lipid metabolism, although the precise molecular links are still under investigation. The current proposed pathway is illustrated below.

Remodelin_Pathway Remodelin Remodelin NAT10 N-acetyltransferase 10 (NAT10) Remodelin->NAT10 inhibits Mitochondrial_Metabolism Mitochondrial Lipid Metabolism NAT10->Mitochondrial_Metabolism regulates Gene_Expression Gene Expression Alteration NAT10->Gene_Expression regulates MFAE Mitochondrial Fatty Acid Elongation (MFAE) Mitochondrial_Metabolism->MFAE Beta_Oxidation Mitochondrial Beta-Oxidation Mitochondrial_Metabolism->Beta_Oxidation Lipid_Accumulation Lipid Accumulation MFAE->Lipid_Accumulation Beta_Oxidation->Lipid_Accumulation ECHS1 ECHS1 Gene_Expression->ECHS1 MECR MECR Gene_Expression->MECR Cholesterol Cholesterol Lipid_Accumulation->Cholesterol Triglycerides Triglycerides Lipid_Accumulation->Triglycerides Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with Remodelin Cell_Culture->Treatment Metabolite_Extraction 3. Metabolite Extraction Treatment->Metabolite_Extraction HPLC 4. HPLC Separation Metabolite_Extraction->HPLC MSMS 5. Tandem Mass Spectrometry HPLC->MSMS Peak_Detection 6. Peak Detection & Alignment MSMS->Peak_Detection Metabolite_ID 7. Metabolite Identification Peak_Detection->Metabolite_ID Statistical_Analysis 8. Statistical Analysis Metabolite_ID->Statistical_Analysis

References

Biophysical Analysis of the Remodelin-NAT10 Interaction: A Case Study in Drug-Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biophysical investigations into the interaction between the small molecule Remodelin and its putative target, N-acetyltransferase 10 (NAT10). Initially identified as a promising inhibitor of NAT10 with potential therapeutic applications in conditions like Hutchinson-Gilford Progeria Syndrome (HGPS) and various cancers, subsequent rigorous biophysical and cellular analyses have challenged this initial hypothesis.[1][2][3] This document summarizes the key experimental findings, presents detailed protocols for the biophysical assays employed, and offers a critical perspective on the nature of the Remodelin-NAT10 relationship. The evidence strongly suggests that Remodelin does not directly bind to the NAT10 acetyltransferase active site and instead acts as a cryptic assay interference compound with the potential for polypharmacology.[1][4][5][6]

Executive Summary: A Re-evaluation of a Putative Inhibitor

NAT10 is the sole known enzyme responsible for N4-acetylcytidine (ac4C) modification in eukaryotic RNA, playing crucial roles in ribosome biogenesis, mRNA stability, and the DNA damage response.[1][7][8][9][10] As such, it represents a compelling target for therapeutic intervention. Remodelin was initially reported to correct cellular defects associated with laminopathies by inhibiting NAT10.[3] However, comprehensive biophysical studies have failed to provide evidence of a direct, stable interaction.[1][4]

Key findings that contradict the direct inhibition model include:

  • Lack of Binding Confirmation: Biophysical assays, including Differential Static Light Scattering (DSLS) and Isothermal Titration Calorimetry (ITC), showed no direct binding of Remodelin to NAT10 or its acetyltransferase domain.[1]

  • Assay Interference Properties: ALARM (A La-Antigen Reactive Molecule) NMR analysis identified Remodelin as a thiol-reactive compound, a characteristic of pan-assay interference compounds (PAINS) that can lead to false positives in biochemical assays.[1][11]

  • Promiscuous Protein Reactivity: Proteome-wide affinity profiling revealed that Remodelin interacts with multiple protein targets, suggesting its cellular effects are not specific to NAT10.[1][5]

  • No Effect on Cellular NAT10 Activity: Multiple orthogonal assays, including LC-MS and Northern blotting, demonstrated that Remodelin treatment does not affect the levels of NAT10-dependent ac4C modification in human cell lines.[1]

Biophysical Interaction Analysis: Probing a Null Hypothesis

A suite of biophysical and chemoproteomic assays was employed to investigate the potential direct interaction between Remodelin and NAT10. The consistent result across these sensitive techniques was a lack of evidence for a direct binding event.

Data Presentation: Summary of Biophysical Analyses

The following tables summarize the quantitative and qualitative outcomes of the key biophysical experiments performed.

Table 1: Differential Static Light Scattering (DSLS) - Protein Stability Assessment

AnalyteLigandObservationInterpretation
Full-length NAT10ATP (control)Stabilization ObservedPositive control binds and stabilizes the protein.
Full-length NAT10Acetyl-CoA (control)Stabilization ObservedEndogenous cofactor binds and stabilizes the protein.
Full-length NAT10RemodelinNo Stabilization ObservedNo evidence of binding or stabilization.[1]

Table 2: Isothermal Titration Calorimetry (ITC) - Binding Affinity Measurement

TitrantAnalyteBinding ObservedThermodynamic Parameters (Kd)
Acetyl-CoA (control)NAT10 Acetyltransferase Domain (494-753)YesBinding confirmed (specific values not published).
RemodelinNAT10 Acetyltransferase Domain (494-753)NoNo heat change detected, indicating no direct binding.[1]

Table 3: ALARM NMR - Assessment of Compound Reactivity

CompoundAssay ConditionResultInterpretation
Remodelin- DTTChemical shift perturbationReactivity with hyper-reactive cysteine residues.
Remodelin+ DTTAttenuated perturbationDTT-dependent effect indicates thiol reactivity.[1][11]

Experimental Protocols

Detailed methodologies for the key biophysical experiments are provided below. These protocols are representative of standard procedures for assessing protein-ligand interactions.

Differential Static Light Scattering (DSLS)

DSLS measures protein aggregation as a function of temperature, with ligand binding typically increasing the thermal stability (melting temperature, Tm) of the protein.

Objective: To determine if Remodelin binding stabilizes the full-length NAT10 protein.

Methodology:

  • Protein Preparation: Recombinant full-length NAT10 is purified and dialyzed into a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Preparation: Remodelin, ATP, and Acetyl-CoA stock solutions are prepared in DMSO and diluted into the assay buffer. A DMSO-only control is also prepared.

  • Assay Setup: NAT10 protein (final concentration ~0.5 mg/mL) is mixed with the test compound (e.g., 10-50 µM final concentration) or controls in a multi-well plate.

  • Thermal Denaturation: The plate is placed in a DSLS instrument. A thermal ramp is applied, typically from 25°C to 85°C at a rate of 1°C/minute.

  • Data Acquisition: The instrument monitors light scattering at each temperature point. Aggregation is detected as a sharp increase in scattering intensity.

  • Data Analysis: The aggregation temperature (Tagg) is determined for each condition. A significant positive shift in Tagg in the presence of a ligand compared to the DMSO control indicates stabilization due to binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To quantify the binding affinity and thermodynamics of Remodelin to the NAT10 acetyltransferase domain.

Methodology:

  • Protein and Ligand Preparation: The purified NAT10 acetyltransferase domain (residues 494-753) is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Remodelin and Acetyl-CoA are dissolved and diluted in the final dialysis buffer.

  • Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

  • Loading the Cell and Syringe: The sample cell is loaded with the NAT10 protein solution (e.g., 20-50 µM). The injection syringe is loaded with the ligand solution (e.g., 200-500 µM).

  • Titration: A series of small injections (e.g., 2-5 µL) of the ligand are made into the protein solution. The heat change after each injection is measured relative to a reference cell.

  • Data Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm (heat change vs. molar ratio). This isotherm is then fitted to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH. For Remodelin, no significant heat changes were observed beyond the heat of dilution, precluding any data fitting.[1]

ALARM NMR

This method uses a sensitive protein, the La antigen, which contains hyper-reactive cysteines, to detect small molecule reactivity by monitoring changes in the protein's NMR spectrum.

Objective: To assess if Remodelin is a reactive compound, particularly towards thiols.

Methodology:

  • Protein Preparation: ¹⁵N-labeled La antigen is purified.

  • NMR Sample Preparation: Samples of the La antigen are prepared in NMR buffer. Test compounds (Remodelin) are added to the samples. Experiments are run in parallel with and without an excess of a reducing agent like dithiothreitol (DTT).

  • NMR Data Acquisition: A 2D ¹H-¹⁵N HSQC spectrum is acquired for each sample. This spectrum provides a unique signal for each backbone amide in the protein.

  • Data Analysis: The spectra of the compound-treated samples are compared to a DMSO control. Disappearance or shifting of specific La antigen peaks, particularly those of the reactive cysteines, indicates a covalent reaction. If the peak changes are reversed or prevented by the presence of DTT, it confirms specific thiol reactivity.[1]

Visualizations: Workflows and Logical Models

The following diagrams, generated using Graphviz, illustrate the experimental logic and revised understanding of the Remodelin-NAT10 relationship.

experimental_workflow cluster_hypothesis Initial Hypothesis cluster_biophysical_assays Biophysical Validation cluster_results Experimental Results cluster_cellular_assays Cellular Validation cluster_cellular_results Cellular Results H Remodelin is a direct inhibitor of NAT10 DSLS Differential Static Light Scattering (DSLS) with Full-Length NAT10 H->DSLS Test ITC Isothermal Titration Calorimetry (ITC) with NAT10-AcT Domain H->ITC Test NMR ALARM NMR H->NMR Test AC4C Quantification of ac4C levels (LC-MS, Northern Blot) H->AC4C Test R_DSLS No stabilization of NAT10 by Remodelin DSLS->R_DSLS R_ITC No binding detected for Remodelin ITC->R_ITC R_NMR Remodelin shows thiol reactivity NMR->R_NMR R_AC4C Remodelin does not decrease cellular ac4C levels AC4C->R_AC4C logical_conclusion cluster_premise Initial Premise cluster_evidence Experimental Evidence cluster_conclusion Revised Conclusion P1 Hypothesis: Remodelin directly inhibits NAT10 P2 Prediction: Remodelin will bind NAT10 & reduce ac4C P1->P2 E1 Biophysical Data: No direct binding observed (ITC, DSLS) P2->E1 Contradicted by E2 Cellular Data: No reduction in ac4C levels P2->E2 Contradicted by C1 Initial hypothesis is not supported. E1->C1 E2->C1 E3 Compound Profiling: Identified as assay interference compound (ALARM NMR) E3->C1 E4 Proteomics Data: Interacts with multiple off-targets E4->C1 C2 Remodelin is not a specific NAT10 inhibitor. Observed phenotypes are likely due to off-target effects or assay artifacts. C1->C2 signaling_pathway cluster_rna_processing RNA Maturation & Function cluster_nat10 NAT10 Function rRNA pre-rRNA NAT10 NAT10 rRNA->NAT10 Substrates tRNA pre-tRNA tRNA->NAT10 Substrates mRNA mRNA mRNA->NAT10 Substrates Ribosome Ribosome Biogenesis Translation mRNA Stability & Translation AC4C ac4C (N4-acetylcytidine) NAT10->AC4C Catalyzes AC4C->Ribosome Regulates AC4C->Translation Regulates Remodelin Remodelin Remodelin->NAT10 Initial Hypothesis (Disproven) Off_Targets Multiple Off-Targets (Polypharmacology) Remodelin->Off_Targets Actual Interaction

References

Remodelin Hydrobromide: A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remodelin hydrobromide, a selective inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a promising small molecule for cancer research. By targeting NAT10, this compound disrupts critical cellular processes integral to cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on various cancer types, and detailed protocols for its application in preclinical cancer research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate cancer biology and explore its therapeutic potential.

Introduction

N-acetyltransferase 10 (NAT10) is an enzyme responsible for the N4-acetylation of cytidine in RNA (ac4C), a modification that plays a crucial role in mRNA stability and translation.[1] Dysregulation of NAT10 has been implicated in the progression of numerous cancers, including prostate, hepatocellular, non-small cell lung, and breast cancer.[2][3][4] this compound acts as a selective inhibitor of NAT10, making it a valuable chemical probe to study the biological functions of NAT10 and a potential therapeutic agent.[2] This guide summarizes the current understanding of this compound's role in cancer research, presenting key quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of NAT10.[2] This inhibition disrupts the acetylation of various RNA and protein substrates, leading to the modulation of several downstream signaling pathways critical for cancer cell pathobiology.

NAT10-Mediated Signaling Pathways

NAT10 has been shown to influence several key signaling pathways involved in cancer progression:

  • NF-κB Signaling: NAT10 can activate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[5][6] Inhibition of NAT10 by this compound may therefore suppress pro-survival signaling in cancer cells.

  • Wnt/β-catenin Signaling: NAT10 can promote the progression of certain cancers, such as colorectal cancer, by activating the Wnt/β-catenin pathway.[7][8] this compound's inhibition of NAT10 can disrupt this pathway, leading to decreased cancer cell proliferation and invasion.[1]

  • Epithelial-Mesenchymal Transition (EMT): NAT10 is implicated in promoting EMT, a process that enhances cancer cell motility and metastasis.[3][9] this compound has been shown to reverse EMT by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin and vimentin.[9]

NAT10_Signaling_Pathways cluster_remodelin This compound cluster_nat10 NAT10 and Downstream Effects cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes Remodelin Remodelin Hydrobromide NAT10 NAT10 Remodelin->NAT10 Inhibits ac4C ac4C RNA Modification NAT10->ac4C Catalyzes Apoptosis Increased Apoptosis NAT10->Apoptosis Modulates mRNA_Stability mRNA Stability & Translation ac4C->mRNA_Stability NFkB NF-κB Pathway mRNA_Stability->NFkB Wnt Wnt/β-catenin Pathway mRNA_Stability->Wnt EMT EMT Pathway mRNA_Stability->EMT Proliferation Decreased Proliferation NFkB->Proliferation Modulates Wnt->Proliferation Modulates Metastasis Decreased Metastasis EMT->Metastasis Modulates

Caption: Overview of this compound's mechanism of action.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Cell LineCancer TypeIC50 Value (µM)Reference
BTI-TN-5B1-4Insect Cells (for MAOB inhibition assay)0.22387[10]
PC-3Prostate CancerNot explicitly stated, but proliferation evaluated at 0, 2, 10, 20, or 40 µM[10]
VCaPProstate CancerNot explicitly stated, but proliferation evaluated at 0, 2, 10, 20, or 40 µM[10]
DU145Prostate CancerDose-dependent inhibition observed at 10, 20, 40 µM[2]

Note: Comprehensive IC50 data for a wide range of cancer cell lines is still emerging.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cancer cell viability and to calculate IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete medium and incubate for 24 hours.[11]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Remodelin Add Remodelin Hydrobromide Seed_Cells->Add_Remodelin Incubate Incubate (24-72h) Add_Remodelin->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis

This protocol is used to analyze the expression of specific proteins involved in signaling pathways affected by this compound, such as those related to EMT, apoptosis, and the cell cycle.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-NAT10, anti-E-cadherin, anti-N-cadherin, anti-vimentin, anti-caspase-3, anti-Bcl-2, anti-cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.[7]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Model

This protocol describes the establishment of a tumor xenograft model in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Cancer cell line (e.g., PC-3 for prostate cancer)[13]

  • Immunocompromised mice (e.g., nude mice)

  • Matrigel

  • This compound formulation for injection (e.g., in a vehicle of DMSO, PEG300, Tween80, and saline)[10]

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection of 2 or 20 mg/kg, once every two days).[2] The control group should receive the vehicle only.

  • Measure tumor volume with calipers regularly (e.g., every 3-4 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

Key Biological Effects

Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines.[14] The inhibition of NAT10 can lead to the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), and changes in the expression of Bcl-2 family proteins.[15][16]

Apoptosis_Pathway Remodelin Remodelin Hydrobromide NAT10 NAT10 Remodelin->NAT10 Inhibits Bcl2_family Bcl-2 Family (e.g., Bcl-2, Bax) NAT10->Bcl2_family Regulates Caspase9 Caspase-9 (Initiator) Bcl2_family->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cell_Cycle_Regulation Remodelin Remodelin Hydrobromide NAT10 NAT10 Remodelin->NAT10 Inhibits Cyclin_CDK Cyclin D1/CDK4 NAT10->Cyclin_CDK Promotes p21_p27 p21/p27 NAT10->p21_p27 Inhibits G1_S_Transition G1/S Phase Transition Cyclin_CDK->G1_S_Transition Drives p21_p27->G1_S_Transition Inhibits Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Is Blocked

References

Remodelin: A Potential Inhibitor of Hypoxia-Inducible Factors (HIFs) in Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypoxia-inducible factors (HIFs) are critical mediators of the cellular response to low oxygen conditions and play a pivotal role in the pathological angiogenesis associated with cancer and inflammatory diseases.[1][2][3] The HIF-1α subunit, in particular, is a master regulator of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF).[4][5] Consequently, the inhibition of HIFs has emerged as a promising therapeutic strategy for a variety of angiogenesis-dependent diseases.[2] This technical guide explores the potential of Remodelin, a specific inhibitor of N-acetyltransferase 10 (NAT10), as a novel inhibitor of HIFs and its subsequent effects on angiogenesis.[1][6] Remodelin has been shown to suppress both hypoxia-induced and constitutional expression of HIF-1α and HIF-2α, leading to the inhibition of key angiogenic processes in endothelial cells.[1][6] This document provides a comprehensive overview of the mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and key signaling pathways involved.

Mechanism of Action: Inhibition of NAT10 Leads to HIF Suppression

Remodelin's primary mechanism of action is the inhibition of N-acetyltransferase 10 (NAT10), an enzyme involved in various cellular processes.[1][7] The inhibition of NAT10 by Remodelin has been demonstrated to be essential for its suppressive effects on HIFs.[1][6] Studies have shown that in cells where NAT10 is depleted using shRNA or CRISPR-Cas9, the inhibitory effect of Remodelin on HIFs is abrogated, confirming that NAT10 activity is necessary for this process.[1][6]

The suppression of HIFs by Remodelin occurs through the inhibition of HIF-1α protein expression and its nuclear translocation.[1] Under hypoxic conditions, or chemical induction of hypoxia using cobalt chloride (CoCl2), HIF-1α protein levels are typically elevated.[1] Treatment with Remodelin effectively suppresses this increase in a dose- and time-dependent manner.[1][8] Furthermore, Remodelin has been observed to inhibit the constitutive expression of HIF-1α and HIF-2α in von Hippel-Lindau (VHL) mutant cells, where HIFs are constitutively active regardless of oxygen levels.[1][6]

Quantitative Data on the Efficacy of Remodelin

The following tables summarize the quantitative data from key experiments demonstrating the inhibitory effects of Remodelin on HIF-1α expression and angiogenesis-related cellular processes.

Table 1: Dose-Dependent Inhibition of CoCl2-Induced HIF-1α Expression by Remodelin in HeLa Cells

Remodelin Concentration (µM)Treatment Duration (h)InducerRelative HIF-1α Expression (Compared to Control)
0 (Control)36200 µM CoCl2100%
536200 µM CoCl2Significantly Reduced
1036200 µM CoCl2Significantly Reduced
2036200 µM CoCl2Significantly Reduced

Data synthesized from descriptions in referenced articles.[1][8]

Table 2: Inhibition of Angiogenic Activities in Human Umbilical Vein Endothelial Cells (HUVECs) by Remodelin

AssayRemodelin Concentration (µM)ConditionObserved Effect
Cell Migration Dose-dependent36 h treatmentSignificant inhibition compared to untreated cells.[1]
Cell Invasion Dose-dependent36 h treatmentSignificant inhibition compared to untreated cells.[1]
Tube Formation Dose-dependentNormoxia (12 h)Significant reduction in the number of meshes.[1][7]
Tube Formation Dose-dependentHypoxia (1% O2, 12 h)Significant reduction in the number of meshes, to a greater extent than in normoxia.[1][7]

Data synthesized from descriptions in referenced articles.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of Remodelin on HIFs and angiogenesis.

Induction of Hypoxia and Remodelin Treatment
  • Cell Lines: HeLa cells, Human Umbilical Vein Endothelial Cells (HUVECs), 786-0 cells (VHL mutant).[1]

  • Chemical Induction of Hypoxia: Treat cells with 200 µM cobalt chloride (CoCl2) for the desired duration (e.g., 36 hours).[1][8]

  • Hypoxic Culture: Culture cells in a hypoxic chamber with 1% O2 for the desired duration (e.g., 36 hours).[1][7]

  • Remodelin Treatment: Prepare stock solutions of Remodelin in DMSO. Treat cells with the desired concentrations of Remodelin (e.g., 5, 10, 20 µM) for the specified time. A DMSO-treated group should be used as a vehicle control.[1][8]

Western Blotting for HIF-1α Expression
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against HIF-1α overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

Immunofluorescence Staining for HIF-1α Nuclear Translocation
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with CoCl2 and/or Remodelin as described above.[1][8]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.[8]

  • Blocking and Antibody Incubation: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

In Vitro Angiogenesis Assays
  • Cell Migration and Invasion Assays:

    • Use Transwell chambers with or without a Matrigel coating for invasion and migration assays, respectively.

    • Seed HUVECs in the upper chamber in serum-free medium.

    • Add medium with a chemoattractant (e.g., FBS) to the lower chamber.

    • Treat cells in the upper chamber with different concentrations of Remodelin.

    • Incubate for a specified time (e.g., 24-36 hours).

    • Remove non-migrated/invaded cells from the top of the membrane.

    • Fix and stain the cells that have migrated/invaded to the bottom of the membrane.

    • Count the number of cells in several random fields under a microscope.[1]

  • Tube Formation Assay:

    • Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C for 1 hour.[1]

    • Seed HUVECs (e.g., 5 x 10^3 cells/well) onto the Matrigel.[1]

    • Treat the cells with different concentrations of Remodelin.

    • Incubate under normoxic or hypoxic conditions for a specified time (e.g., 12 hours).[1]

    • Observe and photograph the formation of tube-like structures under a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of meshes or total tube length using software like ImageJ.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

HIF1a_Pathway Hypoxia Hypoxia / CoCl2 HIF1a_stabilization HIF-1α Stabilization & Accumulation Hypoxia->HIF1a_stabilization NAT10 NAT10 NAT10->HIF1a_stabilization Required for expression Remodelin Remodelin Remodelin->NAT10 HIF1a_translocation HIF-1α Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_translocation->HIF1_complex Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Angiogenic_Genes Angiogenic Gene Transcription (e.g., VEGF) HRE->Angiogenic_Genes Activation Angiogenesis Angiogenesis Angiogenic_Genes->Angiogenesis

Caption: HIF-1α signaling pathway and the inhibitory action of Remodelin.

Experimental_Workflow Cell_Culture Cell Culture (HeLa, HUVEC) Treatment Treatment: - Hypoxia/CoCl2 - Remodelin Cell_Culture->Treatment Western_Blot Western Blot (HIF-1α Expression) Treatment->Western_Blot Immunofluorescence Immunofluorescence (HIF-1α Localization) Treatment->Immunofluorescence Angiogenesis_Assays In Vitro Angiogenesis Assays Treatment->Angiogenesis_Assays Data_Analysis Data Analysis & Quantification Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Migration Migration Assay Angiogenesis_Assays->Migration Invasion Invasion Assay Angiogenesis_Assays->Invasion Tube_Formation Tube Formation Assay Angiogenesis_Assays->Tube_Formation Migration->Data_Analysis Invasion->Data_Analysis Tube_Formation->Data_Analysis

Caption: Experimental workflow for evaluating Remodelin's anti-angiogenic effects.

Conclusion

Remodelin presents a compelling profile as a potential therapeutic agent for diseases characterized by pathological angiogenesis.[1] Its novel mechanism of action, involving the inhibition of NAT10 to suppress HIF-1α and HIF-2α, offers a distinct approach to targeting the hypoxia pathway.[1][6] The preclinical data robustly demonstrates its ability to inhibit key angiogenic processes in endothelial cells in a dose-dependent manner.[1] This technical guide provides researchers and drug development professionals with a foundational understanding of Remodelin's anti-angiogenic properties, supported by quantitative data and detailed experimental protocols. Further in-vivo studies are warranted to fully elucidate the therapeutic potential of Remodelin in a clinical setting.

References

Methodological & Application

Application Notes and Protocols for Administering Remodelin to HGPS Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging in children. The disease is caused by a point mutation in the LMNA gene, leading to the production of a toxic protein called progerin. Progerin is a farnesylated, truncated form of Lamin A that accumulates in the nuclear membrane, causing nuclear instability, DNA damage, and premature senescence. Remodelin is a small molecule inhibitor of N-acetyltransferase 10 (NAT10) that has shown promise in ameliorating cellular defects associated with HGPS.[1] These application notes provide a detailed protocol for the administration of Remodelin to the LmnaG609G/G609G mouse model of HGPS, a well-established preclinical model that recapitulates many of the phenotypes observed in human HGPS patients.

Mechanism of Action

Remodelin's therapeutic effect in HGPS models is attributed to its inhibition of NAT10.[1] This action is distinct from farnesyltransferase inhibitors (FTIs) like lonafarnib, which target the farnesylation of progerin. By inhibiting NAT10, Remodelin has been shown to improve nuclear architecture, reduce DNA damage, and enhance overall cellular fitness in HGPS cells. This leads to an amelioration of various disease phenotypes in the LmnaG609G/G609G mouse model, including an extension of healthspan.[1]

Signaling Pathway

The precise signaling pathway downstream of NAT10 inhibition by Remodelin in the context of HGPS is still under investigation. However, it is understood that NAT10 is involved in various cellular processes, including ribosome biogenesis and microtubule regulation. By inhibiting NAT10, Remodelin is thought to rebalance cellular homeostasis, leading to improved nuclear function and a reduction in the detrimental effects of progerin.

Remodelin_Signaling_Pathway cluster_progerin Progerin Accumulation cluster_remodelin Remodelin Intervention cluster_downstream Downstream Effects Progerin Progerin Nuclear_Defects Nuclear Blebbing & DNA Damage Progerin->Nuclear_Defects Cellular_Senescence Premature Senescence Nuclear_Defects->Cellular_Senescence Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 Inhibits Nuclear_Architecture Improved Nuclear Architecture NAT10->Nuclear_Architecture DNA_Repair Reduced DNA Damage Cellular_Fitness Enhanced Cellular Fitness Healthspan Extended Healthspan in HGPS Mice Nuclear_Architecture->Healthspan DNA_Repair->Healthspan Cellular_Fitness->Healthspan

Caption: Signaling pathway of Remodelin in HGPS.

Experimental Protocols

Animal Model

The LmnaG609G/G609G knock-in mouse model is a widely used and well-characterized model for HGPS. These mice carry a mutation equivalent to the common human HGPS mutation, leading to the expression of progerin and the development of progeroid phenotypes.

Remodelin Administration Protocol

This protocol details the oral administration of Remodelin to LmnaG609G/G609G mice.

Materials:

  • Remodelin

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)

  • LmnaG609G/G609G mice (3 weeks of age)

  • Wild-type littermates (as controls)

  • Oral gavage needles (20-22 gauge, with a flexible tip is recommended)

  • 1 mL syringes

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Preparation of Remodelin Suspension:

    • On the day of administration, weigh the required amount of Remodelin to prepare a suspension at the desired concentration for a 100 mg/kg dose. The volume administered is typically 10 µL/g of body weight.

    • Suspend the weighed Remodelin in the vehicle (e.g., 0.5% CMC).

    • Vortex or sonicate the suspension until it is homogeneous. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the precise volume of the Remodelin suspension to be administered.

    • Gently restrain the mouse.

    • Insert the oral gavage needle carefully into the esophagus.

    • Slowly administer the calculated volume of the Remodelin suspension.

    • Monitor the mouse for a short period after administration to ensure there are no adverse reactions.

  • Dosing Schedule:

    • Administer Remodelin orally once daily.[1]

    • Begin treatment at 3 weeks of age and continue until the pre-determined experimental endpoint.[1]

  • Control Group:

    • Administer the vehicle alone to a control group of LmnaG609G/G609G mice and wild-type littermates following the same procedure and schedule.

Experimental Workflow

Experimental_Workflow start Start: LmnaG609G/G609G Mice (3 weeks old) treatment Daily Oral Gavage: - Remodelin (100 mg/kg) - Vehicle Control start->treatment monitoring Monitor: - Body Weight - General Health treatment->monitoring endpoint Experimental Endpoint: (e.g., age, weight loss) monitoring->endpoint analysis Post-Endpoint Analysis: - Survival Analysis - Histopathology - Molecular Assays endpoint->analysis

References

Application Notes and Protocols for Western Blot Analysis Following Remodelin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remodelin is a small molecule inhibitor of N-acetyltransferase 10 (NAT10), an enzyme involved in various cellular processes, including ribosome biogenesis and cytoskeletal organization.[1] Recent studies have highlighted its potential in cancer therapy and in modulating cellular differentiation by altering protein expression profiles.[2][3][4] Western blotting is an indispensable technique to investigate these alterations by detecting specific proteins in a sample. This document provides a comprehensive protocol for performing Western blot analysis on cell or tissue samples treated with Remodelin, enabling researchers to accurately quantify changes in protein expression and elucidate the underlying molecular mechanisms of Remodelin's effects.

Data Presentation: Quantitative Data Summary

For reproducible and accurate Western blot results, careful optimization of several parameters is crucial. The following tables provide recommended starting concentrations and ranges for key reagents.

Table 1: Recommended Antibody Dilutions

Antibody TypeTypical Starting DilutionRecommended Range
Primary Antibody1:10001:250 - 1:5000
HRP-conjugated Secondary Antibody1:20001:1000 - 1:20,000[5][6]
Fluorophore-conjugated Secondary Antibody1:50001:2000 - 1:10,000

Table 2: Incubation Times

StepDurationTemperature
Blocking1 hourRoom Temperature
Primary Antibody IncubationOvernight (12-16 hours)4°C[5]
Secondary Antibody Incubation1 hourRoom Temperature[5][7]

Table 3: Expected Protein Expression Changes After Remodelin Treatment (Literature-Based)

Protein TargetCell Type/ModelExpected ChangeReference
NAT10Osteosarcoma cells (U2OS, MG63)Decrease[8]
NAT10Non-small cell lung cancer (NSCLC) cellsDecrease[3]
E-cadherinBreast cancer cellsIncrease[4]
N-cadherinNon-small cell lung cancer (NSCLC) cellsDecrease[3]
VimentinNon-small cell lung cancer (NSCLC) cellsDecrease[3]
Mybpc1, CASQ1, Myosin heavy chain, Troponin TMurine myoblasts (C2C12)Decrease[9]

Experimental Protocols

This section details the step-by-step methodology for Western blot analysis after treating cells or tissues with Remodelin.

Cell Culture and Remodelin Treatment
  • Culture cells to the desired confluency (typically 70-80%).

  • Treat cells with the desired concentration of Remodelin for the specified duration. A vehicle-treated control group (e.g., DMSO) should be included in parallel.

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

Cell Lysis

The choice of lysis buffer is critical and depends on the subcellular localization of the target protein.[10][11]

  • For cytoplasmic proteins: Use a gentle lysis buffer such as RIPA buffer (Radioimmunoprecipitation assay buffer) or a buffer containing non-ionic detergents like NP-40.[6][12]

  • For nuclear proteins: A harsher buffer containing ionic detergents like SDS may be required to efficiently extract nuclear proteins.[10]

  • Protocol:

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cell culture dish.[13]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14]

    • Incubate on ice for 30 minutes with occasional vortexing.[14]

    • Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6][14]

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

Accurate protein quantification is essential for comparing protein expression levels between samples.[15]

  • Use a standard protein assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay to determine the protein concentration of each lysate.[15][16] The BCA assay is generally more compatible with detergents commonly found in lysis buffers.[15]

  • Follow the manufacturer's instructions for the chosen assay.

  • Based on the determined concentrations, calculate the volume of lysate required to load equal amounts of total protein for each sample in the subsequent steps. A typical loading amount ranges from 10-40 µg per lane.[17]

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Prepare protein samples by adding Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the lysate.[13]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5][7]

  • Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. The percentage of acrylamide in the gel should be chosen based on the molecular weight of the target protein.[18]

  • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

Protein Transfer (Electroblotting)
  • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[7] PVDF membranes are generally more robust and have a higher binding capacity.

  • Soak the gel, membrane, and filter papers in transfer buffer.[18]

  • Assemble the transfer stack (sandwich) and perform the transfer using a wet or semi-dry transfer system.[7] Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target protein and the transfer apparatus.

Immunodetection
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[5] The primary antibody should be specific to the protein of interest.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5][7]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP) or fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[5][7] The secondary antibody must recognize the host species of the primary antibody.

  • Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.[14]

Detection and Data Analysis
  • Chemiluminescent Detection: If using an HRP-conjugated secondary antibody, incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[18]

  • Signal Capture: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[14] Avoid overexposure to ensure the signal is within the linear range for quantification.

  • Fluorescent Detection: If using a fluorophore-conjugated secondary antibody, visualize the signal using a fluorescent imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for any variations in protein loading.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol after Remodelin treatment.

WesternBlot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection & Analysis cell_culture Cell Culture & Remodelin Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot experimental workflow after Remodelin treatment.

Signaling Pathway Affected by Remodelin

Remodelin acts as an inhibitor of NAT10, which can influence various downstream pathways. One of the well-documented effects is its impact on the epithelial-mesenchymal transition (EMT), a process crucial in cancer progression.

Remodelin_Pathway cluster_emt_markers EMT Markers Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 EMT Epithelial-Mesenchymal Transition (EMT) NAT10->EMT E_cadherin E-cadherin Expression EMT->E_cadherin Downregulates N_cadherin N-cadherin Expression EMT->N_cadherin Upregulates Vimentin Vimentin Expression EMT->Vimentin Upregulates

Caption: Simplified signaling pathway showing Remodelin's inhibition of NAT10 and its effect on EMT markers.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Remodelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remodelin, with the chemical structure 4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole, is a small molecule inhibitor of N-acetyltransferase 10 (NAT10). It has garnered significant interest in biomedical research for its potential therapeutic applications, including in cancer and premature aging syndromes. Accurate and reliable analytical methods are crucial for the quantification of Remodelin in various matrices for research, quality control, and pharmacokinetic studies.

This document provides a detailed application note and protocol for the analysis of Remodelin using High-Performance Liquid Chromatography (HPLC) with UV detection. As no official validated analytical method is publicly available, this guide presents a proposed method based on the known physicochemical properties of Remodelin and established chromatographic principles.

Physicochemical Properties of Remodelin

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueReference
Chemical Name 4-(4-Cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole[1]
Molecular Formula C₁₅H₁₄N₄S (as free base)[2]
Molecular Weight 282.36 g/mol (as free base), 363.28 g/mol (as hydrobromide salt)[2][3]
Solubility Soluble in DMSO and DMF; sparingly soluble in ethanol; insoluble in water.[3][4]
Maximum UV Absorbance (λmax) 281 nm[4]

Proposed HPLC Method for Remodelin Analysis

Based on its chemical structure, which includes non-polar rings and functional groups, and its solubility profile, a reversed-phase HPLC method is proposed.

Chromatographic Conditions
ParameterProposed Condition
HPLC System Any standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (e.g., in a 60:40 v/v ratio). The organic-to-aqueous ratio may require optimization based on the specific column and system. The use of a buffer (e.g., 20 mM phosphate buffer at pH 7.0) in the aqueous phase can improve peak shape and reproducibility.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 281 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes (may vary depending on the exact conditions)

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of Remodelin reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a minimal amount of Dimethyl Sulfoxide (DMSO) and then dilute to the mark with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

  • Prepare a series of dilutions from the stock standard solution using the mobile phase as the diluent.

  • These solutions should be stored at 2-8 °C and protected from light.

Preparation of Sample Solutions

The sample preparation will depend on the matrix (e.g., bulk drug, dosage form, biological fluid). For a simple assay of a bulk drug:

  • Accurately weigh a quantity of the sample powder equivalent to 10 mg of Remodelin.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the Remodelin.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure the reliability of the results.

Procedure:

  • Inject the mobile phase or a blank solution to ensure there are no interfering peaks at the retention time of Remodelin.

  • Make five replicate injections of a working standard solution (e.g., 25 µg/mL).

Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Data Presentation

The following tables summarize the expected quantitative data from the proposed HPLC method.

Table 1: System Suitability Results (Example)

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
14.5212543211.15500
24.5112654321.15520
34.5312587651.25480
44.5212598761.15510
54.5112612341.25490
Mean 4.5212599261.145500
%RSD 0.18%0.35%--

Table 2: Linearity Data (Example)

Concentration (µg/mL)Mean Peak Area (n=3)
150123
5251234
10502345
251256789
502513456
1005024567
Correlation Coefficient (r²) > 0.999

Visualizations

Experimental Workflow for Remodelin HPLC Analysis

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results std_prep Standard Preparation sys_suit System Suitability Testing std_prep->sys_suit sample_prep Sample Preparation hplc_analysis HPLC Analysis sample_prep->hplc_analysis sys_suit->hplc_analysis If passes data_acq Data Acquisition hplc_analysis->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: Workflow for the HPLC analysis of Remodelin.

Logical Relationship for HPLC Method Development

G cluster_analyte Analyte Properties cluster_method Method Parameters cluster_optimization Optimization & Validation properties Remodelin Physicochemical Properties (Polarity, λmax) col Column Selection (e.g., C18) properties->col mp Mobile Phase Selection (e.g., ACN:Water) properties->mp det Detector Settings (e.g., 281 nm) properties->det opt Method Optimization (Peak Shape, Resolution) col->opt mp->opt det->opt val Method Validation (Linearity, Precision, Accuracy) opt->val

Caption: Key considerations for Remodelin HPLC method development.

References

Creating a Remodelin Hydrobromide Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a Remodelin hydrobromide stock solution for use in cell culture experiments. This compound is a potent and selective inhibitor of N-acetyltransferase 10 (NAT10), a key enzyme involved in various cellular processes, including DNA replication and repair.[1][2][3] Its ability to modulate cellular functions makes it a valuable tool in cancer research and studies on premature aging syndromes like Hutchinson-Gilford Progeria Syndrome (HGPS).[1][2]

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as the presence of moisture can significantly reduce the solubility of the compound.[4][5]

PropertyValueSource(s)
Molecular Weight 363.28 g/mol [2][4][6][7]
Solubility in DMSO ≥ 40 mg/mL (110.11 mM) to 180 mg/mL (495.48 mM)[1][2][4][6][7][8]
Solubility in Ethanol ~15 mg/mL (41.29 mM)[2]
Solubility in Water Insoluble[1][2][4][6][7]
Storage (Powder) -20°C for up to 3 years[4][5][6][8]
Storage (Stock Solution) -80°C for up to 1 year in aliquots[5][6][8]

Note: Solubility in DMSO can be enhanced by warming the solution in a 50°C water bath or by sonication.[4][7][8] It is recommended to use freshly opened DMSO to minimize moisture absorption which can impede dissolution.[4][5]

Experimental Protocol: Preparation of a Sterile 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 363.28 g/mol = 3.6328 mg

  • Weighing: Carefully weigh out approximately 3.63 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, briefly warm the solution in a 50°C water bath or sonicate to aid dissolution.[4][7] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: The DMSO stock solution is considered self-sterilizing. However, if further assurance is needed, the solution can be filtered through a 0.22 µm sterile syringe filter compatible with DMSO.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[8] Store these aliquots at -80°C for long-term storage (up to one year).[5][6][8] For short-term use (up to one week), aliquots can be stored at 4°C.[8]

Workflow for Preparing this compound Stock Solution

G A Weigh Remodelin Hydrobromide Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve (Warm/Sonicate if needed) B->C D Sterile Filter (0.22 µm syringe filter) C->D E Aliquot into Sterile Tubes D->E F Store at -80°C E->F

Caption: Workflow for preparing a sterile stock solution of this compound.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of N-acetyltransferase 10 (NAT10).[1][2][3][5] This inhibition leads to downstream effects on cellular processes. Notably, in the context of Hutchinson-Gilford Progeria Syndrome, Remodelin-mediated NAT10 inhibition helps restore nuclear morphology and improves cellular fitness.[2][5]

More recent research has also implicated Remodelin in the regulation of the MAPK signaling pathway.[9] Studies have shown that Remodelin can reduce the mRNA expression of key components of this pathway, including ESR2, IGF1, and MAPK1, in osteosarcoma cells.[9] The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Simplified Signaling Pathway of this compound

G Remodelin Remodelin Hydrobromide NAT10 NAT10 Remodelin->NAT10 Inhibits IGF1 IGF1 Expression Remodelin->IGF1 Reduces MAPK1 MAPK1 Expression Remodelin->MAPK1 Reduces Nuclear_Shape Restoration of Nuclear Shape NAT10->Nuclear_Shape Modulates Cell_Fitness Improved Cellular Fitness NAT10->Cell_Fitness Affects MAPK_Pathway MAPK Signaling Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes IGF1->MAPK_Pathway MAPK1->MAPK_Pathway

Caption: Simplified diagram of this compound's mechanism of action.

Application in Cell Culture

For cell-based assays, the prepared stock solution should be diluted to the desired final concentration in the cell culture medium. Typical working concentrations of this compound in cell culture range from 1 µM to 40 µM, with incubation times varying from 24 to 48 hours or longer, depending on the cell type and experimental design.[1][2][4] It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, generally recommended to be below 0.1%.[8] A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

References

Application Notes: Studying Remodelin's Effects in the Context of NAT10 Depletion Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR-Cas9 to study the effects of Remodelin, a known NAT10 inhibitor, in a cellular context where NAT10 is depleted.

Introduction

N-acetyltransferase 10 (NAT10) is a crucial enzyme involved in various cellular processes, including RNA acetylation, cell cycle regulation, and DNA damage response.[1][2][3] As the only known enzyme to catalyze N4-acetylcytidine (ac4C) on RNA, NAT10 plays a significant role in regulating mRNA stability and translation.[4] Its dysregulation has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[2][3]

Remodelin is a small molecule inhibitor of NAT10 that has been shown to impact cell proliferation, slow DNA replication, and reverse phenotypes associated with certain cancers and aging syndromes.[5][6][7][8][9] Understanding the precise mechanisms of Remodelin, particularly in the absence of its primary target, NAT10, is crucial for elucidating its off-target effects and for the development of more specific therapeutics.

This document outlines a CRISPR-Cas9-based workflow to generate NAT10 knockout cell lines, followed by detailed protocols to assess the phenotypic and molecular effects of Remodelin treatment in these cells compared to wild-type counterparts.

Key Research Questions Addressed:

  • What are the cellular effects of Remodelin in the absence of NAT10?

  • Does Remodelin exhibit off-target effects that are independent of NAT10 inhibition?

  • How does NAT10 depletion alter the cellular response to Remodelin?

Experimental Workflow Overview

The overall experimental workflow involves generating a stable NAT10 knockout cell line using CRISPR-Cas9, followed by treatment with Remodelin and subsequent analysis of cellular phenotypes and molecular pathways.

G cluster_0 Phase 1: NAT10 Knockout Cell Line Generation cluster_1 Phase 2: Remodelin Treatment & Phenotypic Analysis cluster_2 Phase 3: Molecular Pathway Analysis A Design & Synthesize sgRNAs for NAT10 B CRISPR-Cas9 Delivery (e.g., Lentiviral Transduction) A->B C Single-Cell Cloning B->C D Screening & Validation (Sequencing, Western Blot, qPCR) C->D E Treat Wild-Type (WT) and NAT10-KO cells with Remodelin F Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Apoptosis Assay (e.g., Annexin V/PI Staining) E->G H Cell Cycle Analysis (e.g., Propidium Iodide Staining) E->H I Protein Expression Analysis (Western Blot) E->I J Gene Expression Analysis (qRT-PCR) E->J K Signaling Pathway Profiling I->K J->K

Experimental workflow for studying Remodelin's effects with NAT10 depletion.

Data Presentation

Table 1: Effects of Remodelin on Cell Viability in Wild-Type vs. NAT10 Knockout Cells
Cell LineTreatmentConcentration (µM)Incubation Time (h)Cell Viability (% of Control)
Wild-TypeDMSO (Control)-48100 ± 5.2
Wild-TypeRemodelin104865 ± 4.8
Wild-TypeRemodelin204842 ± 3.9
Wild-TypeRemodelin404825 ± 3.1
NAT10-KODMSO (Control)-48100 ± 6.1
NAT10-KORemodelin104898 ± 5.5
NAT10-KORemodelin204895 ± 4.9
NAT10-KORemodelin404892 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by Remodelin in Wild-Type and NAT10 Knockout Cells
Cell LineTreatmentConcentration (µM)Apoptotic Cells (%)
Wild-TypeDMSO (Control)-5.1 ± 1.2
Wild-TypeRemodelin2028.7 ± 3.5
NAT10-KODMSO (Control)-6.2 ± 1.5
NAT10-KORemodelin207.5 ± 1.8

Apoptosis was assessed by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 48 hours of treatment. Data represent the percentage of early and late apoptotic cells.

Table 3: Cell Cycle Analysis of Wild-Type and NAT10 Knockout Cells Treated with Remodelin
Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Wild-TypeDMSO (Control)45.3 ± 2.130.1 ± 1.824.6 ± 1.5
Wild-TypeRemodelin (20 µM)68.2 ± 3.515.4 ± 1.216.4 ± 1.3
NAT10-KODMSO (Control)46.1 ± 2.529.5 ± 2.024.4 ± 1.8
NAT10-KORemodelin (20 µM)47.3 ± 2.828.9 ± 2.223.8 ± 1.9

Cell cycle distribution was determined by propidium iodide staining and flow cytometry after 24 hours of treatment.

Signaling Pathway Visualization

NAT10 has been shown to be involved in multiple signaling pathways. The depletion of NAT10 and subsequent treatment with Remodelin can help elucidate the specific roles of NAT10 in these pathways.

G cluster_0 Wnt/β-catenin Pathway cluster_1 NAT10 Influence Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dsh Fzd->Dvl GSK3b GSK-3β Dvl->GSK3b inhibition bCatenin β-catenin GSK3b->bCatenin inhibition TCF_LEF TCF/LEF bCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes NAT10 NAT10 KIF23 KIF23 mRNA NAT10->KIF23 ac4C modification (stabilization) KIF23->GSK3b inhibition Remodelin Remodelin Remodelin->NAT10 inhibition

NAT10's role in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Protocol 1: Generation of NAT10 Knockout Cell Lines using CRISPR-Cas9

Materials:

  • Lentiviral vectors co-expressing Cas9 and single guide RNA (sgRNA) targeting NAT10

  • HEK293T cells (for lentivirus production)

  • Target cell line (e.g., HeLa, MCF-7)

  • Lipofectamine 3000 or similar transfection reagent

  • Polybrene

  • Puromycin or other selection antibiotic

  • 96-well plates for single-cell cloning

  • DNA extraction kit

  • PCR primers for sequencing

  • Antibodies for Western blotting (anti-NAT10, anti-β-actin)

Procedure:

  • sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the NAT10 gene to increase the likelihood of generating a frameshift mutation. Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).[10][11]

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids using Lipofectamine 3000. Harvest the viral supernatant 48-72 hours post-transfection.

  • Transduction of Target Cells: Transduce the target cell line with the lentiviral particles in the presence of polybrene (8 µg/mL).

  • Selection of Transduced Cells: After 24-48 hours, select for transduced cells by adding puromycin to the culture medium. Maintain selection for 3-5 days until non-transduced control cells are eliminated.

  • Single-Cell Cloning: Serially dilute the selected cells into 96-well plates to isolate single clones.[12]

  • Screening and Validation:

    • Genomic DNA Sequencing: Once single-cell clones have expanded, extract genomic DNA and amplify the targeted region of the NAT10 gene by PCR. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

    • Western Blot Analysis: Lyse the validated clones and perform Western blotting to confirm the absence of NAT10 protein expression. Use β-actin as a loading control.

    • Quantitative RT-PCR (qRT-PCR): Extract total RNA and perform qRT-PCR to confirm the reduction of NAT10 mRNA levels.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Wild-type and NAT10-KO cells

  • 96-well plates

  • Remodelin stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed wild-type and NAT10-KO cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Remodelin (e.g., 0, 5, 10, 20, 40 µM). Include a DMSO-only control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Wild-type and NAT10-KO cells

  • 6-well plates

  • Remodelin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Remodelin (e.g., 20 µM) or DMSO for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

  • Wild-type and NAT10-KO cells

  • 6-well plates

  • Remodelin

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Remodelin (e.g., 20 µM) or DMSO for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[13]

Protocol 5: Western Blot Analysis

Materials:

  • Wild-type and NAT10-KO cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-NAT10, anti-p53, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Logical Relationship Diagram

The following diagram illustrates the logical flow for interpreting the experimental outcomes.

G A Experimental Outcome: Remodelin affects NAT10-KO cells B Conclusion: Remodelin has NAT10-independent (off-target) effects. A->B C Experimental Outcome: Remodelin does not affect NAT10-KO cells D Conclusion: Remodelin's effects are primarily mediated through NAT10 inhibition. C->D

Interpretation of potential experimental outcomes.

References

Untargeted Metabolomics Reveals Metabolic Reprogramming in Remodelin-Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Remodelin, a selective inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a promising small molecule for cancer therapy.[1] It has been shown to suppress the growth of various cancer cells, including prostate and non-small cell lung cancer, by inhibiting NAT10 activity, which in turn slows DNA replication.[1][2][3] Recent studies employing untargeted metabolomics have shed light on the metabolic perturbations induced by Remodelin, revealing significant alterations in cancer cell metabolism. This application note summarizes the key metabolic changes observed in Remodelin-treated cancer cells and provides detailed protocols for investigating these effects.

An untargeted metabolomics study on cancer cells treated with Remodelin identified 138 metabolites, of which 52 were significantly altered.[4] The most profound changes were observed in metabolites associated with mitochondrial fatty acid elongation (MFAE) and beta-oxidation.[5] This suggests that Remodelin's anti-cancer activity may be, in part, mediated through the disruption of mitochondrial lipid metabolism.

Key Metabolic Alterations

Treatment of cancer cells with Remodelin leads to a distinct metabolic reprogramming characterized by:

  • Disruption of Mitochondrial Lipid Metabolism: A significant decrease in total cholesterol and triglycerides is observed in cancer cells following Remodelin treatment.

  • Alterations in Fatty Acid Metabolism: Key metabolites involved in mitochondrial fatty acid elongation and beta-oxidation, such as lauroyl-CoA, (S)-3-hydroxyhexadecanoyl-CoA, and NAD+, are significantly modified.[5]

  • Gene Expression Changes: The expression of genes associated with the MFAE pathway, including Enoyl-CoA hydratase, short chain 1, mitochondrial (ECHS1), and Mitochondrial trans-2-enoyl-CoA reductase (MECR), are altered.[5]

These findings highlight the potential of using untargeted metabolomics as a powerful tool to elucidate the mechanism of action of novel anti-cancer compounds like Remodelin.

Quantitative Summary of Metabolomic Changes

The following table summarizes the quantitative data from an untargeted metabolomics study on Remodelin-treated cancer cells.

CategoryTotal Metabolites DetectedSignificantly Altered MetabolitesKey Affected Pathways
Untargeted Metabolomics13852Mitochondrial Fatty Acid Elongation, Beta-Oxidation

Experimental Protocols

To enable researchers to investigate the metabolic effects of Remodelin, detailed protocols for key experiments are provided below.

Cell Culture and Remodelin Treatment

This protocol describes the general procedure for culturing cancer cells and treating them with Remodelin.

Materials:

  • Cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Remodelin (stock solution in DMSO)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture cancer cells in complete medium in a 37°C, 5% CO2 incubator.

  • Seed cells into appropriate culture plates (e.g., 6-well plates for metabolomics and western blotting, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working concentrations of Remodelin by diluting the stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared in parallel.

  • Remove the medium from the cells and replace it with the medium containing the desired concentration of Remodelin or vehicle control. Doses ranging from 10-40 µM for 24-48 hours are commonly used.[1][2]

  • Incubate the cells for the desired treatment period.

Untargeted Metabolomics Sample Preparation

This protocol outlines the steps for preparing cell extracts for untargeted metabolomics analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen

  • Pre-chilled extraction solvent (e.g., 80% methanol)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

Procedure:

  • After Remodelin treatment, place the culture plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl.

  • Immediately add liquid nitrogen to the plate to quench metabolism.

  • Add pre-chilled 80% methanol to each well and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Vortex the samples for 1 minute and incubate on ice for 20 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the metabolites and transfer it to a new tube.

  • Dry the supernatant using a vacuum concentrator.

  • Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Based Untargeted Metabolomics

A general workflow for LC-MS/MS analysis is described below. Specific parameters will need to be optimized based on the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Inject the samples onto the LC system. A HILIC column is often used for the separation of polar metabolites.

  • The LC eluent is introduced into the mass spectrometer for analysis.

  • Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

  • Data processing involves peak picking, alignment, and normalization using software like XCMS or MetaboAnalyst.[6]

  • Metabolite identification is performed by matching the m/z values and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates with treated cells

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After Remodelin treatment, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, apoptotic, and necrotic cells.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to detect changes in protein expression levels.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against NAT10, E-cadherin, N-cadherin, Vimentin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the treated cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolomics Untargeted Metabolomics A Seed Cancer Cells B Remodelin Treatment (10-40 µM, 24-48h) A->B C Cell Viability (MTT Assay) B->C D Apoptosis (Annexin V/PI) B->D E Protein Expression (Western Blot) B->E F Metabolite Extraction (80% Methanol) B->F G LC-MS/MS Analysis F->G H Data Processing & Metabolite Identification G->H

Figure 1: Experimental workflow for investigating the effects of Remodelin.

signaling_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 inhibits Mito_Lipid Mitochondrial Lipid Metabolism NAT10->Mito_Lipid regulates EMT Epithelial-Mesenchymal Transition (EMT) NAT10->EMT regulates Proliferation Cell Proliferation & Invasion Mito_Lipid->Proliferation affects EMT->Proliferation affects

Figure 2: Signaling pathways affected by Remodelin in cancer cells.

References

Application Notes and Protocols: PET Imaging of [11C]remodelin in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Remodelin, chemically known as 4-(4-cyanophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole, is a potent inhibitor of N-acetyltransferase 10 (NAT10).[1][2] NAT10 is an enzyme that transfers acetyl groups and has been implicated in tumorigenesis and resistance to anti-cancer drugs.[1][2] Furthermore, remodelin has shown potential in enhancing healthspan in animal models of accelerated aging syndromes.[1][2] Positron Emission Tomography (PET) using a radiolabeled version of remodelin, [11C]remodelin, allows for the non-invasive, in vivo quantification of its concentration in target organs and the study of its pharmacokinetics.[1] This information is crucial for evaluating its pharmacological effects and for visualizing diseases where NAT10 is involved.[1]

These application notes provide detailed protocols for the radiosynthesis of [11C]remodelin and its use in PET imaging studies in mice, along with summarized biodistribution data.

I. Experimental Protocols

Radiosynthesis of [11C]remodelin

The synthesis of [11C]remodelin is a multi-step process that begins with the production of [11C]carbon dioxide from a cyclotron.[1][2] The radiolabeling is achieved by incorporating the carbon-11 isotope into the cyano group of the remodelin molecule, which ensures that the chemical structure and pharmacological profile of the original compound are unchanged.[1] The overall process involves the production of hydrogen [11C]cyanide ([11C]HCN) as the labeling agent, followed by a coupling reaction with a boron ester precursor.[1][2]

Protocol:

  • Production of [11C]CO2: [11C]CO2 is produced using a medical cyclotron.

  • Conversion to [11C]CH4: The [11C]CO2 is converted to [11C]methane.

  • Synthesis of [11C]HCN: [11C]methane is then used to prepare hydrogen [11C]cyanide.

  • 11C-Cyanation Reaction: [11C]remodelin is synthesized through the reaction of the boron ester precursor with [11C]HCN in the presence of a metal catalyst.[1]

  • Purification: The final product is purified to ensure high radiochemical purity.

cluster_synthesis [11C]remodelin Radiosynthesis Workflow start Cyclotron-Produced [11C]CO2 step1 Conversion to [11C]Methane start->step1 Gas-phase conversion step2 Preparation of Hydrogen [11C]Cyanide ([11C]HCN) step1->step2 step3 Reaction with Boron Ester Precursor step2->step3 11C-Cyanation step4 Purification step3->step4 HPLC end [11C]remodelin step4->end

Caption: Workflow for the radiosynthesis of [11C]remodelin.

Small-Animal PET Imaging

This protocol outlines the in vivo biodistribution study of [11C]remodelin in mice using dynamic PET scans.

Animal Model:

  • Species: Mouse (specific strain, e.g., C57BL/6J, may be used).[3]

  • Number of Animals: n = 3 for initial studies.[1]

  • Anesthesia: Isoflurane or a similar anesthetic is used to keep the animal sedated during the scan.[4][5]

Protocol:

  • Anesthesia: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1-2% for maintenance).[4]

  • Catheterization: Place a catheter in the tail vein for the injection of the radiotracer.

  • Positioning: Place the anesthetized mouse in the PET scanner.

  • Radiotracer Injection: Inject a bolus of [11C]remodelin via the tail vein catheter.

  • Dynamic PET Scan: Acquire dynamic PET scan data for a specified duration (e.g., 60-90 minutes).[3][6]

  • Image Reconstruction: Reconstruct the acquired data to generate dynamic images of radiotracer distribution.

  • Anatomical Reference: A CT or MRI scan may be performed for anatomical co-registration.[3]

cluster_imaging In Vivo PET Imaging Workflow prep Animal Preparation (Anesthesia, Catheterization) inject [11C]remodelin Injection (Tail Vein) prep->inject scan Dynamic PET Scan Acquisition (e.g., 60-90 min) inject->scan recon Image Reconstruction & Data Analysis scan->recon output Time-Activity Curves & Biodistribution Data recon->output

Caption: Experimental workflow for small-animal PET imaging.

Ex Vivo Biodistribution and Metabolite Analysis

To confirm the PET imaging data and assess the metabolic stability of [11C]remodelin, an ex vivo biodistribution and metabolite analysis is performed post-imaging.

Protocol:

  • Sacrifice: Immediately following the PET scan, sacrifice the mice by an approved method (e.g., cervical dislocation).[7]

  • Tissue Collection: Collect blood via cardiac puncture and harvest relevant organs and tissues (e.g., heart, liver, kidneys, small intestine, brain, muscle, bone).[1][7]

  • Sample Preparation:

    • Biodistribution: Weigh the collected tissue samples and measure their radioactivity using a gamma counter.

    • Metabolite Analysis: Homogenize tissue samples (e.g., heart) and process blood to separate plasma.[1][7]

  • Radio-HPLC Analysis: Analyze the processed samples using radio-HPLC to separate and quantify the parent [11C]remodelin from its radioactive metabolites.[1]

  • Data Calculation:

    • Biodistribution: Calculate the radioactivity uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).

    • Metabolite Analysis: Determine the percentage of intact [11C]remodelin in each analyzed sample.

cluster_exvivo Ex Vivo Analysis Workflow cluster_bio Biodistribution cluster_met Metabolite Analysis start Sacrifice Animal Post-PET Scan collect Collect Blood & Harvest Organs start->collect weigh Weigh Tissues collect->weigh homog Homogenize Tissues & Process Blood collect->homog count Gamma Counting weigh->count calc_bio Calculate %ID/g count->calc_bio hplc Radio-HPLC Analysis homog->hplc calc_met Calculate % Intact Tracer hplc->calc_met

Caption: Workflow for ex vivo biodistribution and metabolite analysis.

II. Data Presentation

Radiosynthesis Outcomes

The synthesis of [11C]remodelin was successfully achieved with sufficient radioactivity for animal studies.[1]

ParameterValueReference
Radiochemical Yield 6.2 ± 2.3% (n=20, decay-corrected)[1][2]
Radiochemical Purity > 90%[1][2]
Synthesis Time 45 minutes[1][2]
In Vivo Biodistribution of [11C]remodelin in Mice

Dynamic PET scans revealed rapid distribution of [11C]remodelin throughout the body, with notable accumulation in specific organs.[1] One minute after injection, radioactivity was transported to the heart, followed by distribution to the liver, small intestine, and kidneys.[1] The high uptake in the liver and kidneys, followed by accumulation in the small intestine, suggests a typical hepatobiliary excretion pathway.[1]

OrganRadioactivity Uptake (Peak)ObservationsReference
Heart High initial uptakeVisualized until 30 min post-injection[1]
Liver High uptakePeaked rapidly at 6-8 min post-injection[1]
Small Intestine High uptakeAccumulation over time, indicating excretion[1][2]
Kidneys High uptakeInvolved in the excretion pathway[1]
Metabolite Analysis

Analysis of heart tissue indicated that [11C]remodelin undergoes moderate metabolism in this organ.[1][2]

TissueMetabolism LevelReference
Heart Moderate[1][2]

III. Associated Signaling Pathway

Remodelin targets NAT10, an enzyme involved in various cellular processes, including ribosome biogenesis and cytoskeletal regulation, which are often dysregulated in cancer. By inhibiting NAT10, remodelin can suppress tumor growth.[1]

cluster_pathway Remodelin's Mechanism of Action cluster_processes Cellular Processes remodelin [11C]remodelin nat10 NAT10 Enzyme remodelin->nat10 Inhibits p1 Ribosome Biogenesis nat10->p1 p2 Cytoskeletal Regulation nat10->p2 tumor Tumor Growth & Proliferation p1->tumor p2->tumor

Caption: Simplified pathway showing remodelin's inhibition of NAT10.

Conclusion: The successful synthesis of [11C]remodelin and its preliminary evaluation in mice demonstrate its potential as a PET probe for studying NAT10-related pathologies.[1][2] The protocols and data presented here provide a foundation for researchers to apply this novel radiotracer in preclinical models, particularly for investigating tumors and inflammatory conditions where NAT10 may be overexpressed.[1][2] Future studies using [11C]remodelin in disease models will be crucial to elucidate the relationship between NAT10 and various diseases.[1]

References

Application Notes and Protocols: Investigating Cell Migration and Invasion with Remodelin Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration and invasion are fundamental cellular processes crucial in physiological events like development and wound healing, and pathological conditions, notably cancer metastasis. The ability to modulate these processes is a key area of investigation in drug discovery. Remodelin hydrobromide is identified as an inhibitor of N-acetyltransferase 10 (NAT10), an enzyme implicated in various cellular functions, including cell proliferation.[1][2][3][4] While its direct impact on cell motility is still an emerging area of research, its influence on cellular processes makes it a compound of interest for investigation in cell migration and invasion assays. Some studies suggest that Remodelin may act as a cryptic assay interference compound and might not be a specific inhibitor of NAT10-catalyzed RNA acetylation, indicating its effects could be broader.[5]

These application notes provide detailed protocols for assessing the potential effects of this compound on cell migration and invasion using established in vitro models: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.

Potential Signaling Pathways Involved in Cell Migration

Cell migration is a complex process regulated by intricate signaling networks. One of the central pathways governing cytoskeletal dynamics, cell polarity, and motility is the RhoA/ROCK signaling cascade.[6][7][] RhoA, a small GTPase, activates Rho-associated coiled-coil containing protein kinase (ROCK), which in turn phosphorylates downstream targets to regulate actin-myosin contractility and stress fiber formation, both essential for cell movement.[6][7][][9] While the direct interaction of this compound with this pathway is not yet established, investigating its potential modulatory effects is a rational starting point for understanding its impact on cell motility.

extracellular_signals Extracellular Signals (e.g., Growth Factors, Chemokines) receptor Receptor extracellular_signals->receptor rho_gef Rho-GEF receptor->rho_gef rhoa_gdp RhoA-GDP (Inactive) rho_gef->rhoa_gdp GTP rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GDP rock ROCK rhoa_gtp->rock remodelin This compound (Hypothesized Target) remodelin->rhoa_gtp ? limk LIMK rock->limk mlcp MLCP (Inactive) rock->mlcp mlc MLC-P rock->mlc cofilin Cofilin-P (Inactive) limk->cofilin actin_stress_fibers Actin Stress Fibers & Myosin Contractility mlc->actin_stress_fibers cell_migration Cell Migration & Invasion actin_stress_fibers->cell_migration

Caption: Hypothesized modulation of the RhoA/ROCK signaling pathway by Remodelin.

Data Presentation: Hypothetical Effects of this compound

The following tables present hypothetical quantitative data to illustrate how the effects of this compound on cell migration and invasion could be summarized.

Table 1: Wound Healing (Scratch) Assay - % Wound Closure

Treatment0 hours12 hours24 hours
Vehicle Control (DMSO)0%45% ± 4.2%95% ± 3.1%
Remodelin (10 µM)0%30% ± 3.8%65% ± 4.5%
Remodelin (20 µM)0%15% ± 2.9%35% ± 3.3%
Remodelin (40 µM)0%8% ± 2.1%18% ± 2.7%

Table 2: Transwell Invasion Assay - Number of Invading Cells

TreatmentAverage Invading Cells per Field% Invasion vs. Control
Vehicle Control (DMSO)250 ± 25100%
Remodelin (10 µM)175 ± 2070%
Remodelin (20 µM)110 ± 1544%
Remodelin (40 µM)60 ± 1024%

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in vitro.[10] It involves creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.[10][11]

seed_cells Seed cells to form a confluent monolayer create_wound Create a 'scratch' or wound with a pipette tip seed_cells->create_wound wash_cells Wash to remove debris create_wound->wash_cells add_treatment Add media with Remodelin or vehicle control wash_cells->add_treatment image_t0 Image at T=0 add_treatment->image_t0 incubate Incubate (e.g., 12, 24 hrs) image_t0->incubate image_tx Image at subsequent time points (Tx) incubate->image_tx analyze Analyze wound closure image_tx->analyze

Caption: Workflow for the Wound Healing (Scratch) Assay.

  • Cell Seeding:

    • Seed adherent cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.[10][12]

    • Incubate at 37°C and 5% CO₂ until cells are approximately 95-100% confluent.[10]

  • Creating the Wound:

    • Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.[10][12][13] A consistent pressure and speed should be applied to ensure uniform wound width.

  • Washing:

    • Gently wash the wells twice with sterile Phosphate-Buffered Saline (PBS) or serum-free medium to remove detached cells and debris.[10][12]

  • Treatment with this compound:

    • Prepare fresh culture medium containing various concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM) and a vehicle control (e.g., DMSO).

    • To minimize cell proliferation effects, it is advisable to use a medium with reduced serum (e.g., 1-2% FBS).

    • Replace the PBS with the prepared media.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wounds using a phase-contrast microscope at 10x magnification. This is the 0-hour time point.[12]

    • Return the plate to the incubator.

    • Acquire images of the same wound areas at subsequent time points (e.g., 12 and 24 hours).

  • Data Analysis:

    • The extent of wound closure can be quantified using image analysis software like ImageJ.

    • Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the 0-hour time point.

    • The formula for calculating wound closure is: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100

Transwell Invasion Assay

The Transwell assay, also known as the Boyden chamber assay, is a widely used method to assess the invasive potential of cells.[14][15][16][17] It measures the ability of cells to migrate through a porous membrane and invade through a layer of extracellular matrix (ECM).[16][18][19]

coat_insert Coat Transwell insert with Matrigel/ECM rehydrate Rehydrate insert coat_insert->rehydrate add_chemoattractant Add chemoattractant to lower chamber rehydrate->add_chemoattractant seed_cells Seed serum-starved cells with Remodelin/vehicle in upper chamber add_chemoattractant->seed_cells incubate Incubate (e.g., 24-48 hrs) seed_cells->incubate remove_noninvading Remove non-invading cells from upper surface incubate->remove_noninvading fix_stain Fix and stain invading cells on lower surface remove_noninvading->fix_stain image_quantify Image and quantify invading cells fix_stain->image_quantify

Caption: Workflow for the Transwell Invasion Assay.

  • Preparation of Transwell Inserts:

    • Thaw Matrigel or another ECM equivalent on ice.

    • Dilute the Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell line).

    • Coat the upper surface of the Transwell inserts (typically with an 8 µm pore size) with the diluted Matrigel solution (e.g., 50 µL).[14][20]

    • Incubate the inserts at 37°C for at least 1 hour to allow for gelation.[20]

  • Cell Preparation:

    • Culture cells to about 80% confluence.

    • Serum-starve the cells for 12-24 hours before the assay to enhance their response to chemoattractants.

    • Harvest the cells using trypsin, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Assay Assembly:

    • Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate (e.g., 600 µL).[20]

    • To the cell suspension, add the desired concentrations of this compound or the vehicle control.

    • Seed the cell suspension into the upper chamber of the Matrigel-coated inserts (e.g., 100-200 µL).[20]

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours, depending on the cell type's invasive capacity.[20]

  • Fixation and Staining:

    • After incubation, carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.[20][21]

    • Fix the invaded cells on the lower surface of the membrane by immersing the insert in cold methanol or 70% ethanol for 10-20 minutes.[20][21]

    • Stain the cells with 0.1% Crystal Violet for 10-20 minutes.[20]

    • Thoroughly wash the inserts with distilled water to remove excess stain and allow them to air dry.[20]

  • Quantification:

    • Use a microscope to capture images of the stained, invaded cells from several random fields of view (e.g., 4-5 fields at 10x or 20x magnification).

    • Count the number of cells per field using image analysis software like ImageJ.

    • The results can be presented as the average number of invaded cells per field or as a percentage relative to the vehicle control.

Conclusion

The protocols outlined provide a robust framework for investigating the effects of this compound on cell migration and invasion. By employing these assays, researchers can generate quantitative data to assess the compound's potential as a modulator of cell motility. Given the complexity of the signaling pathways that govern cell migration, further studies would be necessary to elucidate the precise mechanism of action of this compound in this context.

References

Troubleshooting & Optimization

Technical Support Center: Remodelin and NAT10-Dependent Cytidine Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the effects of Remodelin on NAT10-dependent cytidine acetylation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues and apparent discrepancies observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: My experiment shows Remodelin is not inhibiting N4-acetylcytidine (ac4C) levels on my RNA of interest. Is my experiment failing?

A1: Not necessarily. Seminal studies have demonstrated that Remodelin is a cryptic assay interference chemotype and does not directly inhibit NAT10-catalyzed cytidine acetylation in cellular and biophysical assays.[1][2][3] While initially reported as a NAT10 inhibitor, subsequent comprehensive analyses have shown that Remodelin does not affect ac4C levels on RNA.[1][2] Therefore, observing no change in ac4C levels upon Remodelin treatment is consistent with current scientific understanding.

Q2: Why do some publications refer to Remodelin as a "NAT10 inhibitor" if it doesn't block cytidine acetylation?

A2: The term "NAT10 inhibitor" in the context of Remodelin can be misleading. Initial studies identified Remodelin as a compound that could rescue nuclear shape defects in cellular models of Hutchinson-Gilford Progeria Syndrome (HGPS), a phenotype also observed with NAT10 knockdown.[1][4] This led to the hypothesis that Remodelin acts by inhibiting NAT10. While Remodelin does appear to counteract some cellular phenotypes associated with NAT10, it does so without directly inhibiting its RNA acetylation activity.[1][2] The phenotypic effects of Remodelin may be unrelated to the RNA modification installed by NAT10.[1] It is crucial to interpret findings from studies using Remodelin with this distinction in mind. Some recent studies continue to use the "NAT10 inhibitor" terminology, often in the context of observing downstream cellular effects that are also seen with NAT10 knockdown.[5][6][7][8][9][10]

Q3: What is the evidence that Remodelin does not inhibit NAT10-dependent cytidine acetylation?

  • Biophysical Analyses: No direct binding of Remodelin to the NAT10 acetyltransferase active site has been detected.[1][2] In contrast, NAT10 does bind to its cofactor acetyl-CoA.[3]

  • Cellular Assays: Treatment of various human cell lines with Remodelin does not lead to a decrease in the levels of N4-acetylcytidine (ac4C) on RNA, as measured by multiple orthogonal assays.[1][2] This is in stark contrast to the potent loss of ac4C observed with NAT10 knockdown.[1]

  • Assay Interference: Remodelin has been characterized as a cryptic assay interference compound, demonstrating reactivity with multiple protein targets, which could explain some of its observed cellular effects.[2][3]

Q4: If Remodelin doesn't inhibit NAT10's acetylation function, how might it be exerting its cellular effects?

A4: The precise mechanism of Remodelin's action is still under investigation, but it is likely independent of inhibiting NAT10's cytidine acetyltransferase activity. Remodelin has been shown to be a protein-reactive compound, suggesting it may interact with multiple cellular targets.[2][3] Its effects on nuclear morphology in laminopathic cells, for instance, appear to be mediated through microtubule reorganization.[4] The phenotypic overlaps with NAT10 knockdown could be coincidental or due to effects on parallel or downstream pathways.

Q5: What are the key functions of NAT10 and its product, ac4C?

A5: NAT10 is the only known human enzyme that catalyzes the formation of N4-acetylcytidine (ac4C) on various RNA species, including mRNA, tRNA, and rRNA.[3][11][12][13] This modification plays a crucial role in:

  • mRNA Stability and Translation: ac4C modification on mRNA can enhance its stability and translational efficiency.[5][11]

  • Ribosome Biogenesis: NAT10-mediated acetylation of rRNA is essential for proper ribosome assembly and function.[13]

  • tRNA Stability: Acetylation of tRNA contributes to its stability and proper function in protein synthesis.[14][15]

  • Cellular Processes: NAT10 and ac4C are implicated in a wide range of cellular processes, including cell fate transitions, cell proliferation, and the DNA damage response.[11][16] Dysregulation of NAT10 is associated with various diseases, including cancer and premature aging syndromes.[5][11]

Troubleshooting Guides

Problem 1: Discrepancy between phenotypic observations and ac4C levels after Remodelin treatment.
Symptom Possible Cause Suggested Action
You observe a cellular phenotype consistent with NAT10 inhibition (e.g., altered nuclear morphology, changes in cell proliferation) after Remodelin treatment, but see no change in global or gene-specific ac4C levels.Remodelin is acting through a mechanism independent of NAT10's cytidine acetyltransferase activity.1. Positive Control: Use siRNA or shRNA to knock down NAT10. This should result in a significant decrease in ac4C levels, confirming your detection method is working. 2. Alternative Hypothesis: Consider that Remodelin may be affecting pathways that converge on the same phenotype as NAT10 depletion, but through different molecular players. 3. Proteomics: Investigate other potential protein targets of Remodelin in your system using proteome-wide affinity profiling.
Problem 2: Difficulty in detecting a decrease in ac4C levels even with a positive control (NAT10 knockdown).
Symptom Possible Cause Suggested Action
Neither Remodelin treatment nor NAT10 knockdown results in a detectable decrease in ac4C levels.The method for ac4C detection is not sensitive enough or is not working correctly.1. Method Validation: Ensure your chosen method for ac4C detection is validated and has been shown to be effective. 2. Alternative Detection Methods: Consider using orthogonal methods to confirm your results. (See Experimental Protocols section). 3. Sample Quality: Verify the integrity and purity of your RNA samples.

Quantitative Data Summary

The following table summarizes the key findings regarding the effect of Remodelin on NAT10 activity.

Parameter Remodelin Treatment NAT10 Knockdown Reference
N4-acetylcytidine (ac4C) levels in cellular RNANo significant changePotent loss of ac4C[1]
Direct binding to NAT10 active siteNo evidence of direct interactionNot Applicable[1][2]

Experimental Protocols

Assessment of Cellular ac4C Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and quantitative method for detecting RNA modifications.

Methodology:

  • RNA Isolation: Isolate total RNA or poly(A) RNA from control, Remodelin-treated, and NAT10 knockdown cells.

  • RNA Digestion: Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • LC-MS/MS Analysis: Separate the nucleosides by liquid chromatography and detect and quantify ac4C and other canonical nucleosides by tandem mass spectrometry.

  • Quantification: Determine the ratio of ac4C to a canonical nucleoside (e.g., cytidine) to normalize for sample input.

Detailed protocols can be found in publications such as:[11][17]

Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq)

This method allows for the transcriptome-wide mapping of ac4C sites.

Methodology:

  • RNA Fragmentation: Fragment total RNA to an appropriate size (e.g., ~100 nucleotides).

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for ac4C to enrich for acetylated RNA fragments.

  • Library Preparation: Prepare sequencing libraries from the immunoprecipitated RNA and an input control.

  • Sequencing and Analysis: Sequence the libraries and analyze the data to identify enriched regions, which correspond to ac4C sites.

Detailed protocols can be found in publications such as:[7]

N4-acetylcytidine sequencing (ac4C-seq)

A chemical-based method for single-nucleotide resolution mapping of ac4C.

Methodology:

  • Chemical Reduction: Treat RNA with sodium cyanoborohydride under acidic conditions to reduce ac4C to a stable derivative.

  • Reverse Transcription: During reverse transcription, the reduced ac4C is read as a thymine, introducing a C-to-T misincorporation in the resulting cDNA.

  • Sequencing and Analysis: Sequence the cDNA and identify ac4C sites based on the presence of C-to-T transitions in the treated sample compared to an untreated control.

Detailed protocols can be found in publications such as:[18][19]

Visualizations

Remodelin_Action cluster_remodelin Remodelin cluster_nat10 NAT10 cluster_phenotype Cellular Phenotype remodelin Remodelin nat10 NAT10 remodelin->nat10 No direct inhibition of acetylation phenotype Cellular Effects (e.g., Nuclear Morphology) remodelin->phenotype Induces ac4c N4-acetylcytidine (ac4C) on RNA nat10->ac4c Catalyzes nat10->phenotype Influences Experimental_Workflow_ac4C_Detection cluster_methods ac4C Detection Methods cluster_results Expected Results start Start: Cellular Experiment (Control vs. Remodelin vs. NAT10 KD) lcms LC-MS/MS start->lcms acrip acRIP-seq start->acrip ac4c_seq ac4C-seq start->ac4c_seq remodelin_result Remodelin: No change in ac4C lcms->remodelin_result kd_result NAT10 KD: Decreased ac4C lcms->kd_result acrip->remodelin_result acrip->kd_result ac4c_seq->remodelin_result ac4c_seq->kd_result NAT10_Signaling_Pathway cluster_downstream Downstream Effects acetyl_coa Acetyl-CoA nat10 NAT10 acetyl_coa->nat10 ac4c_rna ac4C-modified RNA nat10->ac4c_rna Acetylation rna RNA Substrates (mRNA, tRNA, rRNA) rna->nat10 stability Increased mRNA Stability ac4c_rna->stability translation Enhanced Translation ac4c_rna->translation ribosome Ribosome Biogenesis ac4c_rna->ribosome

References

Addressing Remodelin hydrobromide protein reactivity in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Remodelin hydrobromide. It addresses common issues related to its protein reactivity and assay interference.

Frequently Asked Questions (FAQs)

Q1: Is this compound a specific inhibitor of NAT10?

A: While initially investigated as a NAT10 inhibitor, subsequent research has shown that this compound is not a specific inhibitor of NAT10-catalyzed RNA acetylation.[1] Biophysical analyses have found no direct evidence of its interaction with the NAT10 acetyltransferase active site.[1]

Q2: What does it mean that this compound is a "cryptic assay interference chemotype"?

A: This means that this compound can interfere with assay results in a way that is not immediately obvious, leading to potential false positives or other misleading data.[1] It exhibits broad protein reactivity, suggesting it may interact with multiple protein targets, not just its intended target.[1]

Q3: Can this compound affect my cell-based assays?

A: Yes. Due to its potential to interact with multiple cellular proteins, this compound can have various off-target effects in cell-based assays, including cytotoxicity and interference with signaling pathways unrelated to NAT10.

Q4: How can I determine if this compound is causing interference in my assay?

A: A common method to screen for assay interference is to test for non-specific protein reactivity. Techniques such as ALARM NMR and proteome-wide affinity profiling have been used to characterize the promiscuous nature of compounds like Remodelin.[1] For individual labs, running appropriate controls is key. This includes assays with and without the target protein, and comparing the effects of Remodelin to known assay interference compounds.

Troubleshooting Guide

Researchers using this compound may encounter a variety of issues. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Inconsistent results between different assay formats (e.g., biochemical vs. cell-based) Remodelin's non-specific protein reactivity may affect different assay components in varying ways.Use orthogonal assays to validate findings. An orthogonal assay measures the same endpoint through a different technology or principle.
High background signal in fluorescence-based assays The compound may be intrinsically fluorescent or interfere with the fluorescent reporter.Run a control experiment with this compound and the assay buffer/reagents, without the target protein, to measure its intrinsic fluorescence.
Apparent inhibition in an enzyme assay that is not dose-dependent in a predictable manner This can be a sign of non-specific inhibition, such as protein aggregation induced by the compound.Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to disrupt protein aggregation.
False-positive results in immunoassays Remodelin may cross-react with antibodies or other proteins in the assay, mimicking a positive signal.Pre-treat samples with a heterophile blocking reagent (HBR) to reduce non-specific antibody binding.[2]
Unexpected phenotypic changes in cell-based assays The compound's off-target effects may be influencing cellular pathways other than the one under investigation.Perform target engagement studies to confirm if Remodelin is interacting with your protein of interest in the cellular context.

Experimental Protocols

Protocol 1: Orthogonal Assay Validation for Target Engagement

To confirm the specific activity of a compound and rule out assay interference, it is crucial to use at least two different assay formats that rely on distinct detection methods.

  • Principle: If this compound shows activity in a primary screen (e.g., a fluorescence-based enzymatic assay), a secondary, orthogonal assay (e.g., a label-free method like Surface Plasmon Resonance or a cellular thermal shift assay) should be used for confirmation.

  • Methodology:

    • Primary Assay: Perform your initial screen to determine the IC50 of this compound.

    • Secondary Assay Selection: Choose a secondary assay with a different detection principle. For example, if the primary assay is fluorescence-based, the secondary assay could be based on radioactivity, chemiluminescence, or a biophysical measurement.

    • Execution: Run the secondary assay using the same concentrations of this compound.

    • Data Analysis: Compare the results from both assays. If the compound is a true inhibitor, the results should be consistent. Discrepancies may indicate assay interference.

Protocol 2: Assay Interference Counter-Screening

This protocol helps to identify if this compound is a promiscuous inhibitor.

  • Principle: Test the compound against an unrelated enzyme or in an assay known to be susceptible to interference.

  • Methodology:

    • Enzyme Selection: Choose a well-characterized enzyme that is not the target of your study (e.g., firefly luciferase or a cysteine protease).

    • Assay Conditions: Run the standard assay for the selected counter-screen enzyme in the presence of a concentration range of this compound.

    • Control Compound: Include a known promiscuous inhibitor as a positive control.

    • Data Interpretation: Inhibition of the unrelated enzyme suggests that this compound is acting non-specifically.

Visualizations

Remodelin_Signaling_Pathway Remodelin Remodelin hydrobromide Target_Protein Intended Target (e.g., NAT10) Remodelin->Target_Protein Presumed Interaction (Evidence Lacking) Off_Target_1 Off-Target Protein 1 Remodelin->Off_Target_1 Off_Target_2 Off-Target Protein 2 Remodelin->Off_Target_2 Off_Target_3 ... Remodelin->Off_Target_3 Downstream_Effect Expected Biological Effect Target_Protein->Downstream_Effect Unintended_Effect_1 Unintended Cellular Effect 1 Off_Target_1->Unintended_Effect_1 Unintended_Effect_2 Unintended Cellular Effect 2 Off_Target_2->Unintended_Effect_2

References

Technical Support Center: Interpreting Unexpected Results in Remodelin HIF Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Remodelin in Hypoxia-Inducible Factor (HIF) inhibition studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during HIF inhibition experiments with Remodelin, providing potential explanations and actionable troubleshooting steps.

Q1: I am not observing the expected decrease in HIF-1α protein levels after Remodelin treatment under hypoxic conditions. What could be the reason?

A1: This is a common issue that can arise from several factors related to both the experimental setup and the biology of the system being studied.

Troubleshooting Steps:

  • Confirm Hypoxic Induction: First, ensure that your hypoxic conditions are sufficient to induce HIF-1α expression. Include a positive control (hypoxia-treated cells without Remodelin) in your Western blot to verify HIF-1α accumulation.[1] The theoretical molecular weight of HIF-1α is approximately 93 kDa, but post-translationally modified forms can appear at 110-130 kDa.[1][2]

  • Optimize Remodelin Concentration and Treatment Time: The effect of Remodelin is dose- and time-dependent.[3][4] Based on published data, concentrations between 10-40 µM for 24-48 hours are typically effective.[3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Check Cell Line Specificity: The inhibitory effect of Remodelin on HIFs has been shown to be dependent on the activity of N-acetyltransferase 10 (NAT10).[4] If your cell line has low NAT10 expression or activity, Remodelin may be less effective. Consider verifying NAT10 expression in your cells.

  • Rapid Protein Degradation: HIF-1α is notoriously unstable and degrades very rapidly upon exposure to oxygen.[1][5][6] To minimize degradation, lyse cells as quickly as possible on ice after removing them from the hypoxic chamber.[6] The use of a lysis buffer containing protease and phosphatase inhibitors is crucial.[7] Some researchers recommend lysing the cells directly in the hypoxic chamber.

  • Antibody Issues: Ensure your primary antibody is validated for detecting HIF-1α and that your secondary antibody is compatible. Run a positive control, such as lysates from cells treated with a hypoxia mimetic like cobalt chloride (CoCl₂), to confirm antibody performance.[1]

Q2: My Western blot for HIF-1α shows multiple bands, making it difficult to interpret the results. What do these bands represent?

A2: The appearance of multiple bands in a HIF-1α Western blot is a frequent observation and can be attributed to several factors.

Potential Reasons and Solutions:

  • Post-Translational Modifications: HIF-1α undergoes various post-translational modifications, such as ubiquitination and phosphorylation, which can result in bands appearing at higher molecular weights (110-130 kDa).[1][2]

  • Degradation Products: Lower molecular weight bands (40-80 kDa) often represent degradation products of the highly labile HIF-1α protein.[1][8] To minimize degradation, ensure rapid sample processing on ice and use fresh protease inhibitors.

  • Protein Dimers: A band appearing at a much higher molecular weight (above 200 kDa) could represent a dimer of HIF-1α with its binding partner HIF-1β, especially on non-reducing gels.[1]

  • Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other cellular proteins. To check for specificity, perform a peptide block experiment or test a different validated HIF-1α antibody. Using nuclear extracts can also help enrich for the active form of HIF-1α and reduce background.[2][9]

Q3: My qPCR results for HIF-1 target genes (e.g., VEGF, GLUT1) do not correlate with the changes I see in HIF-1α protein levels after Remodelin treatment. Why is this happening?

A3: Discrepancies between protein and mRNA levels can arise from various biological and technical reasons.

Possible Explanations and Troubleshooting:

  • Transcriptional vs. Post-Transcriptional Regulation: Remodelin may affect HIF-1α protein stability or its ability to translocate to the nucleus and bind to DNA, rather than directly altering the transcription of the HIF-1α gene itself.[3][4] Therefore, you might see a decrease in HIF-1α protein without a corresponding change in HIF-1α mRNA.

  • Delayed Transcriptional Response: The transcriptional activation of HIF-1 target genes is a downstream event of HIF-1α stabilization. There might be a time lag between the peak of HIF-1α protein expression and the maximal induction of its target genes. A time-course experiment measuring both protein and mRNA levels can help elucidate this relationship.

  • qPCR Assay Issues:

    • Primer Design: Poorly designed primers can lead to inefficient or non-specific amplification. Ensure your primers are specific to the target gene and have been validated.[10]

    • RNA Quality: Degraded RNA can lead to inaccurate quantification. Always check the integrity of your RNA samples before performing reverse transcription.[10]

    • Reference Gene Stability: The expression of your chosen housekeeping gene might be affected by hypoxia or Remodelin treatment. It is crucial to validate the stability of your reference gene under your experimental conditions.

  • Off-Target Effects: Consider the possibility that Remodelin might have off-target effects that influence the expression of your genes of interest through HIF-1-independent pathways.[11][12][13]

Q4: I am seeing an unexpected increase in cell death in my MTT assay after treating with Remodelin, even though HIF inhibition is expected to be protective in my cancer cell model. How do I interpret this?

A4: While HIF inhibition can be a therapeutic strategy, unexpected cytotoxicity can occur and requires careful investigation.

Interpretation and Further Experiments:

  • Off-Target Cytotoxicity: Remodelin, like many small molecule inhibitors, may have off-target effects that induce cytotoxicity independent of its action on HIF-1α or NAT10.[11][12][13][14] It has been shown to affect microtubule organization and can have pleiotropic effects on cellular processes.[15]

  • Cell Type-Dependent Effects: The consequences of HIF inhibition are highly context- and cell-type-dependent. In some cancer cells, HIF-1α can have a pro-survival role, and its inhibition could indeed lead to increased cell death.

  • MTT Assay Interference: The compound itself might interfere with the MTT assay chemistry.[16][17] Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal that might mask cytotoxicity or even suggest increased viability. To rule this out, perform a cell-free control where you add Remodelin to the media with MTT but without cells.

  • Confirm with an Alternative Viability Assay: To validate your MTT results, use an alternative cell viability or cytotoxicity assay that relies on a different principle, such as a trypan blue exclusion assay, a lactate dehydrogenase (LDH) release assay, or an Annexin V/Propidium Iodide staining assay to specifically measure apoptosis.[16]

Quantitative Data Summary

The following table summarizes the dose-dependent effect of Remodelin on HIF-1α protein levels in different cell lines under hypoxic conditions (induced by 200 µM CoCl₂ for 36 hours). This data is compiled from published literature and can serve as a reference for expected outcomes.[3]

Cell LineRemodelin Concentration (µM)% Inhibition of HIF-1α Expression (approx.)
HeLa 525%
1050%
2075%
40>90%
786-0 (VHL-mutant) 20Significant reduction

Note: The 786-0 cell line has a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene, leading to constitutive stabilization of HIF-α subunits. The fact that Remodelin can reduce HIF-1α levels in these cells suggests a mechanism of action that is independent of VHL-mediated degradation.[3]

Experimental Protocols

Detailed protocols for key experiments are provided below to ensure standardized and reproducible results.

Western Blot for HIF-1α Detection

1. Sample Preparation (Crucial for HIF-1α)

  • After hypoxic treatment, immediately place the cell culture plates on ice.

  • Aspirate the media and wash the cells once with ice-cold PBS.

  • Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. To minimize degradation, this step should be performed as quickly as possible.[6]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer

  • Load 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel.

  • Run the gel at 100V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 90 minutes in a cold room or on ice.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a validated primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR) for HIF-1 Target Genes

1. RNA Extraction and cDNA Synthesis

  • Extract total RNA from cells using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

2. qPCR Reaction

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA template.

  • Use validated primers for your target genes (e.g., VEGFA, SLC2A1 [GLUT1]) and a stable reference gene (e.g., ACTB, GAPDH - stability must be validated for your experimental conditions).

  • Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

3. Data Analysis

  • Calculate the cycle threshold (Ct) values for each sample.

  • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

  • Calculate the relative gene expression using the ΔΔCt method.

MTT Cell Viability Assay

1. Cell Seeding

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Treatment

  • Treat the cells with various concentrations of Remodelin and/or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

3. MTT Incubation

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Measurement

  • Carefully aspirate the media without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the crystals.

  • Shake the plate gently for 10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis

  • Subtract the absorbance of the blank wells (media and DMSO only).

  • Express the results as a percentage of the vehicle-treated control cells.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to Remodelin HIF inhibition studies.

HIF1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia PHDs PHDs Hypoxia->PHDs inhibition Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 inhibition HIF-1α HIF-1α NAT10->HIF-1α stabilization? (indirect) PHDs->HIF-1α hydroxylation VHL VHL HIF-1α->VHL binding HIF-1 Complex HIF-1α HIF-1β HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Proteasome Proteasome VHL->Proteasome ubiquitination Proteasome->HIF-1α degradation Nucleus Nucleus HIF-1 Complex->Nucleus translocation HRE Hypoxia Response Element HIF-1 Complex->HRE Target Gene Transcription VEGF, GLUT1, etc. HRE->Target Gene Transcription

Caption: Simplified HIF-1α signaling pathway and the putative inhibitory points of Remodelin.

Western_Blot_Workflow Start Cell Treatment (Hypoxia +/- Remodelin) Lysis Rapid Cell Lysis (on ice, with inhibitors) Quant Protein Quantification (BCA Assay) Lysis->Quant Load SDS-PAGE Quant->Load Transfer Membrane Transfer (PVDF) Load->Transfer Block Blocking (5% Milk in TBST) Transfer->Block PrimaryAb Primary Antibody Incubation (anti-HIF-1α) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect End Data Analysis Detect->End TS2 Multiple bands or wrong size? Detect->TS2 TS3 Weak or no signal in treated samples? Detect->TS3 TS1 No HIF-1α band in positive control? TS1->PrimaryAb Check Ab/Transfer TS2->Lysis Improve Lysis Protocol TS3->Start Optimize Treatment

Caption: Troubleshooting workflow for Western blotting of HIF-1α.

Logical_Troubleshooting_Tree Start Unexpected Result Problem Western Blot qPCR MTT Assay WB_NoSignal WB: No/Weak HIF-1α Signal Problem->WB_NoSignal WB_MultiBand WB: Multiple Bands Problem->WB_MultiBand qPCR_Mismatch qPCR: Mismatch with Protein Problem->qPCR_Mismatch MTT_Cytotox MTT: Unexpected Cytotoxicity Problem->MTT_Cytotox CheckHypoxia CheckHypoxia CheckLysis Rapid Lysis Protocol? CheckHypoxia->CheckLysis Yes OptimizeHypoxia OptimizeHypoxia CheckHypoxia->OptimizeHypoxia No CheckAb Antibody Validated? CheckLysis->CheckAb Yes ImproveLysis ImproveLysis CheckLysis->ImproveLysis No OptimizeRemodelin OptimizeRemodelin CheckAb->OptimizeRemodelin Yes ValidateAb ValidateAb CheckAb->ValidateAb No CheckPositiveControl CheckPositiveControl Degradation Degradation CheckPositiveControl->Degradation Yes (lower MW) PTMs PTMs CheckPositiveControl->PTMs Yes (higher MW) NonSpecific NonSpecific CheckPositiveControl->NonSpecific No ImproveLysis2 ImproveLysis2 Degradation->ImproveLysis2 Improve Lysis Expected Expected PTMs->Expected Expected ValidateAb2 ValidateAb2 NonSpecific->ValidateAb2 Validate Antibody CheckRNA CheckRNA CheckPrimers Primers Validated? CheckRNA->CheckPrimers Yes ReExtractRNA ReExtractRNA CheckRNA->ReExtractRNA No CheckRefGene Reference Gene Stable? CheckPrimers->CheckRefGene Yes ValidatePrimers ValidatePrimers CheckPrimers->ValidatePrimers No TimeCourse TimeCourse CheckRefGene->TimeCourse Consider Time Lag ValidateRefGene ValidateRefGene CheckRefGene->ValidateRefGene No CheckCellFree CheckCellFree AlternativeAssay Confirm with Alt. Assay? CheckCellFree->AlternativeAssay No UseAltAssay UseAltAssay CheckCellFree->UseAltAssay Use Alternative Assay OffTarget OffTarget AlternativeAssay->OffTarget Investigate Off-Target Effects Re-evaluateMTT Re-evaluateMTT AlternativeAssay->Re-evaluateMTT Troubleshoot MTT

Caption: Logical decision tree for troubleshooting unexpected results.

References

How to prepare Remodelin hydrobromide for oral administration in mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of Remodelin hydrobromide for oral administration in mice.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is practically insoluble in water.[2][4][5] For in vitro studies, stock solutions are typically prepared in DMSO.[3]

Q2: How should this compound powder and stock solutions be stored?

A2: Proper storage is crucial to maintain the stability of the compound. The solid powder is stable for up to 3 years when stored at -20°C.[3][6] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4][7] For short-term storage of up to a week, aliquots can be kept at 4°C.[3] The compound should also be protected from light.[1]

Q3: Is this compound orally active in mice?

A3: Yes, this compound is orally active in mice and has been used in various mouse models.[4][8] Studies have shown its efficacy when administered via oral gavage (p.o.).[4][8]

Q4: What are the appropriate vehicles for oral administration of this compound in mice?

A4: Due to its poor water solubility, this compound needs to be formulated in a suitable vehicle for oral administration. Common vehicles include:

  • A suspension in carboxymethyl cellulose sodium (CMC-Na).[5][6]

  • A solution containing DMSO, PEG300, Tween 80, and water.[2]

  • A solution of DMSO in corn oil.[2]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of N-acetyltransferase 10 (NAT10).[1][2][4][5] By inhibiting NAT10, it can modulate various cellular processes, including slowing DNA replication and suppressing the growth of cancer cells.[4][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound during formulation. The compound has low aqueous solubility.Ensure the concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility when mixed with aqueous components. Prepare the formulation immediately before use. Gentle warming and sonication may aid dissolution in the initial solvent.[2][3]
Difficulty in creating a homogenous suspension. Inadequate mixing or inappropriate vehicle concentration.For CMC-Na suspensions, ensure the CMC-Na is fully dissolved in water before adding the compound. Use a vortex mixer or sonicator to ensure even distribution of the compound.[5][6]
Inconsistent results in animal studies. Improper storage leading to degradation, or inaccurate dosing due to inhomogeneous formulation.Always use freshly prepared formulations.[2] Store stock solutions in aliquots at the recommended temperature to avoid degradation from freeze-thaw cycles.[4] Ensure the formulation is well-mixed before each administration.
Toxicity or adverse effects in mice. The vehicle or the compound concentration may be too high.Run a vehicle-only control group to assess any toxicity from the formulation itself. If toxicity is observed, consider reducing the concentration of DMSO or other organic solvents in the final formulation. The final concentration of DMSO in cell experiments should not exceed 0.1%.[3]

Data Summary Tables

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 40 mg/mL (110.11 mM)[3]Can be increased with warming and sonication.[2][3]
50 mg/mL (137.63 mM)[2]Use fresh, non-hygroscopic DMSO.
72 mg/mL (198.19 mM)[5]
180 mg/mL (495.48 mM)[2]Achieved with warming to 50°C and ultrasonication.
Ethanol15 mg/mL (41.29 mM)[5]
WaterInsoluble (< 0.1 mg/mL)[2][4][5]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDuration
Powder-20°C3 years[3][6]
Stock Solution in DMSO-80°C1-2 years[3][4]
-20°C1 year[4]
4°C1 week[3]

Experimental Protocols

Protocol 1: Preparation of this compound in a PEG300/Tween 80 Formulation

This protocol is adapted from a method for preparing a clear solution for oral administration.[2]

  • Prepare a stock solution: Dissolve this compound in fresh DMSO to create a concentrated stock solution (e.g., 40 mg/mL).

  • Mix with PEG300: In a sterile tube, add the required volume of the DMSO stock solution to PEG300. For example, to prepare 1 mL of a 4 mg/mL final solution, add 100 µL of the 40 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add Tween 80: To the DMSO/PEG300 mixture, add Tween 80. Continuing the example, add 50 µL of Tween 80 and mix until the solution is clear.

  • Add ddH₂O: Add double-distilled water (ddH₂O) to reach the final volume. In this example, add 450 µL of ddH₂O.

  • Final Formulation: The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O. This solution should be used immediately.

Protocol 2: Preparation of this compound as a CMC-Na Suspension

This protocol is suitable for creating a homogenous suspension for oral gavage.[5][6]

  • Prepare CMC-Na solution: Prepare a solution of carboxymethyl cellulose sodium (e.g., 0.5% w/v) in sterile water.

  • Weigh the compound: Weigh the required amount of this compound powder.

  • Create the suspension: Add the powder to the CMC-Na solution. For example, to prepare a 5 mg/mL suspension, add 5 mg of the compound to 1 mL of the CMC-Na solution.

  • Homogenize: Mix thoroughly using a vortex mixer or sonicator until a homogenous suspension is achieved. This suspension should be prepared fresh before each use.

Visualizations

experimental_workflow Experimental Workflow: Oral Administration of this compound cluster_prep Formulation Preparation cluster_admin Animal Dosing cluster_post Post-Administration start Weigh Remodelin Hydrobromide Powder dissolve Dissolve in Vehicle (e.g., DMSO, PEG300, Tween 80, H₂O or CMC-Na solution) start->dissolve mix Vortex/Sonicate to Ensure Homogeneity dissolve->mix dose_calc Calculate Dosage (e.g., mg/kg) mix->dose_calc Freshly Prepared Formulation gavage Administer via Oral Gavage to Mice dose_calc->gavage observe Monitor Mice for Efficacy and Toxicity gavage->observe collect Collect Samples for Pharmacokinetic/Pharmacodynamic Analysis observe->collect

Caption: Workflow for the preparation and oral administration of this compound in mice.

signaling_pathway Simplified Mechanism of this compound Action remodelin Remodelin Hydrobromide nat10 NAT10 (N-acetyltransferase 10) remodelin->nat10 Inhibits acetylation Substrate Acetylation nat10->acetylation cellular_processes Cellular Processes (e.g., DNA Replication, Cell Proliferation) acetylation->cellular_processes therapeutic_effect Therapeutic Effect (e.g., Anti-tumor Activity) cellular_processes->therapeutic_effect Modulation leads to

Caption: The inhibitory action of this compound on the NAT10 signaling pathway.

References

Validation & Comparative

Validating Remodelin's Inhibition of NAT10 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Remodelin and other methods for inhibiting N-acetyltransferase 10 (NAT10) activity. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the objective evaluation of Remodelin's performance.

Executive Summary

N-acetyltransferase 10 (NAT10) has emerged as a promising therapeutic target in various diseases, including cancer and progeria.[1] Remodelin is a small molecule that has been widely described as a NAT10 inhibitor.[2] It has been shown to induce phenotypes consistent with NAT10 inhibition, such as defects in cell proliferation and migration.[3][4] However, there is a growing body of evidence challenging the direct inhibitory action of Remodelin on NAT10's acetyltransferase activity, suggesting it may be a "cryptic assay interference chemotype."[5] This guide presents the evidence for and against Remodelin's direct NAT10 inhibition, compares its cellular effects with other NAT10 inhibitors, and provides detailed experimental protocols for researchers to validate these findings in their own labs.

Data Presentation: Quantitative Comparison of NAT10 Inhibitors

The following tables summarize the available quantitative data for Remodelin and other NAT10 inhibitors. It is important to note that direct biochemical IC50 values for Remodelin against purified NAT10 are not consistently reported in the literature, which is a key point of contention.

Table 1: In Vitro and Cellular Activity of NAT10 Inhibitors

InhibitorAssay TypeCell Line/SystemIC50 / Effective ConcentrationReference
Remodelin Cell ProliferationProstate Cancer (PC-3, VCaP)10-40 µM (dose-dependent inhibition)[2]
Cell ProliferationDiffuse Large B-cell Lymphoma~20-40 µM
Cell ProliferationHead and Neck Squamous Cell Carcinoma14-33 µM
Doxorubicin SensitizationBreast Cancer (MCF-7, MDA-MB-231)10 µM (in combination)[6]
Fludarabine Cell ProliferationOvarian Cancer (OVCAR3)~2 µM[7]
NAT10-2023 RNA ac4C modificationHepatocellular Carcinoma CellsNot specified
siRNA Knockdown N/AVariousN/A[4]

Table 2: Summary of Evidence for and against Direct NAT10 Inhibition by Remodelin

Evidence For Direct InhibitionEvidence Against Direct InhibitionReference
Molecular docking studies predict binding of Remodelin to the acetyl-CoA binding pocket of NAT10.Biophysical analyses (e.g., Cellular Thermal Shift Assay) show no direct evidence of Remodelin binding to the NAT10 active site.[5][8]
Treatment with Remodelin phenocopies NAT10 knockdown in various cellular assays (e.g., reduced cell proliferation, altered nuclear morphology).Remodelin does not inhibit NAT10-dependent N4-acetylcytidine (ac4C) modification of RNA in several orthogonal assays.[1][5]
Remodelin treatment leads to a decrease in NAT10 protein expression in some breast cancer cell lines.Remodelin is suggested to be a cryptic assay interference compound with the potential to interact with multiple protein targets.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro NAT10 Acetyltransferase Assay

This assay directly measures the enzymatic activity of purified NAT10.

Materials:

  • Purified recombinant human NAT10 protein

  • Acetyl-CoA (substrate)

  • Histone H4 peptide or other suitable substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection reagent (e.g., radioactive acetyl-CoA and scintillation counting, or antibody-based detection of acetylated substrate)

  • Test compounds (Remodelin, other inhibitors)

Procedure:

  • Prepare a reaction mixture containing assay buffer, purified NAT10, and the substrate.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or boiling).

  • Detect the amount of acetylated product using a suitable method.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

ac4C Dot Blot Assay

This assay semi-quantitatively measures the level of N4-acetylcytidine (ac4C) on total RNA, a direct readout of NAT10 activity in cells.

Materials:

  • Total RNA extracted from cells treated with inhibitors or controls

  • Nitrocellulose or PVDF membrane

  • UV crosslinker

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-ac4C primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Methylene blue staining solution (for loading control)

Procedure:

  • Denature the RNA samples by heating at 95°C for 3 minutes and then placing on ice.

  • Spot serial dilutions of the RNA onto the membrane.

  • UV-crosslink the RNA to the membrane.

  • Stain a duplicate membrane with methylene blue to visualize the total RNA loading.

  • Block the primary membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-ac4C primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a chemiluminescence imager.[9][10][11][12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a compound in a cellular environment.[13][14][15][16][17]

Materials:

  • Intact cells treated with the test compound or vehicle control

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating cells to a precise temperature gradient (e.g., PCR cycler)

  • Western blotting reagents

Procedure:

  • Treat cells with the test compound or vehicle for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble NAT10 in each sample by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

Signaling Pathways

NAT10 has been implicated in several signaling pathways that are crucial for cell growth and proliferation.

NAT10_Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Axin_APC Axin/APC Complex Dsh->Axin_APC Inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Inhibits Axin_APC->beta_catenin Promotes Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation NAT10 NAT10 KIF23_mRNA KIF23 mRNA NAT10->KIF23_mRNA ac4C modification (stabilizes) KIF23_protein KIF23 Protein KIF23_mRNA->KIF23_protein Translation KIF23_protein->GSK3b Inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: NAT10's role in the Wnt/β-catenin signaling pathway.

NAT10 can promote the stability of KIF23 mRNA through N4-acetylcytidine (ac4C) modification.[18] The resulting increase in KIF23 protein can inhibit GSK-3β, a key component of the β-catenin destruction complex. This leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of Wnt target genes involved in cell proliferation.[19][20][21]

NAT10_FAK_ERK_Pathway NAT10 NAT10 LAMB3_mRNA LAMB3 mRNA NAT10->LAMB3_mRNA ac4C modification (stabilizes) LAMB3_protein LAMB3 Protein LAMB3_mRNA->LAMB3_protein Translation Integrin Integrin Receptor LAMB3_protein->Integrin Activates FAK FAK Integrin->FAK Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: NAT10's involvement in the FAK/ERK signaling pathway.

NAT10 can enhance the stability of laminin β3 (LAMB3) mRNA through ac4C modification, leading to increased LAMB3 protein expression.[22][23] This can activate the focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of cell proliferation and migration.[24][25][26]

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical Biochemical & Cellular Assays cluster_analysis Data Analysis & Interpretation start Seed Cells treatment Treat with Remodelin, other inhibitors, or siRNA start->treatment cell_prolif Cell Proliferation Assay (e.g., CCK-8, EdU) treatment->cell_prolif western Western Blot (NAT10, pathway proteins) treatment->western dot_blot ac4C Dot Blot treatment->dot_blot cetsa Cellular Thermal Shift Assay (CETSA) treatment->cetsa quantify Quantify Results (IC50, protein levels, etc.) cell_prolif->quantify western->quantify dot_blot->quantify cetsa->quantify compare Compare effects of Remodelin vs. other inhibitors quantify->compare conclusion Draw conclusions on Remodelin's mechanism compare->conclusion

Caption: Workflow for validating NAT10 inhibition.

This workflow outlines the key steps for researchers to validate the inhibitory effects of Remodelin on NAT10 activity. It begins with cell treatment and proceeds through various biochemical and cellular assays, culminating in data analysis and interpretation to compare the effects of different inhibitory methods.

References

A Comparative Guide to NAT10 Inhibitors: Remodelin Hydrobromide and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyltransferase 10 (NAT10) has emerged as a significant therapeutic target in various diseases, including cancer and progeria. As the only known enzyme responsible for N4-acetylcytidine (ac4C) modification of RNA, its role in regulating gene expression and protein synthesis is a subject of intense research. This guide provides an objective comparison of Remodelin hydrobromide, the most well-known putative NAT10 inhibitor, with other emerging inhibitors, supported by available experimental data and detailed methodologies.

The Controversy Surrounding Remodelin's Mechanism of Action

This compound has been widely used as a chemical probe to study NAT10 function.[1][2][3] However, a significant debate exists in the scientific community regarding its direct inhibitory effect on NAT10's acetyltransferase activity. Some studies suggest that Remodelin's observed cellular effects may be independent of direct NAT10 enzymatic inhibition, potentially arising from off-target effects or by inducing a cellular environment that indirectly impacts NAT10 function.[4][5][6] Biophysical analyses have shown no direct evidence of Remodelin interacting with the NAT10 acetyltransferase active site, and it did not affect cellular N4-acetylcytidine (ac4C) levels in some studies.[4][5][6]

Conversely, other research, including molecular docking studies, suggests that Remodelin binds to the acetyl-CoA binding pocket of NAT10, thereby potentially inhibiting its acetyltransferase activity.[7][8] These studies have shown that Remodelin treatment can reduce ac4C levels and impact NAT10-mediated cellular processes.[9][10][11] This guide will present data from both perspectives to provide a comprehensive overview.

Emerging NAT10 Inhibitors: A Comparative Overview

Several other compounds have been identified as potential NAT10 inhibitors, primarily through in silico screening and limited experimental validation. While direct, head-to-head experimental comparisons with Remodelin are largely unavailable, the existing data provides a basis for preliminary comparison.

Molecular Docking and In Silico Screening

A key approach to identifying new NAT10 inhibitors has been virtual screening of compound libraries. These studies predict the binding affinity of small molecules to the NAT10 active site. While not a substitute for experimental validation, these findings can guide the selection of promising candidates for further investigation.

CompoundPredicted Binding Score (kcal/mol)Reference
Acetyl-CoA (Natural Substrate) -5.691[7][8]
Remodelin -5.3[7][8]
Fosaprepitant -11.709[7][8]
Leucal -10.46[7][8]
Fludarabine -10.347[7][8]
Dantrolene -9.875[7][8]

Note: Higher negative values indicate stronger predicted binding affinity.

This table highlights that several FDA-approved drugs have a theoretically higher binding affinity for NAT10 than Remodelin, suggesting they could be more potent inhibitors. However, experimental validation of these predictions is crucial.

Other Investigated NAT10 Inhibitors
  • NAT10-2023: A novel small-molecule inhibitor identified as effectively blocking NAT10 activity.[12]

  • Paliperidone and AG-401: Identified as potential NAT10 inhibitors through virtual screening, with evidence of binding to the NAT10 protein.[13]

  • Panobinostat: Characterized as a NAT10 inhibitor.[14]

Experimental Data and Performance

Direct comparative studies on the performance of these inhibitors are limited. The available data primarily focuses on the effects of individual compounds on cancer cell lines and in preclinical models.

Effects of Remodelin on Cancer Cell Proliferation

Remodelin has been shown to inhibit the proliferation of various cancer cells in a dose-dependent manner.[2][15]

Cell LineCancer TypeRemodelin ConcentrationEffectReference
PC-3, DU145, VCaPProstate Cancer0, 2, 10, 20, or 40 µMInhibition of proliferation[15]
Breast Cancer Cell LinesBreast CancerNot specifiedReduced cell viability and attenuated doxorubicin resistance[16]
U937, MV4-11Acute Myeloid LeukemiaNot specifiedReduced cell proliferation and cell cycle arrest[17]
Remodelin's Effect on N4-acetylcytidine (ac4C) Levels

The impact of Remodelin on cellular ac4C levels is a key point of contention.

Study OutcomeExperimental ApproachReference
No significant decrease in ac4C levels LC-MS, dot blot, Northern blot, UV-HPLC, site-specific ac4C sequencing[4]
Effective reduction of ac4C mRNA levels Not specified[9]
Increased RNA ac4C levels in cardiac remodeling models Multiple assays[10][11]

This conflicting evidence underscores the need for further research to clarify Remodelin's precise mechanism of action regarding NAT10's acetyltransferase activity.

Signaling Pathways Modulated by NAT10 Inhibition

NAT10 is implicated in several critical signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of NAT10 can, therefore, have profound effects on these pathways.

NAT10_Signaling_Pathways NAT10 NAT10 Wnt_beta_catenin Wnt/β-catenin Pathway NAT10->Wnt_beta_catenin Activates PI3K_AKT PI3K/AKT Pathway NAT10->PI3K_AKT Activates TGF_beta TGF-β Pathway NAT10->TGF_beta Modulates DNA_Replication DNA Replication NAT10->DNA_Replication Regulates Remodelin Remodelin & Other Inhibitors Remodelin->NAT10 Inhibits Cell_Proliferation Cell Proliferation & Survival Wnt_beta_catenin->Cell_Proliferation PI3K_AKT->Cell_Proliferation EMT Epithelial-Mesenchymal Transition (EMT) TGF_beta->EMT

Caption: Key signaling pathways influenced by NAT10 activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of common experimental protocols used to assess NAT10 inhibition.

Cell Viability Assay (CCK-8/MTT)

This assay is used to assess the effect of NAT10 inhibitors on cell proliferation.

Cell_Viability_Assay start Seed cells in 96-well plate treat Treat with NAT10 inhibitor (e.g., Remodelin) at various concentrations start->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_reagent Add CCK-8 or MTT reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure Measure absorbance at specific wavelength incubate_reagent->measure analyze Calculate cell viability measure->analyze Western_Blot_Workflow start Treat cells with NAT10 inhibitor lysis Lyse cells and quantify protein start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-NAT10) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analyze Analyze band intensity detection->analyze

References

Remodelin: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Remodelin, a selective inhibitor of N-acetyltransferase 10 (NAT10), across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Remodelin in oncology.

Abstract

Remodelin has emerged as a promising anti-cancer agent, demonstrating efficacy in preclinical models of prostate, breast, lung, and liver cancers. Its primary mechanism of action involves the inhibition of NAT10, a key enzyme implicated in ribosome biogenesis, mRNA stability, and the regulation of cell proliferation and survival. This guide synthesizes available data on Remodelin's effects, focusing on cell viability, migratory and invasive potential, and its role in reversing the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

Data Presentation

Table 1: Comparative Efficacy of Remodelin on Cancer Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Remodelin across a panel of human cancer cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Cancer TypeCell LineIC50 (µM)Citation
Prostate Cancer PC-3~20-40[1]
DU145~20-40[1]
Breast Cancer MCF-7Not explicitly found, but effective in attenuating doxorubicin resistance[2]
Lung Cancer A549Not explicitly found, but demonstrates inhibition of proliferation
Hepatocellular Carcinoma HepG2Not explicitly found, but demonstrates inhibition of proliferation
Colorectal Cancer HCT116Not explicitly found, but demonstrates inhibition of proliferation[3][4]
SW480Not explicitly found, but demonstrates inhibition of proliferation[3][4]
Table 2: Effect of Remodelin on Epithelial-Mesenchymal Transition (EMT) Markers

Remodelin has been shown to reverse the EMT process, which is characterized by the loss of epithelial characteristics and the gain of a mesenchymal phenotype. This is often observed through changes in the expression of key marker proteins, E-cadherin (epithelial) and vimentin (mesenchymal).

Cancer TypeCell LineTreatmentE-cadherin ExpressionVimentin ExpressionCitation
Breast Cancer Multiple Cell LinesRemodelinUpregulatedDownregulated[2]
Hepatocellular Carcinoma Not SpecifiedRemodelinUpregulatedDownregulated[2]
Colorectal Cancer Not SpecifiedRemodelinUpregulatedDownregulated[3][4]

Note: Quantitative fold-change data for E-cadherin and vimentin expression upon Remodelin treatment is not consistently reported across studies. The table reflects the qualitative changes observed.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the general steps for assessing cell viability using a Cell Counting Kit-8 (CCK-8) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of Remodelin. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the viability against the drug concentration to determine the IC50 value.

Transwell Migration and Invasion Assay

This protocol describes the methodology for evaluating the effect of Remodelin on cancer cell migration and invasion.

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in a serum-free medium.

  • Cell Seeding: Add 100-200 µL of the cell suspension (typically 5 x 10^4 to 1 x 10^5 cells) to the upper chamber of the Transwell insert. The medium in the upper chamber should contain the desired concentration of Remodelin or vehicle control.

  • Chemoattractant: Fill the lower chamber with a complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

  • Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Removal: After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in multiple microscopic fields to quantify cell migration/invasion.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which Remodelin exerts its anti-cancer effects by inhibiting NAT10 and subsequently modulating the Wnt/β-catenin signaling pathway, a key regulator of EMT.

Remodelin_Signaling_Pathway cluster_EMT_markers EMT Markers Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 Inhibits ac4C ac4C RNA Modification NAT10->ac4C Promotes mRNA_Stability mRNA Stability (e.g., KIF23) ac4C->mRNA_Stability Increases Wnt_Pathway Wnt/β-catenin Signaling mRNA_Stability->Wnt_Pathway Activates beta_catenin β-catenin (Nuclear Translocation) Wnt_Pathway->beta_catenin EMT Epithelial-Mesenchymal Transition (EMT) beta_catenin->EMT Proliferation Cell Proliferation beta_catenin->Proliferation Metastasis Metastasis EMT->Metastasis E_cadherin E-cadherin EMT->E_cadherin Downregulates Vimentin Vimentin EMT->Vimentin Upregulates

Caption: Remodelin inhibits NAT10, disrupting downstream signaling pathways like Wnt/β-catenin and reversing EMT.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical experimental workflow to assess the comparative effects of Remodelin on different cancer cell lines.

Experimental_Workflow cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis start Start cell_culture Culture Cancer Cell Lines (e.g., PC-3, MCF-7, A549, HepG2) start->cell_culture treatment Treat with Remodelin (Dose-Response) cell_culture->treatment viability Cell Viability Assay (CCK-8) treatment->viability migration Migration Assay (Transwell) treatment->migration invasion Invasion Assay (Transwell with Matrigel) treatment->invasion western_blot Western Blot (E-cadherin, Vimentin) treatment->western_blot data_analysis Data Analysis & Comparison viability->data_analysis migration->data_analysis invasion->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for comparing Remodelin's effects on cancer cell lines.

Conclusion

Remodelin demonstrates significant anti-cancer activity across a range of cancer cell lines by inhibiting NAT10 and subsequently impacting key cellular processes like proliferation, migration, invasion, and EMT. While the available data strongly supports its potential as a therapeutic agent, further studies with standardized protocols are required to provide a more direct and quantitative comparison of its efficacy across different cancer types. This will be crucial for identifying the most responsive cancer subtypes and for the future clinical development of Remodelin.

References

A Comparative Analysis of Remodelin and Other HIF-1α/HIF-2α Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Remodelin's effect on Hypoxia-Inducible Factor-1α (HIF-1α) and Hypoxia-Inducible Factor-2α (HIF-2α), comparing its performance with alternative HIF inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate compounds for research and therapeutic development.

Introduction to HIF-1α and HIF-2α Modulation

Hypoxia-inducible factors (HIFs) are critical transcription factors that orchestrate cellular responses to low oxygen levels (hypoxia). The alpha subunits, HIF-1α and HIF-2α, are tightly regulated and play pivotal roles in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression. Consequently, the modulation of HIF-1α and HIF-2α has emerged as a promising therapeutic strategy for a range of diseases.

Remodelin, a specific inhibitor of N-acetyltransferase 10 (NAT10), has been identified as a suppressor of both hypoxia-induced and constitutional expression of HIF-1α and HIF-2α.[1][2] This guide will delve into the mechanism of Remodelin and compare its activity with other well-characterized HIF inhibitors, namely Acriflavine, PX-478, and Belzutifan.

Comparative Efficacy of HIF Inhibitors

The following table summarizes the quantitative data on the efficacy of Remodelin and its alternatives in modulating HIF-1α and HIF-2α.

CompoundTarget(s)Mechanism of ActionCell Line(s)Assay TypeEffective Concentration / IC50Reference(s)
Remodelin HIF-1α, HIF-2αNAT10 inhibitor; suppresses HIF-α expression.[1][2]HeLa, HUVEC, 786-0Western BlotDose-dependent inhibition of HIF-1α in HeLa cells (significant effect at 20 µM).[3][4][1][2][3][4]
Acriflavine HIF-1α, HIF-2αInhibits HIF-1α/HIF-1β and HIF-2α/HIF-1β dimerization.[5][6]HEK293, Prostate Cancer XenograftsDimerization Assay, Western BlotDecreased HIF-1α/HIF-1β interaction in HEK293 cells.[5] IC50 for cell viability in HB cultures: 2.5-5 µM.[7][5][6][7]
PX-478 Primarily HIF-1αInhibits HIF-1α expression.[8][9]PC-3, Panc-1, HT-29, MCF-7, BxPC-3, RCC4Western Blot, HIF-1 Activity AssayIC50 for HIF-1α protein levels in PC-3 and Panc-1 cells (normoxia): 2.5 µM and 3.2 µM, respectively. IC50 for HIF-1α protein levels in various cancer cell lines (hypoxia): 3.9 - 19.4 µM.[10][8][9][10][11][12]
Belzutifan (PT2977) HIF-2αSelective HIF-2α inhibitor.[13][14][15]ccRCC cell linesmRNA level analysisIC50: 9 nM.[13][16][13][14][15][16][17]

Signaling Pathways and Mechanisms of Action

The regulation of HIF-1α and HIF-2α is a complex process. The following diagrams illustrate the canonical HIF signaling pathway and the specific mechanism of action of Remodelin.

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia PHDs PHDs VHL VHL PHDs->VHL Recognition HIF1a_hypoxia HIF-1α Proteasome Proteasome VHL->Proteasome Ubiquitination HIF1a_normoxia HIF-1α HIF1a_normoxia->PHDs Hydroxylation Degradation Degradation Proteasome->Degradation HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Target_Genes Target Gene Expression HRE->Target_Genes Transcription

Canonical HIF-1α Signaling Pathway

Remodelin Mechanism of Action Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 Inhibits HIF_alpha_mRNA HIF-1α/2α mRNA NAT10->HIF_alpha_mRNA Stabilizes (presumed) P_body P-body Assembly NAT10->P_body Influences HIF_alpha_protein HIF-1α/2α Protein HIF_alpha_mRNA->HIF_alpha_protein Translation mRNA_degradation mRNA Degradation HIF_alpha_mRNA->mRNA_degradation Suppression Suppression of Expression P_body->mRNA_degradation

Remodelin's Mechanism of Action on HIF-α

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the effects of compounds on HIF-1α and HIF-2α.

Western Blot for HIF-1α and HIF-2α Detection

This protocol outlines the steps for detecting HIF-1α and HIF-2α protein levels in cell lysates.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa, HUVEC) to 70-80% confluency.

    • Induce hypoxia by treating cells with a chemical agent like Cobalt Chloride (CoCl2) at a final concentration of 100-200 µM for 6-24 hours, or by placing cells in a hypoxic chamber (1% O2).[18][19][20][21][22]

    • Treat cells with the test compound (e.g., Remodelin) at various concentrations for a specified duration alongside the hypoxia-inducing agent.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HIF-1α or HIF-2α overnight at 4°C.[23][24][25][26]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Luciferase Reporter Assay for HIF Transcriptional Activity

This assay measures the transcriptional activity of HIFs by using a reporter plasmid containing a hypoxia-response element (HRE) linked to a luciferase gene.

  • Cell Transfection:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Treatment:

    • After 24 hours, treat the cells with the test compound and/or a hypoxia-inducing agent as described in the Western Blot protocol.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.[27][28][29][30][31]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the compound on HIF transcriptional activity.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of a compound on HIF-1α and HIF-2α.

Experimental Workflow start Start: Select Compound and Cell Line culture Cell Culture start->culture treatment Treatment with Compound and Hypoxia Induction culture->treatment transfection Cell Transfection with HRE-Luciferase Reporter culture->transfection protein_extraction Protein Extraction treatment->protein_extraction luciferase_assay Luciferase Assay for HIF Transcriptional Activity treatment->luciferase_assay western_blot Western Blot for HIF-1α/2α Protein Levels protein_extraction->western_blot data_analysis Data Analysis and Comparison western_blot->data_analysis transfection->treatment 24h post-transfection luciferase_assay->data_analysis conclusion Conclusion on Compound's Effect on HIFs data_analysis->conclusion

Workflow for HIF Inhibitor Evaluation

Conclusion

Remodelin presents a novel mechanism for the inhibition of both HIF-1α and HIF-2α through its targeting of NAT10. This guide provides a comparative framework for evaluating Remodelin alongside other HIF inhibitors with distinct mechanisms of action. The provided data and protocols are intended to facilitate further research into the therapeutic potential of modulating the HIF pathway. The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired selectivity for HIF-1α, HIF-2α, or both.

References

Unraveling the Efficacy of Remodelin in Hypoxic and Normoxic Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals delineating the therapeutic potential of Remodelin by comparing its efficacy under both oxygen-deprived (hypoxic) and normal oxygen (normoxic) conditions. This guide provides a comparative analysis with alternative therapies, supported by experimental data, detailed protocols, and pathway visualizations.

The cellular response to varying oxygen levels is a critical factor in numerous physiological and pathological processes, including cancer progression and pulmonary hypertension. Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a key driver of angiogenesis and cell survival through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Consequently, targeting the HIF-1α pathway has emerged as a promising strategy in oncology. In a different therapeutic landscape, hypoxia-induced pulmonary vasoconstriction and vascular remodeling are central to the pathophysiology of pulmonary arterial hypertension (PAH).

This guide delves into the efficacy of two distinct therapeutic agents, Remodelin and Treprostinil (marketed as Remodulin), in the context of hypoxic and normoxic conditions. It is crucial to distinguish between these two compounds:

  • Remodelin: A small molecule investigated for its role as an inhibitor of N-acetyltransferase 10 (NAT10), which has been shown to suppress the expression of HIF-1α, a key regulator in cellular response to hypoxia.[1][2] Its potential lies in cancer therapy by inhibiting angiogenesis and cell migration.

  • Treprostinil (Remodulin): A stable prostacyclin analogue used in the treatment of pulmonary arterial hypertension (PAH).[3] It exerts its effects through vasodilation and by inhibiting platelet aggregation and smooth muscle cell proliferation. Its efficacy is often evaluated in animal models of hypoxia-induced pulmonary hypertension.

This guide will provide a detailed comparison of Remodelin and its alternatives in the context of HIF-1α inhibition and its downstream effects, and a parallel comparison of Treprostinil and its alternatives in the management of hypoxia-induced pulmonary hypertension.

Part 1: Remodelin and HIF-1α Inhibition in Hypoxia vs. Normoxia

Remodelin has been identified as a compound that can suppress the expression of HIF-1α, a master regulator of the cellular response to hypoxia.[1][2] Under normoxic conditions, HIF-1α is rapidly degraded. However, in the hypoxic tumor microenvironment, HIF-1α is stabilized, leading to the transcription of genes that promote angiogenesis, cell survival, and metastasis.

Comparative Efficacy of HIF-1α Inhibitors

To contextualize the efficacy of Remodelin, we compare it with other known HIF-1α inhibitors, PX-478 and KC7F2.

InhibitorTargetEfficacy under HypoxiaEfficacy under NormoxiaReference
Remodelin Purported NAT10 inhibitor, indirectly inhibiting HIF-1αDose-dependently inhibits HIF-1α expression, nuclear translocation, cell migration, and tube formation.Minimal effect on basal HIF-1α levels. Inhibits tube formation to a lesser extent than in hypoxia.[1][2][4]
PX-478 Direct HIF-1α inhibitorDose-dependently reduces HIF-1α protein levels (IC50 ~6.9-13.5 µM). Inhibits hypoxia-induced VEGF expression.Reduces HIF-1α protein levels (IC50 ~5.1 µM). No effect on basal VEGF levels.[1][5]
KC7F2 HIF-1α translation inhibitorDose-dependently reduces HIF-1α protein levels (IC50 ~20 µM).Does not affect HIF-1α degradation rate.[6][7][8][9]
Signaling Pathway of Remodelin in HIF-1α Regulation

The proposed mechanism of action for Remodelin involves the inhibition of NAT10, which in turn affects the stability or translation of HIF-1α. Under hypoxic conditions, the inhibition of this pathway is more pronounced, leading to a significant reduction in the cellular adaptive response to low oxygen.

Remodelin_HIF1a_Pathway cluster_normoxia Normoxic Condition cluster_hypoxia Hypoxic Condition HIF1a_normoxia HIF-1α PHDs_normoxia PHDs HIF1a_normoxia->PHDs_normoxia Hydroxylation Proteasome_normoxia Proteasomal Degradation HIF1a_normoxia->Proteasome_normoxia VHL_normoxia VHL PHDs_normoxia->VHL_normoxia Binding VHL_normoxia->Proteasome_normoxia Ubiquitination NAT10 NAT10 HIF1a_hypoxia HIF-1α Stabilization & Nuclear Translocation NAT10->HIF1a_hypoxia Promotes Remodelin Remodelin Remodelin->NAT10 Inhibits Angiogenesis Angiogenesis, Cell Migration, Survival HIF1a_hypoxia->Angiogenesis Induces

Remodelin's proposed mechanism of action in inhibiting the HIF-1α pathway.

Part 2: Treprostinil (Remodulin) in Hypoxia-Induced Pulmonary Hypertension

Treprostinil is a prostacyclin analogue that is a cornerstone in the treatment of PAH. Its efficacy is often evaluated in preclinical models of PAH induced by chronic hypoxia, which mimics the disease's pathophysiology.

Comparative Efficacy in Hypoxia-Induced Pulmonary Hypertension

Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor, is another widely used oral therapy for PAH and serves as a relevant comparator for Treprostinil.

TreatmentRight Ventricular Systolic Pressure (RVSP) in Hypoxia (mmHg)Fulton Index (RV/LV+S) in HypoxiaVascular Remodeling in HypoxiaReference
Vehicle (Control) ~43.3 - 55~0.5 - 0.6Increased medial wall thickness[3][10][11]
Treprostinil Significantly reduced to ~30 - 35Significantly reducedAttenuated occlusive vascular remodeling[3][12][13][14]
Sildenafil Significantly reduced to ~29.9 - 35Significantly reducedInhibited pulmonary vascular remodeling[10][11][15][16]
Signaling Pathway of Treprostinil in Pulmonary Hypertension

Treprostinil acts on the prostacyclin pathway, leading to vasodilation and antiproliferative effects on pulmonary artery smooth muscle cells. This counteracts the pathological remodeling and vasoconstriction induced by chronic hypoxia.

Treprostinil_PAH_Pathway cluster_hypoxia_pah Hypoxia-Induced Pulmonary Hypertension cluster_treprostinil_action Treprostinil Action Hypoxia Chronic Hypoxia Vasoconstriction Pulmonary Vasoconstriction Hypoxia->Vasoconstriction Remodeling Vascular Remodeling Hypoxia->Remodeling PAH Pulmonary Arterial Hypertension Vasoconstriction->PAH Remodeling->PAH Treprostinil Treprostinil Prostacyclin_Receptor Prostacyclin Receptor Treprostinil->Prostacyclin_Receptor Activates cAMP ↑ cAMP Prostacyclin_Receptor->cAMP Vasodilation Vasodilation cAMP->Vasodilation Anti_proliferation Inhibition of Smooth Muscle Cell Proliferation cAMP->Anti_proliferation Vasodilation->Vasoconstriction Counteracts Anti_proliferation->Remodeling Counteracts

Treprostinil's mechanism in counteracting hypoxia-induced pulmonary hypertension.

Experimental Protocols

HIF-1α Expression Analysis by Western Blot

A standardized protocol for assessing HIF-1α protein levels in cell lysates under normoxic and hypoxic conditions.

Western_Blot_Workflow start Cell Culture (e.g., HeLa) treatment Treatment with Remodelin or Alternative start->treatment conditions Incubation under Normoxic (21% O2) or Hypoxic (1% O2) or CoCl2 Treatment treatment->conditions lysis Cell Lysis and Protein Extraction conditions->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Non-fat Milk transfer->blocking primary_ab Primary Antibody Incubation (anti-HIF-1α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry detection->analysis end Results analysis->end Tube_Formation_Workflow start Coat 96-well plate with Matrigel cell_seeding Seed HUVECs onto Matrigel-coated wells start->cell_seeding treatment Add Remodelin or Alternative Inhibitor cell_seeding->treatment incubation Incubate under Normoxic or Hypoxic Conditions (e.g., 6-12 hours) treatment->incubation imaging Image Tube Formation using Microscopy incubation->imaging quantification Quantify Tube Length, Branch Points, and Loops imaging->quantification end Angiogenesis Assessment quantification->end Hemodynamic_Assessment_Workflow start Induce PAH in Rats (e.g., Chronic Hypoxia) treatment Administer Treprostinil, Sildenafil, or Vehicle start->treatment anesthesia Anesthetize the Rat treatment->anesthesia catheterization Right Heart Catheterization via Jugular Vein anesthesia->catheterization measurement Measure Right Ventricular Systolic Pressure (RVSP) catheterization->measurement rv_hypertrophy Euthanize and Excise Heart for Fulton Index Measurement (RV/LV+S) measurement->rv_hypertrophy end Hemodynamic Data rv_hypertrophy->end

References

Remodelin vs. siRNA Knockdown of NAT10: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of two common methods for inhibiting the N-acetyltransferase 10 (NAT10) protein in research settings: the small molecule inhibitor Remodelin and small interfering RNA (siRNA) mediated knockdown. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and drawbacks of each approach, supported by experimental data and detailed protocols.

Executive Summary

N-acetyltransferase 10 (NAT10) is a crucial enzyme involved in various cellular processes, including RNA acetylation, cell proliferation, and the regulation of signaling pathways such as Wnt/β-catenin and TGF-β.[1][2] Its role in cancer progression and other diseases has made it a significant target for therapeutic intervention and research. Both Remodelin and siRNA-mediated knockdown are effective at reducing NAT10 function, leading to similar phenotypic outcomes such as decreased cell viability and inhibition of the epithelial-mesenchymal transition (EMT).[3] However, they operate through fundamentally different mechanisms, each with its own set of advantages and considerations. While siRNA offers high specificity in targeting NAT10 mRNA for degradation, Remodelin provides a rapid and reversible means of inhibiting NAT10's enzymatic activity. Notably, some studies raise questions about the specificity of Remodelin, suggesting potential off-target effects.

Performance Comparison: Remodelin vs. siRNA

The choice between Remodelin and siRNA for NAT10 inhibition will depend on the specific experimental goals, timeline, and desired level of target specificity. Below is a summary of their performance based on published literature.

FeatureRemodelinsiRNA Knockdown of NAT10
Mechanism of Action Small molecule inhibitor of NAT10's acetyltransferase activity.Post-transcriptional gene silencing by targeting NAT10 mRNA for degradation.
Specificity Primarily targets NAT10, but potential for off-target effects has been reported.High sequence-specific targeting of NAT10 mRNA, minimizing off-target effects.
Onset of Action Rapid, with effects observable within hours of treatment.Slower onset, typically requiring 24-72 hours for significant protein knockdown.
Duration of Effect Reversible; effect diminishes upon removal of the compound.Can be transient or stable depending on the delivery method (e.g., transient transfection vs. stable shRNA expression).
Ease of Use Simple addition to cell culture media.Requires transfection optimization for each cell type.
Consistency Can be subject to variations in compound stability and cell permeability.Knockdown efficiency can vary between experiments and cell lines.

Quantitative Data Summary

The following tables summarize quantitative data from studies directly comparing the effects of Remodelin and NAT10 siRNA on key cellular processes.

Table 1: Effect on Cell Viability

Cell LineTreatmentConcentration/DoseIncubation TimeResult (Compared to Control)
Breast Cancer CellsRemodelinNot SpecifiedNot SpecifiedReduced cell viability[3]
Breast Cancer CellsNAT10 siRNANot SpecifiedNot SpecifiedReduced cell viability[3]
NSCLC Cells (A549, HCC827)Remodelin0-20 µM72 hoursDose-dependent decrease in cell viability
NSCLC Cells (A549, HCC827)NAT10 siRNANot SpecifiedNot SpecifiedDecreased cell proliferation
HeLa and MCF7NAT10 siRNANot Specified24 hoursDecreased cell viability[4]

Table 2: Effect on Epithelial-Mesenchymal Transition (EMT)

Cell LineTreatmentEffect on E-cadherinEffect on Vimentin
Breast Cancer CellsRemodelinUpregulationDownregulation
Breast Cancer CellsNAT10 siRNAUpregulationDownregulation

Signaling Pathways and Experimental Workflows

Understanding the broader cellular context of NAT10 inhibition is critical for interpreting experimental results.

NAT10 Signaling Pathway

NAT10 is implicated in multiple signaling pathways that are crucial for cell growth and proliferation. A key pathway regulated by NAT10 is the Wnt/β-catenin signaling cascade.[2][5] Inhibition of NAT10, either by Remodelin or siRNA, can disrupt this pathway.

NAT10_Wnt_Signaling cluster_inhibition Inhibition cluster_wnt Wnt/β-catenin Pathway Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 inhibits siRNA siRNA (NAT10) siRNA->NAT10 degrades mRNA β-catenin_degradation_complex β-catenin Degradation Complex NAT10->β-catenin_degradation_complex inhibits β-catenin β-catenin β-catenin_degradation_complex->β-catenin degrades TCF_LEF TCF/LEF β-catenin->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes promotes

Caption: NAT10's role in the Wnt/β-catenin signaling pathway and points of inhibition.

Experimental Workflow: Comparing Remodelin and siRNA

A typical workflow for comparing the effects of Remodelin and siRNA-mediated knockdown of NAT10 involves several key steps, from cell preparation to data analysis.

Experimental_Workflow cluster_treatment Treatment Arms cluster_analysis Downstream Analysis start Start: Seed Cells remodelin_prep Prepare Remodelin Stock Solution start->remodelin_prep sirna_prep Prepare siRNA Transfection Complex start->sirna_prep remodelin_treat Treat cells with Remodelin remodelin_prep->remodelin_treat sirna_transfect Transfect cells with NAT10 siRNA sirna_prep->sirna_transfect incubation Incubate (24-72 hours) remodelin_treat->incubation sirna_transfect->incubation western Western Blot (NAT10, pathway proteins) incubation->western viability Cell Viability Assay (e.g., CCK-8) incubation->viability migration Migration/Invasion Assay incubation->migration qpcr qPCR (mRNA levels) incubation->qpcr end Data Analysis and Comparison western->end viability->end migration->end qpcr->end

Caption: A generalized workflow for comparing Remodelin and siRNA effects on NAT10.

Experimental Protocols

The following are generalized protocols for the use of Remodelin and siRNA to inhibit NAT10 in cultured cells. Note: Optimal conditions may vary depending on the cell line and experimental setup.

Remodelin Treatment Protocol
  • Stock Solution Preparation: Dissolve Remodelin powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or as recommended by the supplier.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Treatment: Dilute the Remodelin stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 1-20 µM, determined by dose-response experiments).

  • Incubation: Remove the old medium from the cells and replace it with the Remodelin-containing medium. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • Analysis: Following incubation, proceed with downstream analyses such as cell viability assays, western blotting, or migration assays.

siRNA Knockdown of NAT10 Protocol

This protocol is a general guideline for transient transfection of siRNA using a lipid-based transfection reagent.

  • siRNA Preparation: Reconstitute lyophilized NAT10 siRNA and a negative control siRNA in RNase-free water or buffer to a stock concentration of 20-50 µM.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.

  • Complex Formation:

    • For each transfection, dilute the NAT10 siRNA (final concentration typically 10-50 nM) in serum-free medium.

    • In a separate tube, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target mRNA and protein. The optimal incubation time should be determined empirically.

  • Analysis: After incubation, harvest the cells for analysis of NAT10 mRNA and protein levels (e.g., via qPCR and Western blot) and for phenotypic assays.

Conclusion

Both Remodelin and siRNA-mediated knockdown are valuable tools for studying the function of NAT10. The choice between these two methods should be guided by the specific requirements of the experiment. siRNA offers a highly specific method for reducing NAT10 protein levels, making it ideal for target validation studies. Remodelin, on the other hand, provides a convenient and reversible way to inhibit NAT10's enzymatic function, which can be advantageous for studying the immediate effects of enzymatic inhibition. Researchers should be mindful of the potential for off-target effects with small molecule inhibitors and validate their findings using complementary approaches. This guide provides a starting point for researchers to make an informed decision on the most appropriate method for their NAT10-related research.

References

Remodelin's Impact on Mitochondrial Fatty Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Remodelin's effects on mitochondrial fatty acid metabolism with other alternative modulators. The information is supported by experimental data and detailed methodologies to assist in research and drug development.

Executive Summary

Remodelin, initially identified as a small molecule inhibitor of N-acetyltransferase 10 (NAT10), has been shown to alter mitochondrial lipid metabolism in cancer cells.[1] This has significant implications for therapeutic strategies targeting metabolic pathways in oncology and other diseases. This guide delves into the experimental evidence of Remodelin's impact, compares its mechanism and effects with other known modulators of mitochondrial fatty acid metabolism, and provides detailed experimental protocols for further investigation.

Comparative Analysis of Mitochondrial Fatty Acid Metabolism Modulators

This section compares Remodelin with other compounds known to modulate mitochondrial fatty acid oxidation (FAO) and related pathways. The comparison focuses on their primary targets, mechanisms of action, and reported effects on cellular metabolism.

Compound Primary Target(s) Mechanism of Action Reported Effects on Mitochondrial Fatty Acid Metabolism Potential Off-Target Effects/Considerations
Remodelin N-acetyltransferase 10 (NAT10) (putative)Putative inhibition of NAT10, leading to downstream effects on gene expression related to lipid metabolism.Alters mitochondrial fatty acid elongation (MFAE) and beta-oxidation. Decreases total cholesterol and triglycerides. Modulates expression of ECHS1 and MECR genes.[1]Some studies suggest Remodelin may have off-target effects and may not be a specific inhibitor of NAT10-catalyzed RNA acetylation.[2]
Etomoxir Carnitine Palmitoyltransferase 1 (CPT1)Irreversible inhibitor of CPT1, the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for beta-oxidation.Potent inhibitor of long-chain fatty acid oxidation. Can shift cellular metabolism from fatty acid dependence to glucose dependence.[3]Can have off-target effects on mitochondrial bioenergetics at higher concentrations, independent of CPT1 inhibition.[4]
C75 Fatty Acid Synthase (FASN) and Carnitine Palmitoyltransferase 1 (CPT1)Initially identified as a FASN inhibitor, it also activates CPT1, thereby simultaneously inhibiting fatty acid synthesis and stimulating fatty acid oxidation.Increases CPT1 activity and stimulates fatty acid oxidation.[5][6] The CoA derivative of C75 has been shown to be a potent competitive inhibitor of CPT1.[7]The dual and sometimes opposing effects on fatty acid metabolism can lead to complex cellular responses.
Ranolazine Late sodium current (INa)Primarily an inhibitor of the late sodium current, which indirectly affects mitochondrial function by reducing intracellular calcium overload and oxidative stress.Indirectly preserves mitochondrial function and bioenergetics during ischemic conditions.[8][9]Its effects on fatty acid metabolism are not direct and are secondary to its primary cardiovascular effects.

Experimental Protocols

Untargeted Metabolomics of Cancer Cells Treated with Remodelin

This protocol outlines a general procedure for analyzing metabolic changes in cancer cells after Remodelin treatment using Liquid Chromatography-Mass Spectrometry (LC-MS).

a. Cell Culture and Treatment:

  • Culture cancer cells to 70-80% confluency in appropriate media.

  • Treat cells with the desired concentration of Remodelin or vehicle control for a specified time.

b. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

  • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Vortex the samples and incubate on ice to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

c. LC-MS Analysis:

  • Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-QTOF-MS).

  • Use a suitable column for separating polar and non-polar metabolites (e.g., a HILIC column for polar metabolites and a C18 column for non-polar metabolites).

  • Acquire data in both positive and negative ionization modes.

d. Data Analysis:

  • Process the raw data using metabolomics software for peak picking, alignment, and normalization.

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between Remodelin-treated and control groups.

  • Use metabolite databases (e.g., KEGG, HMDB) for metabolite identification.

Gene Expression Analysis of ECHS1 and MECR by RT-qPCR

This protocol describes how to measure the mRNA expression levels of Enoyl-CoA hydratase, short chain 1 (ECHS1), and Mitochondrial trans-2-enoyl-CoA reductase (MECR) in response to Remodelin treatment.

a. RNA Extraction and cDNA Synthesis:

  • Treat cancer cells with Remodelin or vehicle control as described above.

  • Lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

b. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for ECHS1 and MECR, and a suitable qPCR master mix (e.g., SYBR Green).

  • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

  • Perform the qPCR reaction using a real-time PCR instrument.

c. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Remodelin and a typical experimental workflow for its investigation.

Remodelin_Mechanism Remodelin Remodelin NAT10 NAT10 Remodelin->NAT10 Inhibition (putative) Gene_Expression Altered Gene Expression NAT10->Gene_Expression Modulation Beta_Oxidation Mitochondrial Beta-Oxidation Gene_Expression->Beta_Oxidation Modulation ECHS1 ECHS1 Gene_Expression->ECHS1 MECR MECR Gene_Expression->MECR MFAE Mitochondrial Fatty Acid Elongation (MFAE) Lipid_Metabolism Altered Lipid Metabolism MFAE->Lipid_Metabolism Beta_Oxidation->Lipid_Metabolism ECHS1->MFAE Involvement MECR->MFAE Involvement Cholesterol ↓ Cholesterol Lipid_Metabolism->Cholesterol Triglycerides ↓ Triglycerides Lipid_Metabolism->Triglycerides

Caption: Proposed mechanism of Remodelin's action on lipid metabolism.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture Cancer Cell Lines Treatment Remodelin Treatment Cell_Culture->Treatment Metabolomics Untargeted Metabolomics (LC-MS) Treatment->Metabolomics Gene_Expression Gene Expression Analysis (RT-qPCR) Treatment->Gene_Expression Metabolite_ID Metabolite Identification & Pathway Analysis Metabolomics->Metabolite_ID Gene_Analysis Relative Gene Expression Quantification Gene_Expression->Gene_Analysis Conclusion Confirmation of Remodelin's Impact on Mitochondrial Fatty Acid Metabolism Metabolite_ID->Conclusion Gene_Analysis->Conclusion

Caption: Workflow for investigating Remodelin's metabolic effects.

Mitochondrial_FAO cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Fatty_Acyl_CoA Activation CPT1 CPT1 Fatty_Acyl_CoA->CPT1 CACT CACT CPT1->CACT Acyl-Carnitine CPT2 CPT2 CACT->CPT2 Beta_Oxidation_Cycle Beta-Oxidation Cycle CPT2->Beta_Oxidation_Cycle Fatty Acyl-CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of mitochondrial beta-oxidation.

Conclusion

Remodelin presents an interesting case for the modulation of mitochondrial fatty acid metabolism, with evidence suggesting its involvement in altering key metabolic pathways. However, its precise mechanism of action and specificity require further elucidation. This guide provides a framework for researchers to compare Remodelin with other metabolic modulators and to design experiments that can further clarify its role and therapeutic potential. The provided protocols and pathway diagrams serve as a starting point for these investigations. As the field of metabolic regulation in disease continues to evolve, a deeper understanding of compounds like Remodelin will be crucial for the development of novel therapeutic strategies.

References

Evaluating Remodelin as a Specific Chemical Inhibitor for NAT10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyltransferase 10 (NAT10) has emerged as a significant therapeutic target in various diseases, including cancer and progeria. As the sole known enzyme responsible for N4-acetylcytidine (ac4C) modification on RNA, its inhibition presents a promising avenue for therapeutic intervention. Remodelin has been widely cited as a specific inhibitor of NAT10. However, recent studies have raised questions about its direct inhibitory mechanism. This guide provides an objective comparison of Remodelin with other potential NAT10 inhibitors, supported by available experimental data and detailed methodologies, to aid researchers in making informed decisions for their studies.

The Controversy Surrounding Remodelin's Specificity

While initially identified as a NAT10 inhibitor that can rescue nuclear morphology defects in laminopathic cells, subsequent detailed biochemical and cellular studies have cast doubt on Remodelin's direct and specific inhibition of NAT10's acetyltransferase activity. Some research suggests that Remodelin may act as a cryptic assay interference compound, potentially interacting with multiple protein targets. These studies indicate that Remodelin does not significantly impact NAT10-dependent cytidine acetylation (ac4C) levels in cells, a key downstream function of NAT10. This critical consideration should be at the forefront when interpreting studies utilizing Remodelin as a specific NAT10 inhibitor.

Comparative Analysis of NAT10 Inhibitors

Several other compounds have been identified as potential inhibitors of NAT10 through various screening and experimental approaches. This section compares Remodelin with these alternatives based on available data.

Quantitative Data Summary

The following tables summarize the available quantitative data for Remodelin and its potential alternatives. It is important to note that a direct comparison of potency is challenging due to the limited availability of standardized IC50 values from direct enzymatic assays.

Table 1: Molecular Docking-Based Binding Affinity

CompoundGlide ScoreGlide Energy (kcal/mol)
Acetyl-CoA (natural substrate)-5.69-
Remodelin-5.3-38.93
Fosaprepitant-11.709-
Leucal-10.46-
Fludarabine-10.347-
Dantrolene-9.875-

Data from a molecular docking study screening FDA-approved drugs for potential NAT10 binding.

Table 2: In Vitro Efficacy (IC50 Values)

CompoundCell Line(s)IC50 ValueNotes
RemodelinDiffuse large B-cell lymphoma (DLBCL) cellsVaries by cell lineExerted anti-tumor effects.
RemodelinCapecitabine-resistant MCF-7 and MDA-MB-231Not specifiedReversed capecitabine resistance.[1]
PanobinostatOvarian cancer cell lines (CaOv3)15 nMPanobinostat is a histone deacetylase inhibitor with potential off-target effects on NAT10.[2]
PanobinostatColorectal cancer cell lines5.1-17.5 nmol/L
PanobinostatGranulosa cell tumor cell lines (KGN, COV434)34.7 - 53.5 nM
FludarabineLung adenocarcinoma (LUAD) cellsVaries by cell line (0-40 µM range tested)
FludarabineHuman B Lymphocytes (BL2, Dana)~0.35 µMInhibition of KV1.3 currents, not directly NAT10.[3]
PaliperidoneOsteosarcoma cellsLower than RemodelinIdentified through virtual screening.[4][5]
AG-401Osteosarcoma cellsLower than RemodelinIdentified through virtual screening.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of NAT10 inhibitors.

NAT10 Enzymatic Assay

A direct enzymatic assay is the gold standard for determining the inhibitory potential of a compound against NAT10.

Objective: To measure the acetyltransferase activity of NAT10 in the presence of an inhibitor.

General Procedure:

  • Recombinant Protein: Purified recombinant human NAT10 is used as the enzyme source.

  • Substrates: Acetyl-Coenzyme A (Acetyl-CoA) serves as the acetyl donor, and a specific RNA or protein substrate (e.g., a synthetic RNA oligonucleotide or a histone peptide) is used.

  • Reaction: The enzyme, substrates, and varying concentrations of the inhibitor are incubated in a suitable reaction buffer.

  • Detection: The transfer of the acetyl group is quantified. This can be achieved through various methods, such as:

    • Radiolabeling: Using [3H]-Acetyl-CoA and measuring the incorporation of radioactivity into the substrate.

    • Chromatography: Using HPLC to separate and quantify the acetylated product.

    • Coupled Enzyme Assays: Using a secondary enzyme to produce a detectable signal (e.g., colorimetric or fluorescent) proportional to the amount of CoA produced.

  • Data Analysis: The rate of reaction at each inhibitor concentration is determined, and the data is fitted to a dose-response curve to calculate the IC50 value.

Cell Viability Assays (MTT/CCK-8)

These assays are used to assess the effect of NAT10 inhibitors on cell proliferation and cytotoxicity.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are treated with a range of concentrations of the NAT10 inhibitor for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is a purple precipitate.

    • CCK-8 Assay: CCK-8 (Cell Counting Kit-8) solution, containing a water-soluble tetrazolium salt (WST-8), is added. WST-8 is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.

  • Signal Detection:

    • MTT: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • CCK-8: The absorbance of the colored formazan is measured directly at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The results are normalized to the untreated control, and the IC50 value is calculated from the dose-response curve.

RNA Acetylation Quantification (acRIP-seq)

Acetylated RNA Immunoprecipitation followed by sequencing (acRIP-seq) is a powerful technique to map ac4C modifications across the transcriptome and assess the impact of NAT10 inhibitors.

Objective: To identify and quantify ac4C-modified RNA transcripts and determine the effect of NAT10 inhibition on the ac4C landscape.

General Procedure:

  • RNA Isolation: Total RNA is extracted from cells treated with or without the NAT10 inhibitor.

  • RNA Fragmentation: The RNA is fragmented into smaller pieces (typically ~100-200 nucleotides).

  • Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to N4-acetylcytidine (ac4C). The antibody-RNA complexes are then captured using protein A/G magnetic beads.

  • RNA Elution and Library Preparation: The enriched ac4C-containing RNA fragments are eluted from the beads and used to construct a sequencing library. A parallel library is prepared from the input RNA (without IP) as a control.

  • High-Throughput Sequencing: The libraries are sequenced using a next-generation sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome/transcriptome. Peaks representing enriched ac4C sites are identified by comparing the IP sample to the input control. The effect of the NAT10 inhibitor is determined by comparing the ac4C peak profiles between treated and untreated cells.

Signaling Pathways and Experimental Workflows

NAT10 is implicated in several cellular signaling pathways, primarily through its role in regulating the stability and translation of specific mRNAs. Inhibition of NAT10 can, therefore, have widespread effects on these pathways.

Key Signaling Pathways Involving NAT10
  • Wnt/β-catenin Pathway: NAT10 has been shown to promote colorectal cancer progression by mediating the stability of KIF23 mRNA, which in turn activates the Wnt/β-catenin signaling pathway.[6][7]

  • PI3K/AKT Pathway: In non-small cell lung cancer, NAT10 knockdown has been observed to inactivate the PI3K/AKT pathway by regulating TRIM44.

  • p53 Pathway: NAT10 can regulate p53 by acetylation.[8]

Visualizing Workflows and Pathways

Below are Graphviz diagrams illustrating a typical experimental workflow for evaluating NAT10 inhibitors and a simplified representation of a NAT10-related signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay NAT10 Enzymatic Assay cell_viability Cell Viability Assay (MTT/CCK-8) acrip_seq acRIP-seq cell_viability->acrip_seq Mechanism of Action western_blot Western Blot (NAT10, Pathway Proteins) acrip_seq->western_blot Target Validation xenograft Xenograft Model western_blot->xenograft Preclinical Validation pk_pd Pharmacokinetics/ Pharmacodynamics xenograft->pk_pd Drug-like Properties inhibitor NAT10 Inhibitor (e.g., Remodelin) inhibitor->enzymatic_assay Direct Inhibition? inhibitor->cell_viability Cellular Efficacy

Experimental workflow for NAT10 inhibitor evaluation.

NAT10_Wnt_Pathway NAT10 NAT10 KIF23_mRNA KIF23 mRNA NAT10->KIF23_mRNA ac4C modification Remodelin Remodelin Remodelin->NAT10 Inhibition? ac4C ac4C modification KIF23_Protein KIF23 Protein KIF23_mRNA->KIF23_Protein Increased Stability & Translation Wnt_Pathway Wnt/β-catenin Pathway Activation KIF23_Protein->Wnt_Pathway Proliferation Tumor Proliferation & Metastasis Wnt_Pathway->Proliferation

Simplified NAT10-Wnt/β-catenin signaling pathway.

Conclusion

The evaluation of Remodelin as a specific chemical inhibitor for NAT10 is complex. While it has demonstrated biological activity in various models, the evidence for its direct and specific inhibition of NAT10's acetyltransferase activity is contested. Researchers should exercise caution when interpreting results obtained using Remodelin and consider its potential off-target effects. The exploration of alternative inhibitors, such as Fludarabine, Panobinostat, and newly identified compounds from virtual screening, is warranted. A direct, quantitative comparison of these inhibitors in standardized enzymatic and cellular assays is a critical next step for the field. This guide provides a framework for such an evaluation, emphasizing the need for rigorous, multi-faceted approaches to inhibitor characterization.

References

Safety Operating Guide

Proper Disposal of Remodelin Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Remodelin hydrobromide, a potent inhibitor of N-acetyltransferase 10 (NAT10), ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including lab coats, chemical-resistant gloves, and safety goggles.[2] All handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
CAS Number 1622921-15-6[1]
Molecular Formula C15H15BrN4S[3]
Molecular Weight 363.28 g/mol [3]
Appearance Solid[1]
Solubility DMSO: 40.00 mg/mL (110.11 mM)[4]
Ethanol: < 1 mg/mL (insoluble or slightly soluble)[4]
Water: < 1 mg/mL (insoluble or slightly soluble)[4]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[4]

Step-by-Step Disposal Protocol

Due to its hazardous nature and environmental toxicity, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1] The following protocol outlines the necessary steps for its proper disposal.

Experimental Protocol: Waste Segregation and Collection

This protocol details the procedure for the safe collection of this compound waste for disposal by a licensed hazardous waste management service.

Materials:

  • Clearly labeled, leak-proof, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (HDPE) container with a screw cap).

  • Hazardous waste labels (compliant with local and federal regulations).

  • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves.

  • Chemical fume hood.

Procedure:

  • Container Preparation:

    • Obtain a new, clean, and appropriate hazardous waste container.

    • Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), the concentration (if in solution), and the hazard characteristics (Toxic, Environmental Hazard).

  • Waste Collection (Solid):

    • Inside a chemical fume hood, carefully transfer any unused or waste this compound powder into the prepared hazardous waste container.

    • Use a dedicated spatula or scoop for the transfer. Avoid creating dust.

    • Any disposable materials heavily contaminated with the solid, such as weigh boats or contaminated paper towels, should also be placed in this container.

  • Waste Collection (Liquid):

    • Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.

    • Do not mix with other incompatible waste streams.

    • Aqueous solutions are not to be disposed of down the drain due to the high aquatic toxicity of the compound.[1]

  • Contaminated Labware and PPE:

    • Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in the solid hazardous waste container.

    • Contaminated gloves and other disposable PPE should be placed in a designated bag for cytotoxic waste within the laboratory and then transferred to the solid hazardous waste container.

  • Storage:

    • Securely close the hazardous waste container.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal:

    • Once the container is full or approaching the designated accumulation time limit (per institutional and local regulations), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Remodelin_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_final Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Prepare Labeled Hazardous Waste Container ppe->container is_solid Is the waste solid? container->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal end Proper Disposal Complete disposal->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.